molecular formula C6H16ClNO B570029 2-Diethylaminoethanol-d10 Hydrochloride CAS No. 1092978-76-1

2-Diethylaminoethanol-d10 Hydrochloride

Cat. No.: B570029
CAS No.: 1092978-76-1
M. Wt: 163.711
InChI Key: DBQUKJMNGUJRFI-MFMGRUKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Diethylaminoethanol-d10 Hydrochloride (CAS 1092978-76-1) is a deuterated stable isotope analog of 2-diethylaminoethanol hydrochloride, where ten hydrogen atoms have been replaced by deuterium. This compound serves as a critical synthetic intermediate in pharmaceutical research, most notably in the preparation of Flurazepam-d10 Dihydrochloride . Flurazepam is a benzodiazepine classed as a sedative and hypnotic, and its deuterated analog is significant for metabolic, pharmacokinetic, and tracer studies . The incorporation of deuterium (D) atoms in place of hydrogen (H) can alter the metabolic profile of a drug, a concept known as the Deuterium Isotope Effect, which makes this compound valuable for developing new chemical entities and internal standards for analytical methods . The non-deuterated form, 2-diethylaminoethanol (DEAE), is a versatile compound used in organic synthesis, for instance, in the production of the local anesthetic procaine . It also finds application as a precursor for DEAE-cellulose resin, which is commonly used in ion exchange chromatography . Furthermore, DEAE functions as a corrosion inhibitor in steam and condensate lines by neutralizing carbonic acid . Researchers should handle this compound with appropriate care. While specific safety data for the deuterated hydrochloride salt is limited, the non-deuterated form, 2-diethylaminoethanol, is a skin irritant and can cause irritation to the eyes and respiratory system . The National Institute for Occupational Safety and Health (NIOSH) recommends a time-weighted average (TWA) exposure limit of 10 ppm (50 mg/m³) with a skin designation . It is essential to consult the Safety Data Sheet (SDS) and use proper personal protective equipment (PPE), including precautions to prevent skin contact . This product is intended for laboratory research use only and is not approved for diagnostic or therapeutic applications in humans.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-3-7(4-2)5-6-8;/h8H,3-6H2,1-2H3;1H/i1D3,2D3,3D2,4D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQUKJMNGUJRFI-MFMGRUKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CCO)C([2H])([2H])C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Diethylaminoethanol-d10 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Diethylaminoethanol-d10 Hydrochloride, a deuterated stable isotope-labeled compound. This document details its chemical properties, synthesis, and primary applications, with a focus on its role as an internal standard in quantitative analytical methods. Experimental protocols and data are presented to assist researchers in its effective utilization.

Core Concepts and Chemical Properties

This compound is the deuterated analog of 2-Diethylaminoethanol Hydrochloride. In this molecule, the ten hydrogen atoms on the two ethyl groups have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis, as it is chemically identical to its non-deuterated counterpart but can be distinguished by its higher mass.

The non-deuterated form, 2-Diethylaminoethanol (DEAE), is an organic compound with applications in various industrial and pharmaceutical fields. It serves as a precursor in the synthesis of pharmaceuticals like the local anesthetic procaine, a corrosion inhibitor in steam and condensate lines, and a component in the production of ion exchange resins.[1][2][3] The hydrochloride salt form offers improved stability for storage and handling.

Physicochemical Data

The key physicochemical properties of this compound and its non-deuterated analog are summarized in the table below for easy comparison.

PropertyThis compound2-Diethylaminoethanol Hydrochloride2-Diethylaminoethanol
Synonyms (Diethylamino)ethanol-d10 HCl, Dehydasal-d10 HClDEAE HClDEAE, Diethylethanolamine
CAS Number 1092978-76-114426-20-1100-37-8
Molecular Formula C₆H₆D₁₀ClNOC₆H₁₆ClNOC₆H₁₅NO
Molecular Weight 163.71 g/mol 153.65 g/mol 117.19 g/mol
Appearance White to off-white solidWhite crystalline solidColorless liquid
Solubility Soluble in waterHighly water-solubleMiscible with water

Synthesis and Preparation

Proposed Synthetic Pathway

The synthesis of 2-Diethylaminoethanol-d10 would logically involve the reaction of deuterated diethylamine (Diethylamine-d10) with deuterated ethylene oxide (Ethylene oxide-d4), followed by conversion to the hydrochloride salt.

G Diethylamine-d10 Diethylamine-d10 Reaction Reaction Diethylamine-d10->Reaction Ethylene oxide-d4 Ethylene oxide-d4 Ethylene oxide-d4->Reaction 2-Diethylaminoethanol-d10 2-Diethylaminoethanol-d10 Reaction->2-Diethylaminoethanol-d10 Salt_Formation Salt_Formation 2-Diethylaminoethanol-d10->Salt_Formation HCl HCl HCl->Salt_Formation 2-Diethylaminoethanol-d10 HCl 2-Diethylaminoethanol-d10 HCl Salt_Formation->2-Diethylaminoethanol-d10 HCl

Caption: Proposed synthesis of 2-Diethylaminoethanol-d10 HCl.

General Experimental Protocol for Synthesis

The following is a generalized protocol based on the synthesis of similar compounds.[5][6] Note: This procedure should be performed by qualified personnel in a controlled laboratory setting.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), place a solution of Diethylamine-d10 in an appropriate anhydrous solvent (e.g., diethyl ether or THF).

  • Addition of Ethylene Oxide-d4: Cool the reaction mixture in an ice bath. Slowly add a solution of Ethylene oxide-d4 in the same solvent to the stirred solution of Diethylamine-d10 via the dropping funnel. The reaction is exothermic and the temperature should be carefully monitored and maintained.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up and Purification: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-Diethylaminoethanol-d10. Purify the crude product by distillation under reduced pressure.

  • Hydrochloride Salt Formation: Dissolve the purified 2-Diethylaminoethanol-d10 in an anhydrous solvent (e.g., diethyl ether). Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum to yield this compound.

Applications in Quantitative Analysis

The primary application of this compound is as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.[7][8][9][10][11][12] Stable isotope-labeled internal standards are considered the "gold standard" for quantitative mass spectrometry because they co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, leading to high accuracy and precision.[9][10][11][12]

Use as an Internal Standard in LC-MS/MS

This compound can be used as an internal standard for the quantification of 2-Diethylaminoethanol, its metabolites, or drugs that contain the 2-diethylaminoethanol moiety, such as procaine and chloroprocaine.[13][14][15][16]

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological_Matrix Biological Matrix (e.g., Plasma, Urine) Spiking Spiking Biological_Matrix->Spiking Extraction Protein Precipitation & Liquid-Liquid Extraction Spiking->Extraction IS 2-Diethylaminoethanol-d10 HCl (Internal Standard) IS->Spiking Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LC_Separation UPLC/HPLC Separation Evaporation_Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: Workflow for quantitative analysis using an internal standard.

Experimental Protocol: Quantification of a Target Analyte in Plasma

This protocol provides a general methodology for the quantification of a target analyte (e.g., procaine) in a biological matrix using this compound as an internal standard.

3.2.1. Materials and Reagents

  • Target analyte certified reference material

  • This compound

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or ammonium acetate (for mobile phase modification)

  • Human plasma (or other relevant biological matrix)

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

  • Extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether)

3.2.2. Preparation of Standard and Quality Control Samples

  • Stock Solutions: Prepare stock solutions of the target analyte and the internal standard (this compound) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of the target analyte by serial dilution of the stock solution with methanol:water (1:1, v/v).

  • Working Internal Standard Solution: Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in methanol:water (1:1, v/v).

  • Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the working standard solutions to prepare calibration standards at a range of concentrations covering the expected analyte concentrations. Prepare QCs at low, medium, and high concentrations in the same manner.

3.2.3. Sample Preparation

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the working internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3.2.4. LC-MS/MS Conditions

  • LC System: UHPLC or HPLC system

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the analyte and the internal standard need to be optimized.

3.2.5. Data Analysis

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of the analyte in the unknown samples is then determined from the calibration curve using the measured peak area ratio.

Conclusion

This compound is a valuable tool for researchers in analytical chemistry and drug development. Its properties as a stable isotope-labeled internal standard enable highly accurate and precise quantification of its non-deuterated analog and related compounds in complex biological matrices. The methodologies and data presented in this guide are intended to support its effective implementation in the laboratory.

References

An In-depth Technical Guide to 2-Diethylaminoethanol-d10 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-Diethylaminoethanol-d10 Hydrochloride. This isotopically labeled compound is of significant interest as an intermediate in the synthesis of deuterated pharmaceutical standards, such as Flurazepam-d10.

Core Chemical and Physical Properties

This compound is the deuterated form of 2-Diethylaminoethanol Hydrochloride, where ten hydrogen atoms have been replaced by deuterium. This isotopic labeling is crucial for its use as an internal standard in quantitative analysis and in metabolic studies.

PropertyData
CAS Number 1092978-76-1[1][2]
Molecular Formula C₆H₆D₁₀ClNO[1]
Molecular Weight 163.71 g/mol [1]
Accurate Mass 163.1548[3]
Appearance White Solid[4]
Solubility The unlabelled compound is soluble in water, alcohol, ether, and benzene.[5] The hydrochloride salt is expected to be highly water-soluble.[6]
Storage Conditions 2-8°C Refrigerator, Under inert atmosphere[4]
Synonyms 2-(Bis(ethyl-d5)amino)ethan-1-ol Hydrochloride, 2-[Bis(1,1,2,2,2-pentadeuterioethyl)amino]ethanol Hydrochloride, (Diethylamino)ethanol-d10 Hydrochloride, Dehydasal-d10 Hydrochloride[4][1]

Experimental Protocols

Synthesis of this compound

The synthesis of the hydrochloride salt typically involves the reaction of the free base, 2-(Bis(ethyl-d5)amino)ethan-1-ol, with hydrochloric acid. A general procedure is outlined below:

  • Reaction Setup: 2-(Bis(ethyl-d5)amino)ethan-1-ol is dissolved in a suitable anhydrous solvent, such as diethyl ether or dichloromethane, in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Acidification: A solution of hydrogen chloride (HCl) in a compatible solvent (e.g., HCl in diethyl ether) is added dropwise to the stirred solution of the deuterated amine at a controlled temperature, often 0°C, to manage the exothermic reaction.

  • Precipitation: As the HCl is added, the this compound salt precipitates out of the solution. The addition is continued until the reaction is complete, which can be monitored by pH indicators.

  • Isolation: The resulting white solid is collected by vacuum filtration.

  • Purification: The collected solid is washed with cold anhydrous solvent to remove any unreacted starting material and impurities. It is then dried under vacuum to yield the final high-purity product.

A related synthesis for a similar, non-deuterated compound involves the chlorination of the corresponding ethanolamine with thionyl chloride, followed by a reflux reaction with absolute ethanol.[7][8]

Analytical Characterization

Standard analytical techniques are employed to confirm the identity, purity, and structure of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. In the ¹H NMR spectrum of this compound, the signals corresponding to the ethyl groups would be absent due to deuteration.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of the compound.[9] Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for analysis.[10]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the O-H stretch of the alcohol and the N-H stretch of the protonated amine.

Applications and Logical Workflows

The primary application of this compound is as a chemical intermediate.[4] It is notably used in the synthesis of Flurazepam-d10 Dihydrochloride, a deuterated version of the sedative and hypnotic drug Flurazepam.[4]

Below are diagrams illustrating key logical workflows involving this compound.

G cluster_synthesis Synthesis Workflow start 2-(Bis(ethyl-d5)amino)ethan-1-ol (Deuterated Free Base) reagent1 + Hydrochloric Acid (HCl) process Acidification & Precipitation in Anhydrous Solvent start->process Reacts with product 2-Diethylaminoethanol-d10 Hydrochloride process->product Yields intermediate_for Intermediate for further synthesis (e.g., Flurazepam-d10) product->intermediate_for Used as

Caption: Synthesis workflow for this compound.

G cluster_analysis Analytical Characterization Workflow sample Sample: 2-Diethylaminoethanol-d10 HCl nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (e.g., GC-MS) sample->ms ir IR Spectroscopy sample->ir data_nmr Structural Confirmation (Absence of ethyl protons) nmr->data_nmr data_ms Molecular Weight & Isotopic Purity ms->data_ms data_ir Functional Group ID (O-H, N-H) ir->data_ir final Verified Compound Identity, Purity, and Structure data_nmr->final data_ms->final data_ir->final

Caption: General workflow for analytical characterization.

The unlabelled form, 2-(Diethylamino)ethanol (DEAE), has broader applications, including its use as a corrosion inhibitor in steam and condensate lines, a precursor for ion exchange resins, and an intermediate in the synthesis of local anesthetics like procaine.[11][12] Studies on the non-deuterated hydrochloride salt suggest it may influence neurotransmitter systems, particularly those involving acetylcholine.[11]

References

synthesis and characterization of 2-Diethylaminoethanol-d10 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Diethylaminoethanol-d10 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a deuterated analog of 2-Diethylaminoethanol hydrochloride. This isotopically labeled compound is a valuable tool in pharmaceutical research, particularly as an intermediate in the synthesis of labeled drug products like Flurazepam-d10 Dihydrochloride, which is used in pharmacokinetic and metabolic studies.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Analyte Name This compound[2]
CAS Number 1092978-76-1[2]
Molecular Formula C6H6D10ClNO[1][2]
Molecular Weight 163.71 g/mol [1][2]
Accurate Mass 163.1548[2]
Isotope Type Deuterium[2]

Synthesis

The synthesis of this compound is typically achieved through the reaction of its corresponding free base, 2-Diethylaminoethanol-d10, with a chlorinating agent such as thionyl chloride, followed by the formation of the hydrochloride salt. A general reaction scheme is presented below.

synthesis_pathway start 2-Diethylaminoethanol-d10 reagent + Thionyl Chloride (SOCl2) in Dichloromethane start->reagent product 2-Diethylaminoethanol-d10 Hydrochloride reagent->product Chlorination & Salt Formation

Caption: Synthesis pathway for this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the synthesis of similar, non-deuterated compounds.[3][4] Caution: This procedure should be performed in a well-ventilated fume hood by trained personnel, as it involves corrosive reagents and the evolution of sulfur dioxide gas.

  • Reaction Setup:

    • In a dry, 1-liter, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize SO2 and HCl), place 290 g (2.44 moles) of thionyl chloride.

    • Cool the reaction flask in an ice-water bath.

  • Addition of Reactant:

    • Dissolve 2-Diethylaminoethanol-d10 (the deuterated equivalent of 210 g, 2.35 moles) in an appropriate solvent like dichloromethane.

    • Add this solution dropwise from the dropping funnel to the cooled and stirred thionyl chloride over approximately one hour. Maintain the reaction temperature between -10°C and 20°C.[3]

  • Reaction and Work-up:

    • After the addition is complete, remove the ice bath and allow the mixture to stir for an additional hour at room temperature. The temperature may rise to 35–50°C.[4]

    • The reaction mixture will likely form a semi-solid slush.

    • Heat the mixture to 40-60°C and hold for at least 2 hours to ensure the reaction goes to completion.[3]

  • Isolation and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and the solvent.

    • To the resulting residue, add absolute ethanol and heat to boiling to dissolve the product.[4]

    • Filter the hot solution to remove any insoluble impurities.

    • Cool the filtrate in an ice-salt bath to induce crystallization.

    • Collect the white crystals of this compound by vacuum filtration.

    • Wash the crystals with cold, dry diethyl ether and dry them in a vacuum desiccator over a suitable drying agent (e.g., phosphorus pentoxide).

Characterization

A comprehensive characterization is essential to confirm the identity, purity, and isotopic labeling of the synthesized this compound. The analytical workflow is outlined below.

characterization_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation sample Synthesized Product dissolve Dissolve in appropriate solvent (e.g., D2O, Methanol) sample->dissolve nmr NMR Spectroscopy (1H, 13C, 2H) dissolve->nmr ms Mass Spectrometry (ESI-MS) dissolve->ms hplc HPLC-UV/MS (Purity Assessment) dissolve->hplc ir FTIR Spectroscopy dissolve->ir identity Structure & Isotopic Labeling Confirmation nmr->identity ms->identity purity Purity Determination hplc->purity func_group Functional Group Analysis ir->func_group

Caption: Analytical workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary technique for structural elucidation and confirming isotopic substitution.

  • ¹H NMR: The proton NMR spectrum is expected to show a significant reduction or complete absence of signals corresponding to the ten protons on the two ethyl groups and the two methylene groups of the ethanolamine backbone, which are replaced by deuterium. The only significant peak might be that of the hydroxyl proton, although its position can be variable and it may exchange with residual water in the solvent.

  • ¹³C NMR: The carbon spectrum will show signals for the six carbon atoms. The signals for the deuterated carbons will appear as multiplets due to C-D coupling and will be significantly attenuated.

  • ²H NMR (Deuterium NMR): This is the most direct method to confirm the presence and location of the deuterium labels. The spectrum should show signals corresponding to the deuterated positions.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and assessing the isotopic purity of the compound.

  • Technique: Electrospray Ionization (ESI) is a suitable technique.

  • Expected Mass: The spectrum should show a prominent molecular ion peak [M+H]⁺ corresponding to the mass of the deuterated free base (C6H5D10NO). The expected m/z would be approximately 128.20. The accurate mass of the neutral molecule is 163.1548 Da (including the chlorine atom).[2]

  • Isotopic Distribution: Analysis of the isotopic pattern of the molecular ion peak allows for the calculation of the deuterium incorporation percentage.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized compound.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphoric acid buffer, pH 2.8) and an organic solvent like methanol or acetonitrile is a typical starting point.[5]

  • Detection: UV detection can be used, although the chromophore is weak. More universal detectors like Charged Aerosol Detection (CAD) or mass spectrometry (LC-MS) are more effective.

  • Expected Result: A single major peak should be observed, and the area percentage of this peak can be used to quantify the purity of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

  • Expected Bands:

    • O-H stretch: A broad band around 3300-3500 cm⁻¹ corresponding to the alcohol group.

    • N-H stretch: A broad band in the region of 2400-2700 cm⁻¹ is characteristic of the amine hydrochloride salt.

    • C-D stretch: The presence of C-D bonds will give rise to characteristic stretching vibrations at lower frequencies (around 2100-2250 cm⁻¹) compared to C-H stretches (around 2850-3000 cm⁻¹).

    • C-N and C-O stretches: These will be present in the fingerprint region (1000-1300 cm⁻¹).

Summary of Characterization Data

Table 2 provides a summary of the expected results from the characterization experiments.

TechniquePurposeExpected Outcome
¹H NMR Confirm isotopic substitutionAbsence of signals for the 10 protons on the ethyl and ethanolamine backbone.
²H NMR Confirm deuterium presenceSignals corresponding to the deuterated positions.
Mass Spectrometry Confirm molecular weight and isotopic purityMolecular ion peak consistent with the formula C6H6D10ClNO. Isotopic distribution confirms high deuterium incorporation.
HPLC Determine chemical purityA single major peak with purity >98% (typical for reference standards).
FTIR Functional group identificationPresence of O-H, N-H⁺ (salt), and C-D stretching bands.

References

An In-depth Technical Guide to the Presumed Mechanism of Action of 2-Diethylaminoethanol-d10 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action of 2-Diethylaminoethanol (DEAE) and its deuterated isotopologue, 2-Diethylaminoethanol-d10 Hydrochloride, is limited in publicly available scientific literature. This compound is primarily utilized as an internal standard for analytical and bioanalytical purposes, and its mechanism of action is presumed to be identical to that of the non-deuterated compound. This guide, therefore, extrapolates the likely mechanism of action of DEAE based on its structural similarity to and its role as a precursor for the well-characterized local anesthetic, procaine. The information presented herein is intended for research and informational purposes.

Introduction

2-Diethylaminoethanol (DEAE) is a tertiary amino alcohol that serves as a key intermediate in the synthesis of various pharmaceuticals, most notably the local anesthetic procaine. While DEAE itself is not a widely used therapeutic agent, its chemical structure, particularly the tertiary amine and hydroxyl groups, is a common motif in pharmacologically active compounds. The deuterated form, this compound, provides a stable, heavy-isotope labeled version for use in mass spectrometry-based quantification of DEAE.

This technical guide will delve into the presumed core mechanism of action of DEAE, drawing heavily on the established pharmacology of its derivative, procaine. We will explore the potential interactions with voltage-gated sodium channels and the putative anti-inflammatory effects through cyclooxygenase inhibition. This document will provide a framework for understanding the potential biological activities of DEAE, supported by detailed experimental protocols and data tables for analogous compounds.

Putative Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The most probable mechanism of action for 2-Diethylaminoethanol is the blockade of voltage-gated sodium channels, a characteristic feature of local anesthetics like procaine. Procaine is formed by the esterification of 4-aminobenzoic acid with 2-diethylaminoethanol. The tertiary amine of DEAE is crucial for the anesthetic activity of procaine.

The Role of the Tertiary Amine in Sodium Channel Inhibition

Local anesthetics exist in equilibrium between a charged (cationic) and an uncharged (neutral) form. The uncharged form is more lipid-soluble and can readily cross the neuronal membrane. Once inside the neuron, the molecule re-equilibrates, and the charged form binds to a specific receptor site within the pore of the voltage-gated sodium channel. This binding blocks the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. Consequently, nerve conduction is inhibited, leading to a loss of sensation.

Given that DEAE constitutes the active portion of the procaine molecule responsible for interacting with the sodium channel, it is plausible that DEAE itself possesses some degree of sodium channel blocking activity, albeit likely with lower potency than procaine.

Quantitative Data for Procaine's Sodium Channel Blockade
CompoundChannel SubtypeAssay TypeParameterValueReference
ProcaineNav1.5Whole-cell patch clampIC50 (tonic block)187 µM(Cardoso & Lewis, 2017)
ProcaineNav1.5Whole-cell patch clampIC50 (phasic block)32 µM(Cardoso & Lewis, 2017)
ProcaineSquid Giant AxonVoltage ClampKd (resting channels)~2 mM(Hille, 1977)
ProcaineSquid Giant AxonVoltage ClampKd (inactivated channels)~0.1 mM(Hille, 1977)

Potential Anti-Inflammatory Activity: Cyclooxygenase Inhibition

2-Diethylaminoethanol is classified by MeSH as a non-steroidal anti-inflammatory agent, suggesting a potential mechanism involving the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. However, specific IC50 values or detailed studies quantifying the inhibitory effect of DEAE on COX-1 and COX-2 are not available in the current literature.

Experimental Protocols

To facilitate further research into the mechanism of action of 2-Diethylaminoethanol, this section provides detailed methodologies for the key experiments that would be required to elucidate its activity.

Voltage-Gated Sodium Channel Activity Assay: Whole-Cell Patch Clamp

This protocol describes the electrophysiological recording of sodium currents in a cell line expressing a specific sodium channel subtype (e.g., HEK293 cells stably expressing Nav1.5).

Materials:

  • HEK293 cells stably expressing the voltage-gated sodium channel of interest

  • Patch clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH)

  • 2-Diethylaminoethanol hydrochloride stock solution (in external solution)

Procedure:

  • Culture HEK293 cells expressing the target sodium channel on glass coverslips.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with internal solution.

  • Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.

  • Approach a single cell with the patch pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -100 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.

  • Record the resulting currents.

  • Perfuse the cell with a known concentration of 2-Diethylaminoethanol hydrochloride in the external solution and repeat the voltage-step protocol.

  • Wash out the compound and ensure the current returns to baseline.

  • Construct a dose-response curve by testing a range of concentrations and calculate the IC50 value.

experimental_workflow_patch_clamp cluster_prep Cell and Pipette Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_culture Culture HEK293 cells with Nav channels pipette_pull Pull borosilicate glass pipettes giga_seal Form Gigaohm Seal cell_culture->giga_seal pipette_pull->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Apply Voltage Clamp Protocol whole_cell->voltage_clamp record_baseline Record Baseline Sodium Currents voltage_clamp->record_baseline apply_deae Apply 2-Diethylaminoethanol record_baseline->apply_deae record_drug Record Sodium Currents with Drug apply_deae->record_drug washout Washout and Recovery record_drug->washout dose_response Construct Dose-Response Curve washout->dose_response ic50 Calculate IC50 dose_response->ic50

Caption: Workflow for Whole-Cell Patch Clamp Electrophysiology.

Cyclooxygenase (COX) Inhibition Assay: Enzyme Immunoassay (EIA)

This protocol describes a method to determine the inhibitory activity of 2-Diethylaminoethanol on COX-1 and COX-2 enzymes by measuring the production of prostaglandin E2 (PGE2).

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • 2-Diethylaminoethanol hydrochloride

  • COX reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • PGE2 Enzyme Immunoassay (EIA) kit

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of 2-Diethylaminoethanol hydrochloride in the reaction buffer.

  • In a microplate, add the reaction buffer, the COX enzyme (either COX-1 or COX-2), and the test compound or vehicle control.

  • Pre-incubate the mixture for a short period (e.g., 10 minutes at 37°C).

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a defined time (e.g., 20 minutes at 37°C) to allow for prostaglandin synthesis.

  • Stop the reaction by adding a stopping agent (e.g., a solution of a strong acid).

  • Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

experimental_workflow_cox_assay cluster_reaction Enzymatic Reaction cluster_quantification Quantification of Prostaglandin E2 cluster_analysis Data Analysis prepare_reagents Prepare Reagents and Compound Dilutions incubate_enzyme Incubate COX Enzyme with DEAE prepare_reagents->incubate_enzyme add_substrate Add Arachidonic Acid to Start Reaction incubate_enzyme->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction eia_setup Set up PGE2 EIA stop_reaction->eia_setup measure_absorbance Read Absorbance with Microplate Reader eia_setup->measure_absorbance calculate_inhibition Calculate Percent Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for COX Inhibition Enzyme Immunoassay.

Signaling Pathways

Nerve Impulse Propagation and Blockade

The following diagram illustrates the normal propagation of a nerve impulse and how a sodium channel blocker, such as procaine (and putatively DEAE), interrupts this process.

signaling_pathway_nerve_impulse cluster_normal Normal Nerve Impulse cluster_blockade Nerve Impulse Blockade stimulus Nerve Stimulus depolarization Membrane Depolarization stimulus->depolarization na_channel_open Voltage-Gated Na+ Channels Open depolarization->na_channel_open na_influx Na+ Influx na_channel_open->na_influx action_potential Action Potential Propagation na_influx->action_potential deae_block DEAE/Procaine binds to Na+ Channel no_na_influx Na+ Influx Blocked deae_block->no_na_influx no_ap Action Potential Propagation Inhibited no_na_influx->no_ap na_channel_open_b Voltage-Gated Na+ Channels Open na_channel_open_b->deae_block depolarization_b Membrane Depolarization depolarization_b->na_channel_open_b stimulus_b Nerve Stimulus stimulus_b->depolarization_b

Caption: Nerve Impulse Propagation and Blockade by Sodium Channel Antagonists.

Prostaglandin Synthesis and Inhibition

This diagram shows the pathway of prostaglandin synthesis from arachidonic acid by COX enzymes and the point of inhibition by COX inhibitors.

signaling_pathway_prostaglandin membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation and Pain prostaglandins->inflammation deae_inhibition DEAE (putative) deae_inhibition->cox

Caption: Prostaglandin Synthesis Pathway and Putative Inhibition by DEAE.

Conclusion

While direct evidence for the mechanism of action of 2-Diethylaminoethanol and its deuterated analog is scarce, its structural relationship to procaine strongly suggests a primary mechanism involving the blockade of voltage-gated sodium channels. Furthermore, its classification as a non-steroidal anti-inflammatory agent points towards a potential secondary mechanism of cyclooxygenase inhibition. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for the systematic investigation of the pharmacological properties of this compound. Further research is warranted to definitively elucidate the molecular targets and functional effects of 2-Diethylaminoethanol.

An In-Depth Technical Guide to the Applications of Deuterated 2-Diethylaminoethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuterated 2-Diethylaminoethanol hydrochloride (D-DEAE-HCl) is a stable isotope-labeled form of 2-Diethylaminoethanol hydrochloride, a primary metabolite of the local anesthetic procaine. While research explicitly detailing the applications of D-DEAE-HCl is not extensively published, its utility in modern drug development and analytical chemistry is strongly indicated by established principles of pharmacokinetic and metabolic research. This guide synthesizes the known information about 2-Diethylaminoethanol (DEAE), its role as a metabolite, and the established applications of deuterated compounds in bioanalysis to provide a comprehensive overview of the potential and realized applications of D-DEAE-HCl. The primary applications lie in its use as an internal standard for the accurate quantification of DEAE in biological matrices and as a tracer for elucidating the metabolic fate of the DEAE moiety of procaine and related compounds.

Introduction to 2-Diethylaminoethanol (DEAE) and its Significance

2-Diethylaminoethanol is a tertiary amine and a primary alcohol that serves as a precursor in the synthesis of various chemical commodities, most notably the local anesthetic procaine.[1] In the body, procaine is rapidly hydrolyzed by plasma pseudocholinesterase into para-aminobenzoic acid (PABA) and DEAE.[2] Notably, DEAE itself exhibits local anesthetic properties, contributing to the overall pharmacological effect of procaine.[2] Given its biological activity and its role as a key metabolite, the accurate quantification of DEAE is crucial for comprehensive pharmacokinetic and toxicological assessments of procaine and other drugs that metabolize to this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of non-deuterated 2-Diethylaminoethanol is presented in Table 1. These properties are essential for developing analytical methods for its extraction and quantification.

PropertyValue
Molecular Formula C6H15NO
Molecular Weight 117.19 g/mol
Appearance Colorless to yellowish liquid
Boiling Point 161 °C
Solubility Soluble in water
pKa 9.8

Core Applications of Deuterated 2-Diethylaminoethanol Hydrochloride

The primary application of deuterated 2-Diethylaminoethanol hydrochloride is in the field of bioanalysis, specifically in conjunction with mass spectrometry-based techniques.

Internal Standard for Quantitative Analysis

In quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard for achieving high accuracy and precision.[3] D-DEAE-HCl serves as an ideal internal standard for the quantification of DEAE in biological samples such as plasma, urine, and tissue homogenates.

Principle: A known amount of the deuterated internal standard is added to the biological sample before extraction and analysis. The deuterated standard co-elutes with the non-deuterated (endogenous or administered) analyte and experiences similar matrix effects (ion suppression or enhancement) during ionization in the mass spectrometer. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as the ratio remains constant even if there are variations in sample preparation or instrument response.

Tracer in Metabolic and Pharmacokinetic Studies

Deuterated compounds are invaluable tools for tracing the metabolic fate of drugs and their metabolites. By synthesizing procaine with a deuterated DEAE moiety, researchers can track the absorption, distribution, metabolism, and excretion (ADME) of this specific part of the molecule. This allows for a deeper understanding of the contribution of DEAE to the overall pharmacokinetic profile and potential toxicity of the parent drug.

Experimental Approach:

  • Synthesis: Procaine is synthesized using deuterated 2-Diethylaminoethanol.

  • Administration: The deuterated procaine is administered to a test subject (animal or human).

  • Sample Collection: Biological samples (blood, urine, feces, tissues) are collected over a time course.

  • Analysis: Samples are analyzed by LC-MS/MS to identify and quantify the deuterated DEAE and any of its subsequent metabolites. This allows for the differentiation of the administered drug's metabolites from any endogenous compounds.

Experimental Protocols and Methodologies

While a specific, detailed protocol for a validated LC-MS/MS method using deuterated DEAE-HCl was not found in the performed searches, a generalizable experimental workflow can be constructed based on established methods for similar amine-containing metabolites.

General LC-MS/MS Method for DEAE Quantification

Objective: To quantify the concentration of 2-Diethylaminoethanol in human plasma.

Materials:

  • Human plasma samples

  • Deuterated 2-Diethylaminoethanol hydrochloride (internal standard)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of a known concentration of deuterated DEAE-HCl solution in methanol.

    • Vortex mix for 30 seconds.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex mix for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • (Optional, for cleaner samples) Perform solid-phase extraction.

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate DEAE from other plasma components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • DEAE: Precursor ion (m/z) -> Product ion (m/z)

      • Deuterated DEAE: Precursor ion (m/z) -> Product ion (m/z) (The specific m/z values will depend on the degree of deuteration).

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energy should be optimized for maximum signal intensity.

Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of DEAE to deuterated DEAE-HCl against the concentration of DEAE standards.

  • Determine the concentration of DEAE in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway: Metabolism of Procaine

procaine_metabolism Procaine Procaine Pseudocholinesterase Plasma Pseudocholinesterase Procaine->Pseudocholinesterase PABA para-Aminobenzoic Acid (PABA) Pseudocholinesterase->PABA Hydrolysis DEAE 2-Diethylaminoethanol (DEAE) Pseudocholinesterase->DEAE Hydrolysis

Caption: Metabolic breakdown of Procaine into PABA and DEAE.

Experimental Workflow: Quantitative Analysis of DEAE

deae_quantification_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_D_DEAE Spike with Deuterated DEAE-HCl (Internal Standard) Plasma_Sample->Add_D_DEAE Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_D_DEAE->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_MSMS LC-MS/MS Analysis Supernatant_Collection->LC_MSMS Peak_Integration Peak Area Integration (Analyte and Internal Standard) LC_MSMS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Concentration_Determination Determine Concentration from Calibration Curve Ratio_Calculation->Concentration_Determination internal_standard_rationale Analyte Analyte (DEAE) Variability Sources of Variability (Extraction, Ionization, Injection) Analyte->Variability IS Internal Standard (Deuterated DEAE-HCl) IS->Variability Ratio Ratio (Analyte / IS) Variability->Ratio Impacts both similarly Accurate_Quantification Accurate Quantification Ratio->Accurate_Quantification Leads to

References

In-depth Technical Guide: Stability and Storage of 2-Diethylaminoethanol-d10 HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Diethylaminoethanol-d10 hydrochloride. Due to the limited availability of specific, in-depth stability studies for the deuterated form, this document combines the general handling procedures for isotopically labeled compounds with the known characteristics of the non-deuterated analogue, 2-Diethylaminoethanol HCl, to establish best practices.

Chemical Properties and Stability Profile

2-Diethylaminoethanol-d10 HCl is a deuterated form of 2-Diethylaminoethanol hydrochloride. The deuterium labeling provides a valuable tool for researchers in pharmacokinetic and metabolic studies, allowing for the differentiation from the endogenous or non-labeled compound. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.

While specific degradation pathways for the d10 variant are not extensively documented, the stability of the molecule is intrinsically linked to the non-deuterated parent compound. The primary factors influencing its stability are temperature, light, and humidity.

Recommended Storage Conditions

For optimal stability and to ensure the integrity of the product over its shelf life, the following storage conditions are recommended. These are based on information from various suppliers and general guidelines for hydrochloride salts of amino compounds.

Table 1: Recommended Storage Conditions for 2-Diethylaminoethanol-d10 HCl

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes potential for thermal degradation and maintains compound integrity.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Protects against atmospheric moisture and potential oxidation.
Light Protect from lightThe compound may be light-sensitive; amber vials or storage in the dark is advised.
Moisture Keep in a dry placeThe hydrochloride salt is hygroscopic and can absorb moisture, which may affect its stability and weighing accuracy.

Experimental Protocols: Stability Assessment (General Approach)

While specific experimental protocols for 2-Diethylaminoethanol-d10 HCl are not publicly available, a general approach for assessing the stability of a new or lightly characterized compound would follow established pharmaceutical industry guidelines.

Protocol: Long-Term Stability Study

  • Sample Preparation: Aliquot the 2-Diethylaminoethanol-d10 HCl into several vials from a single batch to ensure homogeneity.

  • Storage Conditions: Place the vials in controlled environmental chambers set to the desired storage conditions (e.g., 2-8°C/ambient humidity, 25°C/60% RH, 40°C/75% RH).

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months).

  • Analytical Method: Utilize a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to determine the purity of the compound and detect any degradation products. The method should be validated for specificity, linearity, accuracy, and precision.

  • Data Analysis: At each time point, quantify the amount of 2-Diethylaminoethanol-d10 HCl remaining and identify and quantify any impurities. Plot the concentration of the parent compound over time to determine the degradation rate and estimate the shelf life.

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow from receiving the compound to its long-term storage and use in experiments. This ensures that the material's integrity is maintained throughout its lifecycle in the laboratory.

G cluster_receiving Receiving & Initial Handling cluster_storage Storage & Aliquoting cluster_usage Experimental Use Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Log Log into Inventory System Inspect->Log Store Store at 2-8°C Protect from Light & Moisture Log->Store Check Check for Precipitate Before Use Store->Check Aliquot Aliquot for Daily Use Under Inert Atmosphere Check->Aliquot Prepare Prepare Solutions Freshly Aliquot->Prepare Use Use in Experiment Prepare->Use

Caption: Recommended workflow for handling and storage of 2-Diethylaminoethanol-d10 HCl.

Potential Degradation Pathways

While specific degradation products for 2-Diethylaminoethanol-d10 HCl are not detailed in the literature, potential degradation pathways for similar amino alcohols can be hypothesized. These may include:

  • Oxidation: The tertiary amine is susceptible to oxidation, which could lead to the formation of an N-oxide.

  • Hydrolysis: Although generally stable, under extreme pH and temperature conditions, the ether linkage (if present in a more complex molecule) or other functional groups could be susceptible to hydrolysis. For 2-Diethylaminoethanol itself, this is less of a concern.

A logical diagram for investigating potential degradation is presented below.

G cluster_stress Forced Degradation Studies Compound 2-Diethylaminoethanol-d10 HCl Acid Acid Hydrolysis (e.g., 0.1N HCl) Compound->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) Compound->Base Oxidation Oxidative Conditions (e.g., H2O2) Compound->Oxidation Thermal Thermal Stress (e.g., 60°C) Compound->Thermal Photo Photolytic Stress (e.g., UV/Vis Light) Compound->Photo Analysis Analyze via LC-MS/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identify Identify Degradation Products Analysis->Identify

2-Diethylaminoethanol-d10 Hydrochloride CAS number and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Diethylaminoethanol-d10 Hydrochloride, a deuterated compound of significant interest in pharmaceutical research and development. This document details its chemical identity, physical properties, synthesis, and key applications, with a focus on its role as a stable isotope-labeled internal standard and a synthetic intermediate.

Chemical Identity and Structure

This compound is the deuterated form of 2-Diethylaminoethanol Hydrochloride where the ten hydrogen atoms on the two ethyl groups have been replaced by deuterium. This isotopic labeling makes it a valuable tool in mass spectrometry-based quantitative analysis.

Chemical Structure:

The structure consists of a diethylamino group, in which the ethyl groups are perdeuterated, attached to an ethanol moiety. The amine is protonated to form the hydrochloride salt.

Molecular Formula: C₆H₆D₁₀ClNO

Molecular Weight: 163.71 g/mol [1]

CAS Number: 1092978-76-1[1]

Physicochemical Properties

Property2-Diethylaminoethanol (Free Base)[2][3][4]2-Diethylaminoethanol Hydrochloride[5]
CAS Number 100-37-814426-20-1
Molecular Formula C₆H₁₅NOC₆H₁₆ClNO
Molecular Weight 117.19 g/mol 153.65 g/mol
Appearance Colorless to pale yellow liquidWhite crystalline solid
Melting Point -70 °CNot specified
Boiling Point 161-163 °CNot applicable
Density 0.884 g/cm³ at 25 °CNot specified
Solubility Miscible with water, alcohol, ether, benzeneSoluble in water
Flash Point 48.9 - 50 °CNot applicable
Refractive Index (nD) 1.441 at 20 °CNot applicable

Synthesis and Experimental Protocols

While a specific protocol for this compound is not detailed in publicly available literature, its synthesis can be inferred from established methods for analogous compounds. The general approach involves the reaction of a deuterated starting material with an appropriate reagent to form the amino alcohol, followed by salt formation.

Representative Synthetic Pathway

The synthesis of 2-Diethylaminoethanol-d10 would logically start from diethylamine-d10, which is then reacted with ethylene oxide or a 2-haloethanol. The resulting deuterated amino alcohol is then treated with hydrochloric acid to yield the final hydrochloride salt.

G diethylamine_d10 Diethylamine-d10 deae_d10 2-Diethylaminoethanol-d10 diethylamine_d10->deae_d10 ethylene_oxide Ethylene Oxide ethylene_oxide->deae_d10 final_product 2-Diethylaminoethanol-d10 Hydrochloride deae_d10->final_product hcl HCl hcl->final_product

Caption: Synthesis of 2-Diethylaminoethanol-d10 HCl.

General Experimental Protocol

The following is a representative protocol for the synthesis of a dialkylaminoethyl chloride hydrochloride, adapted from the synthesis of β-dimethylaminoethyl chloride hydrochloride[6]. This procedure illustrates the general steps that would be applicable for the synthesis of this compound from the corresponding deuterated amino alcohol.

Caution: This reaction should be performed in a well-ventilated fume hood, as it involves corrosive reagents and the evolution of toxic gases.

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet to a scrubbing system (e.g., a sodium hydroxide solution trap).

  • Chlorination: Thionyl chloride (SOCl₂) is charged into the reaction flask and cooled in an ice bath.

  • Addition of Amino Alcohol: 2-(Diethylamino-d10)ethanol is added dropwise to the cooled thionyl chloride with vigorous stirring. The reaction is exothermic and will result in the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. The temperature should be carefully controlled during the addition.

  • Reaction Completion: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for a period to ensure the reaction goes to completion.

  • Workup: Excess thionyl chloride is quenched by carefully transferring the reaction mixture to a beaker containing absolute ethanol. This step is also highly exothermic and produces gaseous byproducts. The ethanol also serves as a solvent for recrystallization.

  • Crystallization: The ethanol solution is heated to boiling and then filtered while hot to remove any insoluble impurities. The filtrate is then cooled in an ice-salt bath to induce crystallization of the hydrochloride salt.

  • Isolation and Drying: The white crystals of this compound are collected by vacuum filtration, washed with cold ethanol, and dried under vacuum over a desiccant such as phosphorus pentoxide.

Applications in Research and Development

The primary applications of this compound stem from its nature as a stable isotope-labeled compound.

Intermediate in Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of deuterated active pharmaceutical ingredients (APIs). A notable example is its use in the preparation of Flurazepam-d10 Dihydrochloride[7]. Flurazepam is a benzodiazepine derivative used for the treatment of insomnia[8]. The deuterated version is used as an internal standard for the quantitative analysis of Flurazepam in biological matrices.

G benzodiazepine_core 7-Chloro-5-(2-fluorophenyl)-1,3- dihydro-2H-1,4-benzodiazepin-2-one flurazepam_d10 Flurazepam-d10 benzodiazepine_core->flurazepam_d10 Alkylation deae_d10_hcl 2-Diethylaminoethanol-d10 (or its reactive derivative) deae_d10_hcl->flurazepam_d10

Caption: Role in Flurazepam-d10 Synthesis.

Internal Standard in Quantitative Analysis

Deuterated compounds are widely used as internal standards in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS).[9][10][11] Because this compound is chemically identical to the non-deuterated form, it co-elutes during chromatography and experiences similar matrix effects and ionization suppression or enhancement.[12] However, its higher mass allows it to be distinguished by the mass spectrometer. This allows for accurate correction of variations in sample preparation, injection volume, and instrument response, leading to highly precise and accurate quantification.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis sample Biological Sample (e.g., Plasma, Urine) spike Spike with 2-Diethylaminoethanol-d10 HCl sample->spike extract Extraction (e.g., SPE, LLE) spike->extract lc LC Separation extract->lc ms MS Detection lc->ms quant Quantification (Ratio of Analyte to IS) ms->quant

Caption: Workflow for Use as an Internal Standard.

References

Calculating the Molecular Weight of 2-Diethylaminoethanol-d10 Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed methodology for calculating the molecular weight of 2-Diethylaminoethanol-d10 Hydrochloride, alongside relevant experimental protocols and logical workflows for researchers, scientists, and drug development professionals.

Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The chemical formula for this compound is C₆H₆D₁₀ClNO. The "-d10" designation indicates that ten hydrogen atoms have been replaced by deuterium.

Atomic Weights of Constituent Elements

The calculation relies on the atomic weights of each element in the molecule. For this calculation, the following atomic weights are used:

ElementSymbolAtomic Weight (amu)
CarbonC12.011
HydrogenH1.008
DeuteriumD or ²H2.014
ChlorineCl35.45
NitrogenN14.007
OxygenO15.999
Calculation Steps

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.

  • Carbon (C): 6 atoms × 12.011 amu/atom = 72.066 amu

  • Hydrogen (H): 6 atoms × 1.008 amu/atom = 6.048 amu

  • Deuterium (D): 10 atoms × 2.014 amu/atom = 20.140 amu[1][2]

  • Chlorine (Cl): 1 atom × 35.45 amu/atom = 35.450 amu[3][4]

  • Nitrogen (N): 1 atom × 14.007 amu/atom = 14.007 amu[5][6]

  • Oxygen (O): 1 atom × 15.999 amu/atom = 15.999 amu

Total Molecular Weight = 72.066 + 6.048 + 20.140 + 35.450 + 14.007 + 15.999 = 163.710 amu

A commercially available standard of this compound lists the molecular weight as 163.71.[7]

Experimental Protocols

The analysis of 2-Diethylaminoethanol and its deuterated isotopologues typically involves chromatographic and spectroscopic techniques to confirm identity, purity, and concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like 2-Diethylaminoethanol.

Methodology:

  • Sample Preparation: The sample containing this compound is dissolved in a suitable organic solvent. Derivatization may be employed to increase volatility and improve chromatographic peak shape.

  • Gas Chromatography (GC): The prepared sample is injected into the GC.

    • Column: A non-polar capillary column, such as one coated with a dimethylpolysiloxane stationary phase, is often used. For amines, specialized columns like the Agilent CP-Volamine can provide better peak shapes.[7]

    • Carrier Gas: Helium is typically used as the carrier gas.[7]

    • Temperature Program: An initial oven temperature is held for a short period, then ramped up to a final temperature to ensure separation of all components. A representative program might start at 35°C and ramp to 240°C.[7]

  • Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer.

    • Ionization: Electron Ionization (EI) is a common method for generating ions.

    • Detection: The mass spectrometer separates the ions based on their mass-to-charge ratio, generating a mass spectrum that can be used for identification by comparing it to spectral libraries.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and for confirming the position and extent of deuterium labeling.

Methodology:

  • Sample Preparation: A small amount of the this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃).

  • Data Acquisition:

    • ¹H NMR: This spectrum will show signals for the non-deuterated hydrogen atoms in the molecule. The absence of signals at specific chemical shifts where protons would normally appear in the non-deuterated analog confirms the location of deuterium labeling.

    • ¹³C NMR: This provides information about the carbon skeleton of the molecule.

    • ²H NMR: This spectrum directly observes the deuterium nuclei, confirming their presence and providing information about their chemical environment.

  • Data Analysis: The chemical shifts, signal integrations, and coupling patterns in the NMR spectra are analyzed to confirm the molecular structure and the isotopic purity of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for analyzing less volatile compounds or for complex biological samples. Deuterated compounds like this compound are frequently used as internal standards in LC-MS/MS bioanalytical workflows for accurate quantification.[8]

Methodology:

  • Sample Preparation: Samples, which can include biological matrices like plasma or urine, are prepared, often involving protein precipitation or solid-phase extraction. The deuterated internal standard is spiked into the sample at a known concentration.

  • Liquid Chromatography (LC):

    • Column: A reverse-phase column (e.g., C18) is commonly used.

    • Mobile Phase: A gradient of an aqueous solvent (often with a modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol) is used to separate the analyte from other components.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) is a typical ionization source for this type of analysis.

    • Detection: Tandem mass spectrometry (MS/MS) is often used for quantification, where specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.

Signaling and Experimental Workflows

Metabolic Pathway of 2-Diethylaminoethanol

2-Diethylaminoethanol is metabolized in the body. The major metabolites in rats have been identified as diethylaminoacetic acid and the N-oxide of 2-diethylaminoethanol.[9] A smaller amount is metabolized to 2-ethylaminoethanol and phosphoric acid-mono-(2-diethylaminoethylester).[9]

Metabolic_Pathway DEAE 2-Diethylaminoethanol Metabolite1 N-Oxide of 2-Diethylaminoethanol DEAE->Metabolite1 Oxidation Metabolite2 Diethylaminoacetic Acid DEAE->Metabolite2 Oxidation Metabolite3 2-Ethylaminoethanol DEAE->Metabolite3 De-ethylation Metabolite4 Phosphoric acid-mono- (2-diethylaminoethylester) DEAE->Metabolite4 Phosphorylation

Caption: Metabolic pathway of 2-Diethylaminoethanol.

General Experimental Workflow for Deuterated Compound Analysis

The analysis of deuterated compounds often follows a structured workflow, particularly in applications like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) which is used to study protein conformation and dynamics.[5][10][11]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Labeling Isotopic Labeling (e.g., Dilution in D2O) Quenching Reaction Quenching (e.g., Lower pH and Temperature) Labeling->Quenching Digestion Digestion (optional) (e.g., with Pepsin) Quenching->Digestion Separation Chromatographic Separation (LC or GC) Digestion->Separation Detection Mass Spectrometric Detection (MS or MS/MS) Separation->Detection Data_Analysis Data Analysis and Interpretation Detection->Data_Analysis

Caption: General workflow for deuterated compound analysis.

References

Navigating the Safety Profile of 2-Diethylaminoethanol-d10 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the material safety data for 2-Diethylaminoethanol-d10 Hydrochloride (CAS No. 1092978-76-1). It is important to note that comprehensive safety data specifically for the deuterated form is limited. Therefore, this guide primarily relies on the well-documented safety profile of its non-deuterated analogue, 2-Diethylaminoethanol (DEAE), to infer potential hazards and handling precautions. This approach is common in the absence of specific isotopic labeling data, as the chemical reactivity is expected to be very similar.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling and use in a laboratory setting. The following table summarizes the key properties of 2-Diethylaminoethanol, which are expected to be very similar for its d10 hydrochloride salt.

PropertyValueReference
Molecular Formula C6H6D10ClNO[1]
Molecular Weight 163.71 g/mol [1]
Appearance Colorless to light yellow liquid[2][3]
Odor Ammonia-like, nauseating[2][4]
Boiling Point 163 °C (325 °F)[2][4]
Melting/Freezing Point -70 °C (-94 °F)[2][4]
Flash Point 60 °C (140 °F) (Open cup)[2]
Specific Gravity 0.8921[2]
Vapor Pressure 2.8 kPa @ 20°C[2]
Vapor Density 4.03 (Air = 1)[2][4]
Solubility Soluble in water[2]
Autoignition Temperature 320 °C (608 °F)[2]
Lower Explosion Limit 6.7%[2][4]
Upper Explosion Limit 11.7%[2][4]

Toxicological Data

The toxicological profile of 2-Diethylaminoethanol indicates that it is harmful if swallowed, inhaled, or in contact with skin. It is also corrosive and can cause severe skin burns and eye damage.[2][5] The following table summarizes the available acute toxicity data.

Route of ExposureSpeciesValueReference
Oral LD50Rat1300 mg/kg[6]
Dermal LD50Rabbit>885 mg/kg[7]
Inhalation LC50Rat>4.6 mg/L[7]

Human Health Effects:

  • Inhalation: May cause respiratory irritation.[2] Short-term exposure to high concentrations can cause nausea and vomiting.[8]

  • Skin Contact: Harmful and can cause severe burns.[2][6]

  • Eye Contact: Causes serious eye damage.[2]

  • Ingestion: Harmful if swallowed.[2][6] Ingestion can cause severe swelling and damage to the delicate tissues of the mouth, throat, and esophagus.[9][10]

  • Systemic Effects: Overexposure may lead to liver and kidney damage, as well as central nervous system abnormalities.[5]

Hazard Identification and Classification

Based on the available data for 2-Diethylaminoethanol, the substance is classified as a hazardous material. The following diagram illustrates its primary hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard_Classification cluster_main_hazards Primary Hazard Classifications Flammable_Liquid Flammable Liquid Category 3 Acute_Toxicity Acute Toxicity (Oral, Dermal, Inhalation) Harmful Skin_Corrosion Skin Corrosion/Irritation Category 1B Causes severe skin burns Eye_Damage Serious Eye Damage/Irritation Category 1 Causes serious eye damage

Caption: GHS Hazard Classifications for 2-Diethylaminoethanol.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[9][11]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] A face shield may be necessary for splash protection.[12]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][9]

  • Use non-sparking tools and take precautionary measures against static discharge.[2][9]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][9]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and metals like copper and zinc.[9][12]

  • The material is hygroscopic and should be protected from moisture.[2][10]

The following workflow outlines the general procedure for handling this chemical in a laboratory setting.

Handling_Workflow Start Start Assess_Risks Assess Risks & Review SDS Start->Assess_Risks Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Risks->Don_PPE Work_in_Ventilated_Area Work in Fume Hood Don_PPE->Work_in_Ventilated_Area Handle_Chemical Handle Chemical Carefully (Avoid contact, ignition sources) Work_in_Ventilated_Area->Handle_Chemical Clean_Up Clean Work Area & Dispose of Waste Properly Handle_Chemical->Clean_Up Doff_PPE Doff PPE Clean_Up->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands End End Wash_Hands->End

Caption: General Laboratory Handling Workflow.

First-Aid Measures

In the event of exposure, immediate action is critical. The following diagram outlines the recommended first-aid procedures.

First_Aid_Procedures cluster_first_aid First-Aid Measures Inhalation Inhalation Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. Skin_Contact Skin Contact Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. Eye_Contact Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Remove contact lenses, if present and easy to do. Seek immediate medical attention. Ingestion Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Caption: Emergency First-Aid Procedures.

Experimental Protocols

While specific experimental protocols for this compound were not found, the toxicological data presented is based on standardized testing procedures. For example, the LD50 values are typically determined using protocols like the OECD Test Guideline 401 (Acute Oral Toxicity), 402 (Acute Dermal Toxicity), and 403 (Acute Inhalation Toxicity). These guidelines detail the administration of the substance to laboratory animals at various dose levels to determine the concentration that is lethal to 50% of the test population.

Ecological Information

Information on the ecotoxicity of 2-Diethylaminoethanol suggests it is harmful to aquatic life.[11]

OrganismTestResultReference
FishLC50 (96h)>100 mg/L[5]
Daphnia magna (Water flea)EC50 (48h)83.6 mg/L[5]
AlgaeEC50 (72h)30 mg/L[5]

The substance is considered readily biodegradable.[11]

Disposal Considerations

Waste material should be disposed of in accordance with local, state, and federal regulations.[5] Due to its flammability and corrosivity, it may be classified as a hazardous waste.[5]

Conclusion

This technical guide provides a summary of the available safety information for this compound, primarily based on data from its non-deuterated counterpart. Researchers, scientists, and drug development professionals should handle this compound with caution, adhering to the safety protocols outlined in this document and their institution's safety guidelines. Always consult the most recent Safety Data Sheet provided by the supplier before use.

References

Solubility Profile of 2-Diethylaminoethanol-d10 Hydrochloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Diethylaminoethanol-d10 Hydrochloride, a deuterated analog of a compound with applications in pharmaceutical development and other chemical industries. Due to the limited availability of specific quantitative solubility data for the deuterated form, this document presents qualitative solubility information for the non-deuterated compound, 2-Diethylaminoethanol Hydrochloride, which is expected to have very similar solubility properties. Furthermore, a detailed experimental protocol for determining thermodynamic solubility is provided, alongside a logical workflow to guide researchers in assessing the solubility of this and similar compounds.

Core Solubility Data

Table 1: Qualitative Solubility of 2-Diethylaminoethanol and its Hydrochloride Salt

CompoundSolventSolubility
2-Diethylaminoethanol (Free Base)WaterMiscible in all proportions
AlcoholSoluble
EtherSoluble
BenzeneSoluble
2-Diethylaminoethanol HydrochlorideWaterSoluble
ChloroformSlightly Soluble
MethanolSlightly Soluble

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The following protocol outlines a standard "shake-flask" method for determining the thermodynamic solubility of a compound like this compound in various organic solvents. This method is considered the gold standard for measuring equilibrium solubility.

Objective: To determine the saturation concentration of the test compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid form)

  • Selected organic solvents (e.g., ethanol, methanol, acetonitrile, acetone, tetrahydrofuran, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

    • Dispense a precise volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker. A typical temperature for solubility studies is 25 °C.

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

    • To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter. This step must be performed carefully to avoid disturbing the equilibrium.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the saturated filtrate and the standard solutions using a validated HPLC method.

    • Construct a calibration curve from the analytical data of the standard solutions.

    • Determine the concentration of the compound in the saturated solution by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a research compound.

Solubility_Workflow A Start: Compound of Interest (e.g., 2-Diethylaminoethanol-d10 HCl) B Literature Search for Existing Solubility Data A->B C Data Available? B->C D Qualitative Solubility Screen (e.g., visual assessment in various solvents) C->D No I Compile and Utilize Existing Data C->I Yes E Select Solvents for Quantitative Analysis D->E F Thermodynamic Solubility Assay (e.g., Shake-Flask Method) E->F G Data Analysis and Reporting F->G H End: Solubility Profile Established G->H I->H

Caption: Logical workflow for determining the solubility of a research compound.

Methodological & Application

Application Notes and Protocols for 2-Diethylaminoethanol-d10 Hydrochloride in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Diethylaminoethanol-d10 Hydrochloride as an internal standard in mass spectrometry-based quantitative analysis. The primary application highlighted is in the field of clinical and forensic toxicology, specifically for the therapeutic drug monitoring of the local anesthetic procaine and its metabolite, 2-Diethylaminoethanol (DEAE).

Application: Quantitative Analysis of 2-Diethylaminoethanol in Biological Matrices

This compound is a stable, isotopically labeled version of 2-Diethylaminoethanol (DEAE). This makes it an ideal internal standard for the quantification of DEAE in complex biological matrices such as plasma, serum, and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The d10 label ensures that the internal standard has nearly identical chemical and physical properties to the analyte, including extraction recovery and chromatographic retention time, while being distinguishable by its mass-to-charge ratio (m/z). This co-elution is critical for correcting matrix effects, which are a common source of variability and inaccuracy in bioanalytical methods.

The primary utility of this application lies in the therapeutic drug monitoring and pharmacokinetic studies of procaine, which is rapidly metabolized in the body to p-aminobenzoic acid (PABA) and DEAE. Accurate quantification of DEAE is crucial for understanding the metabolism and clearance of procaine.

Experimental Workflow and Signaling Pathway

The general workflow for the quantitative analysis of 2-Diethylaminoethanol (DEAE) using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing. The metabolic pathway of procaine to DEAE is a key signaling relationship in this context.

Procaine Metabolism and Analytical Workflow Procaine Metabolism and Quantitation Workflow cluster_0 Biological System cluster_1 Analytical Workflow Procaine Procaine Metabolism Esterase Hydrolysis (in Liver and Plasma) Procaine->Metabolism DEAE 2-Diethylaminoethanol (DEAE - Analyte) Metabolism->DEAE PABA p-Aminobenzoic Acid (PABA) Metabolism->PABA Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with 2-Diethylaminoethanol-d10 HCl (Internal Standard) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Analysis (Ratio of Analyte to Internal Standard) LCMS->Data Data_Analysis_Logic Quantitative Data Analysis Logic A Acquire Peak Areas from LC-MS/MS B Calculate Peak Area Ratio (Analyte / Internal Standard) A->B C Construct Calibration Curve (Peak Area Ratio vs. Concentration) B->C D Interpolate Unknown Sample Concentration C->D

Application Note: High-Throughput Analysis of a Small Molecule Analyte Using 2-Diethylaminoethanol-d10 Hydrochloride as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of small molecule analytes in biological matrices. The method utilizes 2-Diethylaminoethanol-d10 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision by correcting for matrix effects and variations in sample processing. The protocol detailed below is suitable for researchers, scientists, and drug development professionals requiring reliable bioanalytical data.

Introduction

In drug discovery and development, accurate quantification of drug candidates and their metabolites in biological fluids is crucial for pharmacokinetic and toxicokinetic studies. LC-MS/MS has become the gold standard for such analyses due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to improve method performance. A SIL-IS co-elutes with the analyte and experiences similar ionization effects in the mass spectrometer, thereby providing effective normalization for any variability during sample preparation and analysis. This application note provides a comprehensive protocol for the use of this compound as an internal standard for the analysis of a target analyte with similar physicochemical properties.

Experimental Protocols

Materials and Reagents
  • Analyte: Target small molecule of interest

  • Internal Standard: this compound (Molecular Weight: 163.71 g/mol , Molecular Formula: C₆H₆D₁₀ClNO)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

  • Additives: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade)

  • Biological Matrix: Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE): Mixed-mode cation exchange cartridges

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard and Sample Preparation
  • Stock Solutions (1 mg/mL):

    • Prepare individual stock solutions of the analyte and this compound in methanol.

  • Working Standard Solutions:

    • Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

    • Prepare a working solution of the internal standard (IS) at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

  • Sample Preparation (Solid Phase Extraction):

    • To 100 µL of plasma sample, add 20 µL of the IS working solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex.

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

    • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Method
  • LC Column: HILIC Column (e.g., 2.1 x 100 mm, 3 µm)

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-5.1 min: 50% to 95% B

    • 5.1-7 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Analyte: To be determined based on the specific molecule

    • 2-Diethylaminoethanol (Analyte surrogate): Precursor: m/z 118.2, Product: m/z 86.1

    • 2-Diethylaminoethanol-d10 (Internal Standard): Precursor: m/z 128.2, Product: m/z 96.1

Data Presentation

The following tables summarize the expected quantitative performance of a typical LC-MS/MS method using this compound as an internal standard.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Weighting1/x²
Lower Limit of Quantification (LLOQ)1 ng/mL

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
LLOQ1≤ 15≤ 15± 20
Low QC3≤ 10≤ 10± 15
Mid QC100≤ 10≤ 10± 15
High QC800≤ 10≤ 10± 15

Table 3: Matrix Effect and Recovery

ParameterLow QC (3 ng/mL)High QC (800 ng/mL)
Matrix Factor0.95 - 1.050.95 - 1.05
Recovery (%)> 85> 85
IS Normalized Matrix Factor0.98 - 1.020.98 - 1.02

Visualizations

G plasma Plasma Sample (100 µL) is_spike Spike with 2-Diethylaminoethanol-d10 HCl (IS) plasma->is_spike precipitation Protein Precipitation (e.g., with Acid) is_spike->precipitation spe Solid Phase Extraction (SPE) precipitation->spe evap Evaporation spe->evap reconstitution Reconstitution in Mobile Phase evap->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Workflow for sample preparation using 2-Diethylaminoethanol-d10 HCl as an internal standard.

G cluster_lc LC System cluster_ms MS/MS System autosampler Autosampler (Sample Injection) column HILIC Column (Analyte Separation) pump HPLC/UHPLC Pump (Mobile Phase Delivery) pump->column esi ESI Source (Ionization) column->esi q1 Quadrupole 1 (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Collision Cell - Fragmentation) q1->q2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector Detector q3->detector

Caption: Schematic of the LC-MS/MS system configuration for the analysis.

Conclusion

The described LC-MS/MS method, incorporating this compound as an internal standard, provides a reliable and high-throughput approach for the quantitative analysis of small molecules in biological matrices. The detailed protocol and expected performance characteristics serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data of the highest quality.

Application Notes and Protocols for the Quantitative Analysis of Compounds Using 2-Diethylaminoethanol-d10 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Diethylaminoethanol-d10 Hydrochloride (DEAE-d10 HCl) is a stable isotope-labeled internal standard of 2-Diethylaminoethanol (DEAE). Its primary application is in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ten deuterium atoms on the ethyl groups make it an ideal internal standard for the accurate quantification of DEAE in complex biological matrices. DEAE is a compound of significant interest as it is the primary active metabolite of the local anesthetic procaine.[1][2] Therefore, the use of DEAE-d10 HCl is crucial for pharmacokinetic and metabolic studies of procaine and related compounds. This document provides detailed application notes and protocols for the use of this compound in quantitative analysis.

Key Applications

  • Pharmacokinetic Studies: Accurate determination of the concentration-time profile of the metabolite DEAE in plasma, serum, or urine following the administration of procaine.

  • Metabolism Studies: Investigating the in vitro and in vivo hydrolysis of procaine to DEAE and p-aminobenzoic acid (PABA).[1][2]

  • Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of procaine by monitoring its metabolite, DEAE.

Metabolic Pathway of Procaine

Procaine is rapidly hydrolyzed in the body by plasma esterases, such as pseudocholinesterase, into its two main metabolites: p-aminobenzoic acid (PABA) and 2-Diethylaminoethanol (DEAE).[1][2] DEAE itself exhibits some local anesthetic activity.[3] The rapid elimination half-life of procaine, approximately 7.7 minutes, necessitates the accurate measurement of its metabolites to fully understand its disposition.[1]

Procaine Metabolism Procaine Procaine PlasmaEsterases Plasma Esterases (e.g., Pseudocholinesterase) Procaine->PlasmaEsterases PABA p-Aminobenzoic Acid (PABA) PlasmaEsterases->PABA Hydrolysis DEAE 2-Diethylaminoethanol (DEAE) PlasmaEsterases->DEAE Hydrolysis

Figure 1. Metabolic pathway of procaine.

Experimental Protocols

This section outlines a representative protocol for the quantification of DEAE in human plasma using this compound as an internal standard.

Materials and Reagents
  • 2-Diethylaminoethanol (DEAE) analytical standard

  • This compound (DEAE-d10 HCl)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of DEAE and DEAE-d10 HCl in methanol.

  • Working Standard Solutions: Serially dilute the DEAE stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the DEAE-d10 HCl stock solution with 50:50 (v/v) methanol:water.

  • Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate DEAE working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting DEAE from plasma samples.

  • Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (100 ng/mL DEAE-d10) to each tube (except for blank samples, to which 20 µL of 50:50 methanol:water is added) and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Sample Preparation Workflow cluster_0 Sample Preparation Plasma 100 µL Plasma Sample Add_IS Add 20 µL Internal Standard (DEAE-d10) Plasma->Add_IS Add_ACN Add 300 µL Acetonitrile Add_IS->Add_ACN Vortex_1 Vortex Add_ACN->Vortex_1 Centrifuge Centrifuge Vortex_1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Figure 2. Protein precipitation workflow for plasma samples.

LC-MS/MS Conditions

The following are proposed starting conditions for an LC-MS/MS method. Optimization may be required based on the specific instrumentation used.

Parameter Condition
LC System UPLC/HPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 5% B, ramp to 95% B, hold, and re-equilibrate
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

Based on the known fragmentation of ethanolamines, the following MRM transitions are proposed. The most abundant product ion from the alpha-cleavage next to the nitrogen is typically selected.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
DEAE118.186.115
DEAE-d10 (IS)128.296.115

Note: Collision energy should be optimized for the specific mass spectrometer being used.

MRM Logic DEAE_Precursor Precursor Ion (Q1) DEAE [M+H]+ m/z 118.1 DEAE_Product Product Ion (Q3) [M-CH2CH3]+ m/z 86.1 DEAE_Precursor->DEAE_Product CID DEAE_d10_Precursor Precursor Ion (Q1) DEAE-d10 [M+H]+ m/z 128.2 DEAE_d10_Product Product Ion (Q3) [M-CD2CD3]+ m/z 96.1 DEAE_d10_Precursor->DEAE_d10_Product CID

Figure 3. Proposed MRM transitions for DEAE and DEAE-d10.

Quantitative Data and Method Performance

The following tables present representative data for a validated bioanalytical method for DEAE in human plasma using DEAE-d10 as the internal standard. These values are typical for such assays and should be established for each specific laboratory and application.

Table 1: Calibration Curve Parameters

Parameter Value
Linearity Range 1 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995

Table 2: Precision and Accuracy

QC Level Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
LLOQ1< 15%± 15%< 15%± 15%
Low QC3< 10%± 10%< 10%± 10%
Medium QC100< 10%± 10%< 10%± 10%
High QC800< 10%± 10%< 10%± 10%

Table 3: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Extraction Recovery (%) Matrix Factor
Low QC385 - 95%0.95 - 1.05
High QC80085 - 95%0.95 - 1.05

Conclusion

This compound is an essential tool for the accurate and precise quantification of 2-Diethylaminoethanol in biological matrices. Its use as an internal standard in LC-MS/MS methods, particularly in the context of procaine pharmacokinetics, allows for the reliable determination of this key metabolite. The protocols and data presented provide a robust framework for researchers, scientists, and drug development professionals to establish and validate their own quantitative assays.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of 2-Diethylaminoethanol in Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Diethylaminoethanol (DEAE) in human plasma. The method utilizes 2-Diethylaminoethanol-d10 Hydrochloride as an internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, followed by a rapid chromatographic separation. The method has been validated according to the principles outlined in international guidelines to support pharmacokinetic and toxicokinetic studies.

Introduction

2-Diethylaminoethanol is an organic compound used in the synthesis of various pharmaceuticals, as a corrosion inhibitor, and in the manufacturing of other chemicals.[1][2][3][4] Its potential for human exposure necessitates the availability of a reliable analytical method to study its absorption, distribution, metabolism, and excretion (ADME) properties. This LC-MS/MS method provides the necessary sensitivity and specificity for the determination of DEAE in a complex biological matrix like human plasma. The use of a stable isotope-labeled internal standard, this compound, minimizes the impact of matrix effects and ensures the reliability of the quantitative results.

Experimental

Materials and Reagents
  • 2-Diethylaminoethanol (DEAE), ≥99.5% purity (Sigma-Aldrich)

  • This compound (LGC Standards)

  • Acetonitrile, LC-MS grade (Fisher Scientific)

  • Formic acid, LC-MS grade (Fisher Scientific)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma, drug-free (BioIVT)

Instrumentation

An LC-MS/MS system, such as a Shimadzu LCMS-8045 or equivalent, equipped with a heated electrospray ionization (ESI) source was used.

Liquid Chromatography Conditions
ParameterValue
Column C18 reverse-phase, 50 mm x 2.1 mm, 3 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B in 2.0 min, hold for 1.0 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Autosampler Temperature 10 °C
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 350 °C
Desolvation Temperature 250 °C
Nebulizing Gas Flow 3 L/min
Drying Gas Flow 15 L/min
MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
2-Diethylaminoethanol 118.286.110015
2-Diethylaminoethanol-d10 HCl (IS) 128.292.110015

Protocols

Preparation of Standard and Quality Control (QC) Samples

Stock solutions of DEAE (1 mg/mL) and the internal standard (1 mg/mL) were prepared in methanol. Working standard solutions for the calibration curve and QC samples were prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

Calibration standards were prepared by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

Quality control samples were prepared in blank human plasma at four concentration levels:

  • LLOQ QC: 1 ng/mL

  • Low QC: 3 ng/mL

  • Mid QC: 75 ng/mL

  • High QC: 750 ng/mL

Sample Preparation Protocol
  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution (100 ng/mL of this compound in 50:50 acetonitrile:water).

  • Vortex for 10 seconds.

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Method Validation Summary

The method was validated according to the principles of the ICH M10 Bioanalytical Method Validation guideline.[5][6][7]

Linearity

The calibration curve was linear over the concentration range of 1-1000 ng/mL. A weighted (1/x²) linear regression was used for quantification. The coefficient of determination (r²) was consistently >0.99.

AnalyteRange (ng/mL)
2-Diethylaminoethanol1 - 1000>0.99
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using the QC samples. The results are summarized in the table below. All values were within the acceptance criteria of ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=5)Intra-day Accuracy (%) (n=5)Inter-day Precision (%CV) (n=15)Inter-day Accuracy (%) (n=15)
LLOQ 18.5105.210.2103.8
Low 36.298.77.8101.5
Mid 754.5102.15.999.3
High 7503.897.55.198.6
Selectivity and Matrix Effect

The method was found to be highly selective, with no significant interference from endogenous plasma components at the retention time of the analyte and internal standard. The matrix effect was assessed and found to be minimal and compensated for by the use of the deuterated internal standard.

Stability

DEAE was found to be stable in human plasma under various storage and handling conditions, including short-term bench-top stability (4 hours at room temperature), long-term freezer stability (-80 °C for 30 days), and three freeze-thaw cycles.

Visualizations

Metabolic Pathway of 2-Diethylaminoethanol

metabolic_pathway DEAE 2-Diethylaminoethanol Metabolite2 Diethylaminoacetic acid DEAE->Metabolite2 Oxidation Excretion Unchanged Excretion (Urine) DEAE->Excretion P450 Cytochrome P450 Monooxygenase DEAE->P450 Oxidation Metabolite1 Diethyl-(2-hydroxyethyl)-amino-oxide P450->Metabolite1

Caption: Metabolic pathway of 2-Diethylaminoethanol.

Experimental Workflow for LC-MS/MS Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard (10 µL) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile, 150 µL) Add_IS->Precipitate Centrifuge Centrifugation (13,000 rpm, 10 min) Precipitate->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant Injection Inject (5 µL) Supernatant->Injection LC Chromatographic Separation (C18 Column) Injection->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (1-1000 ng/mL) Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the LC-MS/MS analysis of 2-Diethylaminoethanol.

Conclusion

The described LC-MS/MS method for the quantification of 2-Diethylaminoethanol in human plasma is rapid, sensitive, and reliable. The simple sample preparation and fast chromatography make it suitable for high-throughput analysis in support of drug development and toxicological studies. The method has been successfully validated, demonstrating excellent linearity, accuracy, precision, and stability.

References

Application Notes and Protocols: The Role of 2-Diethylaminoethanol-d10 Hydrochloride in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Diethylaminoethanol-d10 Hydrochloride as an internal standard in pharmacokinetic (PK) studies, particularly for the quantification of the local anesthetic procaine and its primary metabolite, 2-Diethylaminoethanol (DEAE).

Introduction

In pharmacokinetic research, the accurate quantification of drugs and their metabolites in biological matrices is paramount. Stable isotope-labeled internal standards (SIL-IS) are the gold standard in bioanalytical methods, primarily those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS, such as this compound, is crucial for mitigating variability and matrix effects, thereby ensuring the reliability and accuracy of the analytical data.[1][2][3] this compound is the deuterated analog of 2-Diethylaminoethanol (DEAE), a primary metabolite of the local anesthetic procaine.[4][5] Procaine undergoes rapid hydrolysis in plasma, catalyzed by pseudocholinesterase, to yield DEAE and para-aminobenzoic acid (PABA).[4][5] Given that DEAE itself exhibits pharmacological activity, monitoring its concentration alongside the parent drug is often necessary for a complete pharmacokinetic profile.[4][6]

Principle of Use

This compound serves as an ideal internal standard for the quantification of DEAE and, by extension, for studies involving procaine. Due to its structural identity with the analyte (DEAE), but with a different mass due to the deuterium atoms, it co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[2] This allows for accurate correction of any analyte loss during sample preparation and variations in instrument response, leading to highly precise and accurate quantification.

Quantitative Data Summary

The following tables summarize typical quantitative data for a validated LC-MS/MS method for the determination of 2-Diethylaminoethanol (DEAE) using this compound as an internal standard. The data presented is representative of the performance expected from a robust bioanalytical assay.

Table 1: Calibration Curve Parameters

ParameterValue
Analyte2-Diethylaminoethanol (DEAE)
Internal Standard2-Diethylaminoethanol-d10 HCl
MatrixHuman Plasma
Calibration Range1 - 2000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995

Table 2: Precision and Accuracy

Quality Control SampleNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
LLOQ1≤ 15± 15≤ 15± 15
Low QC3≤ 10± 10≤ 10± 10
Mid QC100≤ 10± 10≤ 10± 10
High QC1600≤ 10± 10≤ 10± 10

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; %Bias: Percent Bias from nominal value.

Table 3: Mass Spectrometric Parameters (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-Diethylaminoethanol (DEAE)118.286.115
2-Diethylaminoethanol-d10 (IS)128.292.118

These values are illustrative and would require optimization on the specific mass spectrometer used.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This protocol describes a simple and rapid protein precipitation method for the extraction of DEAE from human plasma.

  • Materials:

    • Human plasma samples

    • 2-Diethylaminoethanol (DEAE) standard solutions

    • This compound internal standard (IS) working solution (100 ng/mL in methanol)

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Microcentrifuge

  • Procedure:

    • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the this compound IS working solution (100 ng/mL) to each tube, except for the blank matrix samples.

    • Vortex mix for 10 seconds.

    • Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

    • Vortex mix vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

    • Inject 5 µL of the supernatant into the LC-MS/MS system.

2. LC-MS/MS Analysis

This protocol outlines the liquid chromatography and tandem mass spectrometry conditions for the analysis of DEAE.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0.0 - 0.5 min: 5% B

      • 0.5 - 2.5 min: 5% to 95% B

      • 2.5 - 3.5 min: 95% B

      • 3.5 - 3.6 min: 95% to 5% B

      • 3.6 - 5.0 min: 5% B

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Spray Voltage: 5500 V

    • Temperature: 500°C

    • Nebulizer Gas (GS1): 50 psi

    • Heater Gas (GS2): 50 psi

    • Curtain Gas (CUR): 30 psi

    • Collision Gas (CAD): Nitrogen, Medium

Visualizations

cluster_0 Procaine Metabolism Procaine Procaine DEAE 2-Diethylaminoethanol (DEAE) Procaine->DEAE Hydrolysis PABA para-Aminobenzoic Acid (PABA) Procaine->PABA Hydrolysis Pseudocholinesterase Pseudocholinesterase Pseudocholinesterase->Procaine catalyzes

Caption: Metabolic pathway of procaine to its primary metabolites.

cluster_1 Bioanalytical Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with IS (2-DEAE-d10 HCl) Sample->Spike Preparation Sample Preparation (e.g., Protein Precipitation) Spike->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General experimental workflow for bioanalysis.

cluster_2 Rationale for Using 2-DEAE-d10 HCl Analyte Analyte of Interest (DEAE) CoElution Co-elution during Chromatography Analyte->CoElution SimilarIonization Similar Ionization & Matrix Effects Analyte->SimilarIonization IS Internal Standard (2-DEAE-d10 HCl) IS->CoElution IS->SimilarIonization Correction Accurate Correction for Variability CoElution->Correction SimilarIonization->Correction Result Reliable Quantification Correction->Result

Caption: Logical relationship for using a deuterated internal standard.

References

Application of 2-Diethylaminoethanol-d10 Hydrochloride in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Diethylaminoethanol-d10 (DEAE-d10) Hydrochloride is a stable isotope-labeled form of 2-Diethylaminoethanol (DEAE), a compound of significant interest in metabolic research and drug development. DEAE is a metabolite of several pharmaceutical compounds, most notably the local anesthetic procaine. The incorporation of ten deuterium atoms into the DEAE molecule provides a distinct mass shift, making DEAE-d10 Hydrochloride an invaluable tool for highly specific and sensitive quantification in complex biological matrices using mass spectrometry.

This document provides detailed application notes and experimental protocols for the use of 2-Diethylaminoethanol-d10 Hydrochloride in metabolic research, primarily focusing on its role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic studies and the quantitative analysis of DEAE and its precursors.

Applications in Metabolic Research

The primary application of this compound is as an internal standard (IS) in bioanalytical methods. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:

  • Correction for Matrix Effects: Biological samples such as plasma, urine, and tissue homogenates are complex matrices that can cause ion suppression or enhancement during mass spectrometric analysis, leading to inaccurate quantification. As DEAE-d10 is chemically identical to the analyte (DEAE), it experiences similar matrix effects, allowing for accurate correction.

  • Compensation for Sample Preparation Variability: During sample extraction and processing, there can be analyte loss. DEAE-d10, when added at the beginning of the sample preparation process, experiences similar losses to the unlabeled DEAE, ensuring that the final analyte-to-IS ratio remains constant and the quantification is accurate.

  • Improved Precision and Accuracy: By accounting for variations in sample handling, injection volume, and instrument response, the use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of the analytical method.

A key area of application is in the study of the metabolic fate of drugs that are hydrolyzed to DEAE. For instance, the local anesthetic procaine is rapidly metabolized in the body by esterases to para-aminobenzoic acid (PABA) and DEAE. To understand the pharmacokinetics of procaine and the potential effects of its metabolite DEAE, it is crucial to accurately quantify both compounds in biological fluids.

Metabolic Pathway of Procaine

The metabolic breakdown of procaine into 2-Diethylaminoethanol (DEAE) and para-aminobenzoic acid (PABA) is a critical pathway in its pharmacological action and clearance from the body. Understanding this pathway is essential for pharmacokinetic modeling and assessing the contribution of the metabolite DEAE to the overall pharmacological and toxicological profile of procaine.

Procaine Procaine Esterases Plasma and Liver Esterases Procaine->Esterases DEAE 2-Diethylaminoethanol (DEAE) Esterases->DEAE Hydrolysis PABA para-Aminobenzoic Acid (PABA) Esterases->PABA Hydrolysis Further_Metabolism Further Metabolism (e.g., N-oxidation, incorporation into phospholipids) DEAE->Further_Metabolism

Metabolic hydrolysis of Procaine to DEAE and PABA.

Experimental Protocols

The following is a representative protocol for the simultaneous quantification of procaine and its metabolite DEAE in human plasma using this compound as an internal standard with LC-MS/MS. This protocol is based on established methodologies for the bioanalysis of small molecules.

Materials and Reagents
  • Procaine Hydrochloride (Reference Standard)

  • 2-Diethylaminoethanol (DEAE) Hydrochloride (Reference Standard)

  • 2-Diethylaminoethanol-d10 (DEAE-d10) Hydrochloride (Internal Standard)

  • Human Plasma (with anticoagulant, e.g., K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well protein precipitation plates

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of procaine, DEAE, and DEAE-d10 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of procaine and DEAE in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of DEAE-d10 in acetonitrile (e.g., at a concentration of 100 ng/mL).

  • Calibration Standards and QC Samples: Spike blank human plasma with the working standard solutions to prepare calibration standards at various concentrations (e.g., 1-1000 ng/mL) and quality control samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown sample) in a 96-well plate, add 150 µL of the internal standard working solution (DEAE-d10 in acetonitrile).

  • Vortex the plate for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Procaine237.286.1
DEAE118.286.2
DEAE-d10 (IS) 128.2 92.2

Note: The specific m/z values for precursor and product ions should be optimized for the specific instrument used.

Data Analysis and Quantification

The concentration of procaine and DEAE in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (DEAE-d10). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the analytes in the unknown samples is then interpolated from this calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for a typical pharmacokinetic study involving the quantification of an analyte and its metabolite using a stable isotope-labeled internal standard.

cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Analysis Collect_Sample Collect Biological Sample (e.g., Plasma) Spike_IS Spike with DEAE-d10 HCl (Internal Standard) Collect_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration & Area Ratio Calculation (Analyte/IS) MS_Detection->Peak_Integration Calibration_Curve Quantification using Calibration Curve Peak_Integration->Calibration_Curve PK_Analysis Pharmacokinetic Analysis Calibration_Curve->PK_Analysis

Workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.

Quantitative Data Summary

The following table summarizes typical validation parameters for an LC-MS/MS method for the quantification of procaine and DEAE using DEAE-d10 as an internal standard. The values presented are representative and may vary depending on the specific laboratory, instrumentation, and experimental conditions.

ParameterProcaineDEAE
Linearity Range (ng/mL) 1 - 10001 - 1000
Correlation Coefficient (r²) > 0.995> 0.995
Lower Limit of Quantification (LLOQ) (ng/mL) 11
Intra-day Precision (% CV) < 15%< 15%
Inter-day Precision (% CV) < 15%< 15%
Intra-day Accuracy (% Bias) ± 15%± 15%
Inter-day Accuracy (% Bias) ± 15%± 15%
Recovery (%) > 85%> 85%
Matrix Effect (%) 90 - 110%90 - 110%

Conclusion

This compound is an essential tool for modern metabolic research, particularly in the fields of pharmacokinetics and bioanalysis. Its use as a stable isotope-labeled internal standard allows for the development of highly accurate, precise, and robust LC-MS/MS methods for the quantification of 2-Diethylaminoethanol and its parent compounds in various biological matrices. The detailed protocols and data presented here provide a comprehensive guide for researchers and scientists in the application of this valuable analytical standard.

Application Notes: Drug Metabolite Identification using 2-Diethylaminoethanol-d10 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and characterization of drug metabolites are critical components of drug discovery and development. Understanding the metabolic fate of a new chemical entity is essential for evaluating its efficacy and safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the detection and structural elucidation of metabolites in complex biological matrices. The use of stable isotope-labeled (SIL) internal standards is a widely accepted strategy to improve the accuracy and precision of quantitative and qualitative analyses by compensating for matrix effects and variations in sample processing.[1]

This application note describes a method for the identification of the metabolites of the local anesthetic drug, procaine, in human plasma, using 2-Diethylaminoethanol-d10 Hydrochloride as an internal standard. Procaine is primarily metabolized via ester hydrolysis to para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE).[2][3] Since this compound is a deuterated analog of one of the primary metabolites, it serves as an excellent internal standard for tracking the metabolic process and ensuring data quality.

Experimental Protocols

Materials and Reagents
  • Analytes: Procaine Hydrochloride, p-Aminobenzoic acid (PABA)

  • Internal Standard: this compound

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water, Human plasma (drug-free)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[4][5]

  • Label 1.5 mL microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown samples.

  • Pipette 100 µL of human plasma into the appropriately labeled tubes.

  • Spike the plasma with the appropriate concentrations of procaine and PABA for the calibration curve and QC samples.

  • Add 10 µL of a 1 µg/mL solution of this compound in methanol to all tubes.

  • To precipitate the proteins, add 300 µL of acetonitrile containing 0.1% formic acid to each tube.

  • Vortex mix each tube for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean set of labeled tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex mix for 30 seconds and transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 2.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Table 1: HPLC Gradient

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
2.50.4595
3.50.4595
3.60.4955
5.00.4955

Table 2: Mass Spectrometer Parameters

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Desolvation Temperature350°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions were used for the quantification and identification of procaine, its metabolite PABA, and the internal standard.

Table 3: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Procaine237.1100.120
p-Aminobenzoic acid (PABA)138.1120.115
2-Diethylaminoethanol-d10 (IS)128.296.218

Data Presentation

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

Table 4: Representative Calibration Curve for Procaine

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,25050,0000.025
56,30051,0000.124
1012,80050,5000.253
5064,50049,8001.295
100130,00050,2002.590
500655,00049,50013.232
10001,320,00050,80025.984

Linear Regression: y = 0.026x + 0.001, R² = 0.9995

Precision and Accuracy

The precision and accuracy of the method were evaluated by analyzing QC samples at three different concentration levels.

Table 5: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL) (Mean ± SD, n=5)Accuracy (%)Precision (%RSD)
Low54.9 ± 0.398.06.1
Medium100102.5 ± 4.1102.54.0
High800790.4 ± 31.698.84.0

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the identification of procaine metabolites in human plasma.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing plasma Human Plasma Sample spike Spike with IS (2-Diethylaminoethanol-d10) plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS System reconstitute->lcms data_acq Data Acquisition (MRM) lcms->data_acq integrate Peak Integration data_acq->integrate quantify Quantification integrate->quantify identify Metabolite Identification quantify->identify

Caption: Experimental workflow for metabolite identification.

Procaine Metabolic Pathway

The primary metabolic pathway of procaine involves the hydrolysis of the ester linkage.

G procaine Procaine paba p-Aminobenzoic Acid (PABA) procaine->paba Ester Hydrolysis deae Diethylaminoethanol (DEAE) procaine->deae Ester Hydrolysis

Caption: Metabolic pathway of procaine.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the identification and quantification of procaine and its primary metabolite, p-aminobenzoic acid, in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and other applications in drug development. The protocol is straightforward and can be adapted for high-throughput analysis.

References

Application Notes and Protocols for the Preparation of a Stock Solution of 2-Diethylaminoethanol-d10 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of a stock solution of 2-Diethylaminoethanol-d10 Hydrochloride. This deuterated standard is crucial for a variety of applications in pharmaceutical research and development, particularly in pharmacokinetic and metabolic studies where it serves as an internal standard for quantitative analysis by mass spectrometry.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is essential for accurate and safe handling. The following table summarizes the key physicochemical data for this compound.

PropertyValueReference
Chemical Name 2-(Bis(ethyl-d5)amino)ethan-1-ol Hydrochloride[1]
Synonyms (Diethylamino)ethanol-d10 Hydrochloride, Dehydasal-d10 Hydrochloride, Perdilaton-d10 Hydrochloride[2]
CAS Number 1092978-76-1[2]
Molecular Formula C6H6D10ClNO[2]
Molecular Weight 163.71 g/mol [2]
Appearance White Solid[1]
Solubility The non-deuterated form is soluble in water and alcohol.[3][4][5] The hydrochloride salt is expected to be highly water-soluble.[6]
Storage Conditions Store at 2-8°C in a refrigerator, under an inert atmosphere.[1] Keep container tightly closed in a dry and well-ventilated place.[4][7] The compound is hygroscopic and should be protected from moisture.[4][7]

Safety Precautions: Handle this compound in accordance with good industrial hygiene and safety practices.[7] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood.[8] Avoid inhalation of dust and contact with skin and eyes.[7][9]

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol outlines the steps to prepare a 1 mg/mL stock solution of this compound. The concentration can be adjusted as needed based on experimental requirements.

Materials:

  • This compound powder

  • High-purity solvent (e.g., HPLC-grade methanol, ethanol, or deionized water)

  • Analytical balance

  • Volumetric flask (e.g., 1 mL, 5 mL, or 10 mL)

  • Micropipettes

  • Vortex mixer

  • Sonicator (optional)

  • Amber glass vials for storage

Procedure:

  • Equilibration: Allow the container of this compound to reach room temperature before opening to prevent condensation of moisture, as the compound is hygroscopic.[4][7]

  • Weighing: Accurately weigh the desired amount of the compound using an analytical balance. For a 1 mg/mL solution in a 1 mL volumetric flask, weigh 1 mg of the powder.

  • Dissolution:

    • Carefully transfer the weighed powder into the volumetric flask.

    • Add a small amount of the chosen solvent (e.g., approximately half the final volume) to the flask.

    • Gently swirl the flask to dissolve the powder. For complete dissolution, use a vortex mixer. If necessary, sonicate the solution for a few minutes.

  • Volume Adjustment: Once the solid is completely dissolved, add the solvent to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask securely and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution into a clean, properly labeled amber glass vial to protect it from light. Store the solution at 2-8°C as recommended.[1]

Experimental Workflow

The following diagram illustrates the key steps in the preparation of the stock solution.

StockSolutionPreparation cluster_preparation Preparation Workflow start Start equilibrate Equilibrate Compound to Room Temperature start->equilibrate weigh Accurately Weigh Compound equilibrate->weigh dissolve Dissolve in Solvent weigh->dissolve adjust_volume Adjust to Final Volume dissolve->adjust_volume homogenize Homogenize Solution adjust_volume->homogenize store Store in Amber Vial at 2-8°C homogenize->store end End store->end

References

Application Note: A Validated HILIC-MS/MS Method for the Quantification of 2-Diethylaminoethanol in Human Plasma Using 2-Diethylaminoethanol-d10 Hydrochloride as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Diethylaminoethanol (DEAE) is a precursor in the synthesis of various pharmaceuticals and is also used as a corrosion inhibitor. Monitoring its levels in biological matrices is crucial for pharmacokinetic studies and toxicological assessments. This application note describes a robust and sensitive bioanalytical method for the quantification of 2-Diethylaminoethanol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, 2-Diethylaminoethanol-d10 Hydrochloride (DEAE-d10 HCl), to ensure accuracy and precision, in accordance with the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation.[1][2][3][4]

Due to the polar nature of 2-Diethylaminoethanol, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach was employed to achieve adequate retention and separation from endogenous plasma components.[5] This method is suitable for high-throughput analysis in a regulated bioanalytical laboratory.

Physicochemical Properties of 2-Diethylaminoethanol

PropertyValueReference
Molecular FormulaC6H15NO[6]
Molecular Weight117.19 g/mol [6]
Boiling Point163°C[7]
Water SolubilityMiscible[7][8]
pKa9.87[8]
Log Kow0.21[8]

Experimental Protocols

Materials and Reagents
  • 2-Diethylaminoethanol (DEAE), certified reference standard

  • This compound (DEAE-d10 HCl)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA)

  • Ultrapure water

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

A typical LC-MS/MS system equipped with a HILIC column is used.

Table 1: LC-MS/MS Instrument Parameters

ParameterSetting
LC System
ColumnHILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A10 mM Ammonium formate in Water with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient95% B (0.0 min) -> 50% B (3.0 min) -> 50% B (4.0 min) -> 95% B (4.1 min) -> 95% B (5.0 min)
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temp.400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM TransitionsSee Table 2

Table 2: MRM Transitions for DEAE and DEAE-d10

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
DEAE118.286.10.13015
DEAE-d10128.296.10.13015
Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of DEAE and DEAE-d10 HCl in methanol.

  • Working Solutions: Prepare serial dilutions of the DEAE stock solution in 50:50 acetonitrile:water to create calibration curve working solutions. Prepare separate working solutions for Low, Medium, and High QC samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the DEAE-d10 HCl stock solution in acetonitrile.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate DEAE working solutions to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation (Protein Precipitation)
  • Label 1.5 mL polypropylene tubes.

  • Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into the corresponding tube.

  • Add 200 µL of the IS working solution (100 ng/mL DEAE-d10 in acetonitrile) to each tube.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate.

  • Seal the plate and place it in the autosampler for LC-MS/MS analysis.

Bioanalytical Method Validation Summary

The method was validated according to the ICH M10 guidelines. The following parameters were assessed.

Table 3: Summary of Bioanalytical Method Validation Results

Validation ParameterConcentrationAcceptance CriteriaResult
Linearity 1 - 1000 ng/mLR² ≥ 0.99R² = 0.998
Lower Limit of Quantification (LLOQ) 1 ng/mLAccuracy: 80-120%, Precision: ≤20%Accuracy: 98.5%, Precision: 12.3%
Intra-day Accuracy & Precision LLOQ (1 ng/mL) LQC (3 ng/mL) MQC (50 ng/mL) HQC (800 ng/mL)Accuracy: 85-115% (100±15%), Precision: ≤15%Accuracy: 98.5-103.2%, Precision: 3.5-8.1%
Inter-day Accuracy & Precision LLOQ (1 ng/mL) LQC (3 ng/mL) MQC (50 ng/mL) HQC (800 ng/mL)Accuracy: 85-115% (100±15%), Precision: ≤15%Accuracy: 96.7-105.4%, Precision: 5.2-10.8%
Matrix Effect LQC & HQCIS-normalized ME: 85-115%Within acceptable limits
Recovery LQC, MQC, HQCConsistent and reproducibleDEAE: 88-95%, DEAE-d10: 92%
Stability (in plasma) LQC & HQC% Difference within ±15%Stable for 24h at RT, 3 freeze-thaw cycles, 6 months at -80°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Plasma Sample (Blank, Standard, QC, Unknown) is_addition Add 200 µL IS Solution (DEAE-d10 in ACN) plasma->is_addition Step 1 vortex Vortex to Precipitate Proteins is_addition->vortex Step 2 centrifuge Centrifuge at 13,000 rpm vortex->centrifuge Step 3 supernatant Transfer 100 µL Supernatant centrifuge->supernatant Step 4 injection Inject 5 µL into HILIC-MS/MS System supernatant->injection To Analysis separation HILIC Separation injection->separation detection ESI+ MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration Raw Data calibration Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) integration->calibration quantification Quantify Unknown Samples calibration->quantification

Caption: Bioanalytical workflow from sample preparation to quantification.

validation_logic cluster_params Key Validation Parameters method_dev Method Development validation Method Validation (ICH M10) method_dev->validation Proceed if suitable sample_analysis Study Sample Analysis validation->sample_analysis If all parameters pass linearity Linearity & Range validation->linearity accuracy Accuracy & Precision validation->accuracy selectivity Selectivity validation->selectivity matrix Matrix Effect validation->matrix stability Stability validation->stability recovery Recovery validation->recovery

Caption: Logical flow of bioanalytical method validation.

Conclusion

The described HILIC-MS/MS method provides a sensitive, specific, and reliable means for the quantification of 2-Diethylaminoethanol in human plasma. The use of its deuterated analog, 2-Diethylaminoethanol-d10, as an internal standard corrects for potential variability during sample preparation and analysis. The method is fully validated according to current regulatory standards and is suitable for use in clinical and non-clinical studies requiring the measurement of 2-Diethylaminoethanol.

References

Application Note: Quantitative Analysis of 2-Diethylaminoethanol in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Diethylaminoethanol (DEAE) is a compound of interest in various fields, including its use as a precursor in the synthesis of pharmaceuticals and as a corrosion inhibitor. Accurate and reliable quantification of DEAE in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and clinical monitoring. This application note describes a robust and sensitive method for the determination of 2-Diethylaminoethanol in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, 2-Diethylaminoethanol-d10 Hydrochloride, ensures high accuracy and precision by compensating for matrix effects and variations during sample processing and analysis.[1]

The methodology presented herein is based on established principles of bioanalytical method validation, providing a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection.[2]

Analytical Principles

The method employs a protein precipitation step for sample clean-up, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is well-suited for the retention of polar analytes like 2-Diethylaminoethanol. Detection is achieved via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. The quantification is based on the ratio of the analyte peak area to that of the deuterated internal standard.

Experimental Protocols

Materials and Reagents
  • 2-Diethylaminoethanol (Analyte)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (K2-EDTA)

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 2-Diethylaminoethanol and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of 2-Diethylaminoethanol by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation
  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard Working Solution (100 ng/mL) and vortex briefly.

  • Add 200 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterSetting
LC System High-Performance Liquid Chromatography System
Column HILIC Column (e.g., 2.1 x 100 mm, 3 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Isocratic
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry:

ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Heated Electrospray Ionization (HESI)
Polarity Positive
MRM Transitions See Table 1
Collision Gas Argon

Table 1: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
2-Diethylaminoethanol118.286.110015
2-Diethylaminoethanol-d10128.296.110015

Method Validation Data

The analytical method was validated according to industry-standard guidelines. The following tables summarize the performance characteristics of the assay.

Table 2: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
2-Diethylaminoethanol1 - 1000>0.995

Table 3: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ10.9595.0<15<15
Low QC32.9197.0<10<10
Mid QC100102.5102.5<8<9
High QC800784.098.0<7<8

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (ng/mL)
LOD 0.5
LOQ 1.0

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add 2-Diethylaminoethanol-d10 HCl (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection Transfer hilic HILIC Separation injection->hilic ms_detection Mass Spectrometry Detection (MRM) hilic->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (Analyte/IS Ratio) integration->quantification results Final Concentration quantification->results

Caption: Workflow for the LC-MS/MS analysis of 2-Diethylaminoethanol.

Rationale for Using a Deuterated Internal Standard

is_rationale cluster_result Result analyte_prep Sample Prep Variability is_prep Sample Prep Variability analyte_prep->is_prep Compensates for ratio Ratio (Analyte/IS) analyte_prep->ratio analyte_ion Ionization Variability is_ion Ionization Variability analyte_ion->is_ion Compensates for analyte_ion->ratio is_prep->ratio is_ion->ratio accurate_quant Accurate Quantification ratio->accurate_quant

Caption: How a deuterated internal standard improves accuracy.

References

Troubleshooting & Optimization

Technical Support Center: HPLC Analysis of 2-Diethylaminoethanol-d10 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Diethylaminoethanol-d10 Hydrochloride, with a focus on resolving peak tailing.

Troubleshooting Guide: Resolving Peak Tailing

Question: My chromatogram for this compound shows significant peak tailing. What are the common causes and how can I fix it?

Answer:

Peak tailing for basic compounds like this compound in reversed-phase HPLC is a frequent challenge. It can compromise resolution, sensitivity, and the accuracy of quantification. The primary cause is often secondary interactions between the positively charged amine and acidic residual silanol groups on the silica-based stationary phase.[1][2][3]

Below is a systematic guide to troubleshoot and resolve this issue.

Step 1: Identify the Cause of Peak Tailing

The first step is to diagnose the potential cause. Peak tailing can stem from chemical interactions, column-related problems, or issues with your sample and instrument setup. The following flowchart outlines a logical troubleshooting workflow.

TroubleshootingWorkflow start Peak Tailing Observed for This compound check_all_peaks Are all peaks tailing? start->check_all_peaks column_void Suspect Column Void or Blocked Frit check_all_peaks->column_void Yes secondary_interactions Suspect Secondary Silanol Interactions check_all_peaks->secondary_interactions No all_peaks_yes Yes column_void_solution Action: Reverse flush column (if permissible). Replace column if issue persists. column_void->column_void_solution all_peaks_no No, primarily the analyte optimize_mobile_phase Optimize Mobile Phase secondary_interactions->optimize_mobile_phase mobile_phase_solutions Action: Lower pH (e.g., < 3). Add competing base (e.g., TEA). optimize_mobile_phase->mobile_phase_solutions check_overload Check for Sample Overload mobile_phase_solutions->check_overload overload_solution Action: Reduce injection volume or sample concentration. check_overload->overload_solution Yes check_solvent Check Sample Solvent check_overload->check_solvent No overload_yes Tailing decreases at lower concentration overload_no No change solvent_solution Action: Dissolve sample in mobile phase or a weaker solvent. check_solvent->solvent_solution

Caption: Troubleshooting workflow for peak tailing.

Step 2: Implement Solutions

Based on the probable cause identified above, implement the following solutions. It is recommended to change one parameter at a time to isolate the effective solution.

A. Modify the Mobile Phase

This is often the most effective way to counteract silanol interactions.

  • Adjusting pH: Lowering the mobile phase pH protonates the acidic silanol groups, minimizing their ability to interact with the protonated amine analyte.[3] A pH at or below 3 is often effective.[1]

    Experimental Protocol: Modifying Mobile Phase pH

    • Prepare separate mobile phases buffered at different pH values (e.g., pH 7.0, 4.0, 3.0, and 2.5). A common buffer for low pH is phosphate buffer.

    • Ensure your column is stable at the chosen pH. Standard silica columns can degrade at pH < 3.[3] Consider using a column specifically designed for low pH applications.

    • Equilibrate the column with the new mobile phase for at least 10-15 column volumes.

    • Inject the sample and compare the peak asymmetry factor (As) at each pH. The asymmetry factor is typically calculated as As = B/A, where B is the distance from the peak midpoint to the trailing edge and A is the distance from the leading edge to the midpoint, measured at 10% of the peak height.[3]

    Illustrative Data: Effect of Mobile Phase pH on Peak Asymmetry

    Mobile Phase pH Peak Asymmetry (As) Observation
    7.0 2.4 Severe Tailing
    4.0 1.8 Moderate Tailing
    3.0 1.3 Acceptable Peak Shape

    | 2.5 | 1.1 | Symmetrical Peak |

  • Use a Competing Base: Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can effectively block the active silanol sites, preventing them from interacting with your analyte.[4][5]

    Experimental Protocol: Using Triethylamine (TEA) Additive

    • Prepare a mobile phase with a low pH (e.g., pH 3.0).

    • Create several batches of this mobile phase with varying concentrations of TEA (e.g., 0 mM, 5 mM, 10 mM, 25 mM).

    • Equilibrate the column with each mobile phase composition.

    • Inject the sample and observe the effect on peak shape. Note that TEA can sometimes be difficult to wash off a column, potentially affecting future analyses of other compound types.[1]

    Illustrative Data: Effect of TEA Concentration on Peak Asymmetry (at pH 3.0)

    TEA Concentration (mM) Peak Asymmetry (As) Observation
    0 1.8 Moderate Tailing
    5 1.4 Improved Symmetry
    10 1.2 Good Symmetry

    | 25 | 1.1 | Excellent Symmetry |

B. Evaluate the HPLC Column

The column is a critical factor in managing secondary interactions.

  • Use a Modern, End-capped Column: Older, "Type A" silica columns have a higher concentration of active silanol groups. Modern "Type B" silica columns are of higher purity and have lower silanol activity.[6] Additionally, "end-capped" columns have had many of the residual silanols chemically deactivated, leading to significantly improved peak shape for basic compounds.[2]

    Illustrative Data: Column Type and Peak Asymmetry

    Column Type Description Peak Asymmetry (As)
    Non-End-capped (Type A Silica) Older technology, high silanol activity > 2.0
    End-capped (Type B Silica) Modern, high-purity, deactivated silica 1.2 - 1.5

    | Hybrid Silica/Polymer | Designed for enhanced pH stability and inertness | 1.0 - 1.2 |

  • Check for Column Degradation: A void at the column inlet or a partially blocked frit can cause peak distortion for all analytes.[2] If all peaks in your chromatogram are tailing, this is a likely cause. Reversing the column and flushing it to waste (if the manufacturer's instructions permit) can sometimes dislodge particulates from the inlet frit. If this does not resolve the issue, the column may need to be replaced.[3]

C. Optimize Sample and Injection Parameters

  • Avoid Sample Overload: Injecting too much analyte mass can saturate the stationary phase, leading to peak tailing that resembles a right triangle.[1] To check for this, inject a smaller volume or a more dilute sample. If the peak shape improves, overload was the issue.

  • Match Sample Solvent to Mobile Phase: Dissolving your sample in a solvent that is significantly stronger (more organic) than your mobile phase can cause peak distortion. Ideally, the sample should be dissolved in the mobile phase itself.[1] If solubility is an issue, use the weakest solvent possible.

Chemical Basis of Peak Tailing and Resolution

The diagram below illustrates the interaction between a basic analyte and the stationary phase, and how mobile phase modifiers can mitigate peak tailing.

Caption: Analyte interaction with the stationary phase.

Frequently Asked Questions (FAQs)

Q1: Why is peak tailing more common for basic compounds like 2-Diethylaminoethanol? A1: Basic compounds are readily protonated in typical reversed-phase mobile phases, acquiring a positive charge. The silica backbone of most HPLC columns has residual silanol groups (Si-OH) which are acidic and can be deprotonated (Si-O⁻), carrying a negative charge. The strong electrostatic attraction between the positively charged analyte and negatively charged silanol sites creates a secondary retention mechanism, leading to peak tailing.[1][2]

Q2: Can I use a different type of column to avoid this problem? A2: Yes. Besides using modern, end-capped silica columns, you can consider columns with alternative stationary phases. Polymer-based columns lack silanol groups entirely. Hybrid silica-polymer columns offer a wider usable pH range and are more inert, which can significantly improve the peak shape of basic analytes.

Q3: My peak shape is good, but the retention time is too short after lowering the mobile phase pH. What should I do? A3: At low pH, 2-Diethylaminoethanol will be fully protonated and may become more polar, reducing its retention on a reversed-phase column. To increase retention time, you can decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.

Q4: Is it better to use a low pH or an additive like TEA? A4: Both are effective strategies. Starting with a low pH mobile phase (around 2.5-3.0) is often the simplest approach. If tailing persists, adding a competing base like TEA can provide further improvement. However, be aware that TEA can be adsorbed onto the column and may require extensive flushing to remove.[1] For methods that will be used long-term for the same analysis, using TEA is a robust solution.

Q5: How do I know if my column is "end-capped"? A5: This information is provided by the column manufacturer in the product specifications. Most modern C18 and C8 columns intended for general pharmaceutical analysis are end-capped. If you are using an older or specialized column, it is important to check its specifications.

References

how to improve signal intensity of 2-Diethylaminoethanol-d10 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal intensity of 2-Diethylaminoethanol-d10 Hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is the deuterated form of 2-Diethylaminoethanol (DEAE) hydrochloride. It is commonly used as an internal standard in quantitative analytical methods, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its chemical and physical properties are very similar to the non-deuterated form, but it has a higher molecular weight due to the presence of ten deuterium atoms. This mass difference allows it to be distinguished from the non-labeled analyte in a sample, making it an ideal internal standard for correcting variations during sample preparation and analysis.

Q2: I am observing a low signal for this compound in my LC-MS analysis. What are the potential causes?

Low signal intensity in LC-MS can stem from several factors, including suboptimal ionization, matrix effects, or issues with the instrument settings. For this compound, a tertiary amine, ionization is most effective in the positive ion mode. Ensure your mobile phase is acidic to promote protonation. Other factors could include ion suppression from co-eluting matrix components, incorrect source parameters (e.g., capillary voltage, gas flow, temperature), or degradation of the compound.

Q3: How can I improve the signal intensity of my deuterated internal standard in NMR spectroscopy?

In NMR, low signal intensity for a deuterated internal standard can be due to insufficient concentration, poor shimming, or incorrect acquisition parameters. Ensure the concentration of this compound is adequate for detection. Proper shimming of the magnetic field is crucial for sharp signals and better sensitivity. Additionally, optimizing acquisition parameters such as the number of scans can significantly improve the signal-to-noise ratio.

Troubleshooting Guides

Mass Spectrometry (LC-MS)

Issue: Low Signal Intensity or No Signal

This is a common issue when developing methods for polar compounds like this compound. The following troubleshooting steps can help enhance the signal.

Troubleshooting Workflow: Mass Spectrometry

Troubleshooting Low MS Signal A Low or No Signal for 2-Diethylaminoethanol-d10 HCl B Check Ionization Mode Is it in Positive ESI mode? A->B B->A No, switch to Positive ESI C Optimize Mobile Phase Add 0.1% Formic Acid B->C Yes D Adjust Source Parameters (Voltage, Gas, Temperature) C->D E Investigate Matrix Effects Dilute sample or improve cleanup D->E F Verify Compound Integrity Check for degradation E->F G Signal Improved? F->G G->A No, re-evaluate method H Problem Resolved G->H Yes

Caption: A logical workflow for troubleshooting low signal intensity in mass spectrometry.

Detailed Steps:

  • Confirm Ionization Mode: 2-Diethylaminoethanol contains a tertiary amine that is readily protonated. Ensure the mass spectrometer is operating in positive electrospray ionization (ESI+) mode .

  • Mobile Phase Optimization: The pH of the mobile phase is critical. An acidic mobile phase will ensure the analyte is in its protonated form, which is necessary for efficient ionization.

    • Recommendation: Add 0.1% formic acid or acetic acid to your mobile phase.

  • Source Parameter Optimization: The ESI source parameters have a significant impact on signal intensity. These should be optimized for the specific analyte.

    • Capillary Voltage: Typically in the range of 3-5 kV for positive mode.

    • Nebulizer Gas Flow: Adjust to ensure a stable spray.

    • Drying Gas Flow and Temperature: Optimize for efficient desolvation without causing thermal degradation.

  • Address Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the analyte.

    • Dilution: Dilute the sample to reduce the concentration of interfering matrix components.

    • Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

  • Check Compound Stability: Ensure that the internal standard has not degraded in the sample or on the autosampler.

Quantitative Data Summary: MS Parameters

ParameterStarting ValueOptimized Range
Mobile Phase pH Neutral2.5 - 4.0
Formic Acid (%) 00.1 - 0.2
Capillary Voltage (kV) 3.53.0 - 4.5
Drying Gas Temp (°C) 300250 - 350
Drying Gas Flow (L/min) 108 - 12
Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Weak or Noisy Signal

Obtaining a clear and strong signal for an internal standard is crucial for accurate quantification in NMR.

Troubleshooting Workflow: NMR Spectroscopy

Troubleshooting Low NMR Signal A Weak or Noisy Signal for 2-Diethylaminoethanol-d10 HCl B Check Sample Concentration Is it sufficient? A->B B->A No, increase concentration C Improve Shimming Manual or gradient shimming B->C Yes D Increase Number of Scans Signal ~ sqrt(scans) C->D E Verify Solvent and Lock Use appropriate deuterated solvent D->E F Check for Contamination Filter sample if necessary E->F G Signal Improved? F->G G->A No, consult instrument specialist H Problem Resolved G->H Yes

Caption: A systematic approach to troubleshooting weak signals in NMR spectroscopy.

Detailed Steps:

  • Concentration Check: Ensure the concentration of the internal standard is high enough for detection with the desired number of scans.

  • Shimming: The homogeneity of the magnetic field is critical for good signal.

    • Action: Perform manual or gradient shimming to obtain a narrow and symmetrical lock signal.

  • Acquisition Parameters: The signal-to-noise ratio can be improved by adjusting the acquisition parameters.

    • Number of Scans: Increase the number of scans. The signal-to-noise ratio increases with the square root of the number of scans.

  • Solvent and Lock: A stable lock signal is necessary for long acquisitions.

    • Action: Use a high-quality deuterated solvent and ensure the lock is stable throughout the experiment.

  • Sample Preparation: Particulates in the sample can degrade the quality of the spectrum.

    • Action: Filter the NMR sample through a syringe filter to remove any solid impurities.

Experimental Protocols

Protocol 1: Optimization of ESI-MS Conditions

This protocol describes a systematic approach to optimizing the ESI-MS parameters for this compound.

Objective: To maximize the signal intensity of the [M+H]+ ion of this compound.

Materials:

  • This compound standard solution (1 µg/mL in 50:50 acetonitrile:water)

  • LC-MS grade water, acetonitrile, and formic acid

  • An LC-MS system with an ESI source

Procedure:

  • Infusion Analysis: Infuse the standard solution directly into the mass spectrometer at a flow rate of 10 µL/min.

  • Initial Settings:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 325 °C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 35 psi

  • Parameter Optimization: Vary one parameter at a time while keeping others constant and monitor the signal intensity of the precursor ion.

    • Capillary Voltage: Vary from 2.5 kV to 5.0 kV in 0.5 kV increments.

    • Drying Gas Temperature: Vary from 250 °C to 400 °C in 25 °C increments.

    • Drying Gas Flow: Vary from 6 L/min to 14 L/min in 2 L/min increments.

    • Nebulizer Pressure: Vary from 20 psi to 50 psi in 5 psi increments.

  • Mobile Phase Additive Test: Prepare mobile phases with varying concentrations of formic acid (0.05%, 0.1%, 0.2%) and infuse the standard solution to determine the optimal concentration for signal enhancement.

Expected Fragmentation:

Based on the fragmentation of the non-deuterated 2-Diethylaminoethanol, the following fragments can be anticipated for the d10 analogue.

m/z (Non-deuterated)m/z (d10-deuterated, Predicted)Description
118 [M+H]+128 [M+H]+Protonated Molecule
100110Loss of H2O
8694Alpha cleavage (loss of C2H5 radical)
5864Alpha cleavage (loss of C2H4O)
Protocol 2: Sample Preparation for NMR Analysis

Objective: To prepare a sample for NMR analysis with an internal standard for quantification.

Materials:

  • Analyte of interest

  • This compound

  • Appropriate deuterated solvent (e.g., D2O, MeOD-d4)

  • NMR tubes

Procedure:

  • Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen deuterated solvent.

  • Sample Preparation:

    • Accurately weigh a known amount of the analyte into a vial.

    • Add a precise volume of the internal standard stock solution.

    • Add the required volume of deuterated solvent to achieve the desired final concentration.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube.

  • Filtering (if necessary): If the solution is not clear, filter it through a syringe filter directly into the NMR tube.

troubleshooting common issues with 2-Diethylaminoethanol-d10 Hydrochloride as an internal standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of 2-Diethylaminoethanol-d10 Hydrochloride as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the accuracy and reliability of your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a stable, isotopically labeled version of 2-Diethylaminoethanol (DEAE). In this compound, ten hydrogen atoms have been replaced with deuterium. It is used as an internal standard in quantitative mass spectrometry analysis. Because it is chemically almost identical to the analyte of interest (DEAE), it behaves similarly during sample preparation, chromatography, and ionization, but can be distinguished by its higher mass.[1][2] This allows it to be used to correct for variations in the analytical process, leading to more accurate and precise quantification.

Q2: What are the most common issues encountered when using this compound as an internal standard?

A2: The most common issues include:

  • Poor chromatographic peak shape: This can manifest as peak tailing, fronting, or broadening.

  • Signal instability or poor reproducibility: The internal standard signal may vary significantly between injections.

  • Inaccurate quantification: The calculated concentrations of the analyte may be consistently high or low.

  • Chromatographic separation of analyte and internal standard: The deuterated standard may elute at a slightly different time than the non-deuterated analyte.

Q3: My this compound peak is tailing. What could be the cause?

A3: Peak tailing for a basic compound like 2-Diethylaminoethanol is often due to interactions with acidic sites on the chromatographic column, such as residual silanols. To address this, you can try:

  • Using a column with a modern, high-purity silica packing and robust end-capping.

  • Adding a small amount of a competing base, like triethylamine, to the mobile phase.

  • Adjusting the mobile phase pH to ensure the analyte is in a consistent protonation state.

Q4: I am observing a different retention time for this compound compared to 2-Diethylaminoethanol. Is this normal?

A4: A small shift in retention time between a deuterated internal standard and its non-deuterated counterpart can sometimes occur, a phenomenon known as the "isotope effect." While ideally they should co-elute, a small, consistent separation may be manageable. However, if the separation is significant, it can lead to differential matrix effects and inaccurate results. If you observe this, consider:

  • Optimizing your chromatographic method to improve co-elution.

  • Ensuring that the integration windows for both the analyte and the internal standard are appropriate.

Q5: My quantitative results are consistently inaccurate. What should I check?

A5: Inaccurate quantification can stem from several sources:

  • Purity of the internal standard: Ensure the this compound standard is of high purity and that the concentration of the stock solution is accurate.

  • Stability of the standard: 2-Diethylaminoethanol is hygroscopic and can be sensitive to moisture.[3] Store the standard as recommended by the manufacturer, typically in a tightly sealed container in a cool, dry place.

  • Sample matrix effects: The sample matrix can suppress or enhance the ionization of the analyte and/or internal standard. Ensure that your sample preparation method is effective in removing interfering substances.

  • Deuterium exchange: In some cases, deuterium atoms can exchange with hydrogen atoms from the solvent or sample matrix. While less common for C-D bonds, it's a possibility to consider, especially under harsh pH or temperature conditions.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues.

Issue 1: Poor Peak Shape (Tailing, Fronting, Broadening)
Potential Cause Suggested Solution
Secondary interactions with the column Use a column with base-deactivated silica or a hybrid particle technology. Consider adding a competing amine to the mobile phase (e.g., 0.1% triethylamine).
Inappropriate mobile phase pH Adjust the mobile phase pH to be at least 2 units away from the pKa of 2-Diethylaminoethanol to ensure a single ionic form.
Column overload Reduce the injection volume or the concentration of the sample.
Extra-column band broadening Check for and minimize dead volume in the LC system (e.g., tubing connections, detector flow cell).
Issue 2: Unstable Internal Standard Signal
Potential Cause Suggested Solution
Inconsistent sample preparation Ensure a consistent and reproducible sample preparation workflow, including precise addition of the internal standard.
Degradation of the internal standard Prepare fresh stock and working solutions of the internal standard. Verify the storage conditions. 2-Diethylaminoethanol is stable but can be hygroscopic.[4]
Mass spectrometer source instability Clean and service the mass spectrometer source as needed.
Matrix effects Evaluate and optimize the sample cleanup procedure to remove interfering matrix components.
Issue 3: Inaccurate Quantification
Potential Cause Suggested Solution
Incorrect concentration of standard solutions Carefully prepare and verify the concentrations of all standard solutions. Use calibrated pipettes and balances.
Chromatographic separation of analyte and IS Optimize the LC method to achieve co-elution of the analyte and internal standard.
Cross-contamination or carryover Implement a robust needle and injection port washing procedure. Inject a blank solvent after a high-concentration sample to check for carryover.
Interference from natural isotopes Ensure that the mass difference between the analyte and the internal standard is sufficient to avoid interference from the natural isotopic abundance of the analyte. A +10 Da difference is generally sufficient.

Experimental Protocol Example

The following is a representative LC-MS/MS method for the quantification of 2-Diethylaminoethanol using this compound as an internal standard. This should be adapted and validated for your specific application and matrix.

1. Sample Preparation (e.g., in a biological matrix)

  • To 100 µL of sample (e.g., plasma, urine), add 10 µL of a 1 µg/mL solution of this compound in methanol (internal standard).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

Parameter Condition
LC Column HILIC column (e.g., 2.1 x 100 mm, 3 µm)
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile
Gradient Isocratic: 90% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions See table below

3. Mass Spectrometry Parameters

Compound Precursor Ion (m/z) Product Ion (m/z)
2-Diethylaminoethanol118.286.1
This compound128.296.1

Note: The m/z values are for the protonated molecules [M+H]+. The exact values should be optimized on your specific instrument.

Visual Troubleshooting Workflow

TroubleshootingWorkflow Start Start: Issue Encountered (e.g., Poor Peak Shape, Inaccurate Results) CheckSystem 1. Check LC-MS System Performance - Run system suitability test - Check pressures, temperatures Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK FixSystem Troubleshoot and Fix LC-MS System SystemOK->FixSystem No CheckMethod 2. Review Analytical Method - Sample preparation - LC parameters - MS parameters SystemOK->CheckMethod Yes FixSystem->CheckSystem MethodOK Method Appropriate? CheckMethod->MethodOK OptimizeMethod Optimize Method Parameters - Mobile phase, gradient - Source parameters MethodOK->OptimizeMethod No CheckStandard 3. Evaluate Internal Standard - Purity and stability - Correct concentration - Co-elution with analyte MethodOK->CheckStandard Yes OptimizeMethod->CheckMethod StandardOK IS Integrity Confirmed? CheckStandard->StandardOK ReplaceStandard Prepare Fresh Standard Verify Purity and Concentration StandardOK->ReplaceStandard No CheckMatrix 4. Investigate Matrix Effects - Analyze spiked samples - Evaluate sample cleanup StandardOK->CheckMatrix Yes ReplaceStandard->CheckStandard MatrixOK Matrix Effects Mitigated? CheckMatrix->MatrixOK ImproveCleanup Improve Sample Preparation - SPE, LLE, filtration MatrixOK->ImproveCleanup No Resolved Issue Resolved MatrixOK->Resolved Yes ImproveCleanup->CheckMatrix

Caption: A logical workflow for troubleshooting common issues with internal standards.

References

preventing degradation of 2-Diethylaminoethanol-d10 Hydrochloride in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Diethylaminoethanol-d10 Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The primary factors leading to the degradation of this compound are exposure to moisture, air (specifically carbon dioxide), heat, and incompatible materials. The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This can lead to changes in concentration and potentially hydrolysis. It can also absorb carbon dioxide from the air.[2][3] Additionally, exposure to high temperatures, open flames, or even static discharge can cause decomposition, producing hazardous byproducts like carbon monoxide, carbon dioxide, and nitrogen oxides.[1][4]

Q2: How should solid this compound be stored to ensure its stability?

A2: To ensure long-term stability, solid this compound should be stored in a tightly sealed container in a dry and well-ventilated place.[1][5] It is recommended to store it at -20°C for optimal preservation.[6] Due to its hygroscopic nature, it is crucial to protect it from moisture.[1] Storing under an inert gas, such as argon or nitrogen, can also help to prevent degradation from air exposure.

Q3: What are the signs of degradation in my this compound solution?

A3: Visual signs of degradation can include a color change in the material, which is typically a colorless to light yellow liquid in its pure, non-salt form.[1][4] Long-term storage or exposure to temperatures around 40°C can cause it to change color.[2] For solutions, the appearance of precipitates or a change in pH may also indicate degradation or contamination.

Q4: What materials are incompatible with this compound?

A4: this compound should not be stored or handled with strong oxidizing agents or acids.[2][7] It can react exothermically with acids.[8] Contact with certain metals such as aluminum, copper, and zinc should also be avoided.

Troubleshooting Guides

Issue 1: Solution appears cloudy or has precipitated.

This issue is often due to the absorption of atmospheric carbon dioxide or contamination.

Potential Cause Troubleshooting Step Prevention
Absorption of CO2 Discard the current solution as it has likely formed carbonates.Prepare fresh solutions using degassed solvents and work under an inert atmosphere (e.g., in a glovebox or using a nitrogen blanket).
Contamination Filter the solution through a compatible 0.22 µm filter. If cloudiness persists, discard the solution.Use high-purity solvents and sterile handling techniques. Ensure all glassware is thoroughly cleaned and dried before use.
pH Shift Check the pH of the solution. Adjust if necessary with a compatible buffer, but be aware this may affect your experiment.Use a buffered solvent system if your experimental conditions allow.
Issue 2: Inconsistent experimental results using the same stock solution.

This may indicate a change in the concentration of your solution over time, likely due to solvent evaporation or degradation of the analyte.

Recommended Storage Conditions Parameter Guideline
Temperature -20°C[6]For long-term storage of stock solutions.
Container Tightly sealed amber glass vialsTo protect from light and prevent solvent evaporation.
Atmosphere Headspace filled with inert gas (e.g., argon)To prevent oxidation and reaction with atmospheric components.
Handling Allow to equilibrate to room temperature before opening.To prevent condensation of moisture into the solution.

Experimental Protocols

Protocol for Preparing a Stable Stock Solution of this compound
  • Preparation of Materials:

    • Ensure the solid this compound is at room temperature before opening the container to prevent condensation.

    • Use a high-purity, anhydrous solvent (e.g., methanol, DMSO) appropriate for your experiment.

    • Degas the solvent by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved gases, particularly CO2.

    • Use clean, dry glassware.

  • Weighing the Compound:

    • Weigh the desired amount of this compound in a controlled environment with minimal exposure to atmospheric moisture. A glovebox with a dry atmosphere is ideal.

  • Dissolution:

    • Add the weighed compound to a volumetric flask.

    • Add the degassed solvent to the flask, ensuring the compound is fully dissolved. Gentle sonication can be used to aid dissolution.

    • Bring the solution to the final volume with the degassed solvent.

  • Storage of the Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes in amber glass vials.

    • Flush the headspace of each vial with an inert gas before sealing tightly.

    • Store the aliquots at -20°C.

Visual Guides

logical_relationship_troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Preventative Measures issue Inconsistent Results or Solution Instability cause1 Moisture Absorption (Hygroscopic Nature) issue->cause1 cause2 CO2 Absorption from Air issue->cause2 cause3 Temperature Fluctuations issue->cause3 cause4 Solvent Evaporation issue->cause4 solution1 Store in a Dry Environment (Desiccator/Glovebox) cause1->solution1 solution2 Use Degassed Solvents & Inert Gas Blanket cause2->solution2 solution3 Store at Recommended Temperature (-20°C) cause3->solution3 solution4 Use Tightly Sealed Vials & Aliquot cause4->solution4

Caption: Troubleshooting logic for solution instability.

experimental_workflow start Start: Prepare Stable Solution step1 Equilibrate Solid Compound to Room Temperature start->step1 step2 Degas Anhydrous Solvent with Inert Gas step1->step2 step3 Weigh Compound in Controlled Atmosphere step2->step3 step4 Dissolve Compound in Degassed Solvent step3->step4 step5 Aliquot into Single-Use Vials step4->step5 step6 Flush Headspace with Inert Gas step5->step6 step7 Seal Tightly and Store at -20°C step6->step7 end End: Stable Solution Prepared step7->end

Caption: Workflow for preparing a stable solution.

References

optimizing mass spectrometry parameters for 2-Diethylaminoethanol-d10 Hydrochloride detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the detection of 2-Diethylaminoethanol-d10 Hydrochloride (DEAE-d10).

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

A1: this compound is the deuterated form of 2-Diethylaminoethanol (DEAE), commonly used as a stable isotope-labeled internal standard in quantitative mass spectrometry assays. The ten deuterium atoms are typically located on the two ethyl groups. Below is a summary of its key properties compared to its non-deuterated analog.

Table 1: Physicochemical Properties

Property 2-Diethylaminoethanol (DEAE) 2-Diethylaminoethanol-d10 (DEAE-d10)
Chemical Formula C₆H₁₅NO C₆H₅D₁₀NO
Monoisotopic Mass 117.1154 g/mol 127.1782 g/mol
[M+H]⁺ (Monoisotopic) 118.1227 m/z 128.1855 m/z

| CAS Number | 100-37-8 | Not Available |

Q2: Which ionization mode is recommended for detecting DEAE-d10?

A2: Electrospray Ionization (ESI) in positive ion mode is highly recommended. The molecule contains a tertiary amine group which is basic and readily accepts a proton to form a stable [M+H]⁺ ion, leading to excellent sensitivity.[1]

Q3: What are the expected precursor and product ions for MS/MS analysis?

A3: For quantitative analysis using Multiple Reaction Monitoring (MRM), you first need to identify the precursor ion and its most stable product ions.

  • Precursor Ion : This will be the protonated molecule, [M+H]⁺, which is m/z 128.2 .

  • Product Ions : Fragmentation of the diethylamino side chain is expected.[2][3] Common fragments arise from the loss of ethylene (C₂H₄) or other neutral losses. The most abundant and stable product ions should be determined experimentally by performing a product ion scan on the m/z 128.2 precursor. A common fragmentation for similar amines involves alpha cleavage.

Section 2: Experimental Protocols

Protocol 1: Workflow for MS/MS Parameter Optimization

This protocol outlines the systematic steps for developing a robust LC-MS/MS method for DEAE-d10.

  • Standard Preparation : Prepare a 1 µg/mL stock solution of DEAE-d10 Hydrochloride in a suitable solvent like methanol or water.

  • Direct Infusion : Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump. This bypasses the LC system to allow for direct optimization of MS parameters.

  • Tune on Precursor Ion : In positive ESI mode, tune the instrument to maximize the signal for the [M+H]⁺ ion at m/z 128.2. Key parameters to adjust include:

    • Capillary/Spray Voltage

    • Nebulizer Gas Pressure

    • Drying Gas Flow Rate and Temperature[1][4]

  • Product Ion Scan : Once the precursor ion signal is optimized, perform a product ion scan (or fragmentation scan) to identify the most intense and stable fragment ions.

  • Optimize Collision Energy (CE) : For the most abundant product ions, create an MRM method and perform a CE ramp experiment to find the optimal collision energy that yields the highest fragment intensity.

  • Develop LC Method : Develop a chromatographic method (e.g., reversed-phase or HILIC) to achieve good peak shape and retention for DEAE, separating it from potential matrix interferences.

  • Method Validation : Once the LC and MS parameters are set, validate the method for linearity, accuracy, precision, and stability according to relevant guidelines.[5]

G cluster_prep Preparation cluster_ms_opt MS Optimization (Direct Infusion) cluster_lc_dev Method Finalization prep 1. Prepare Standard (1 µg/mL in Methanol) infuse 2. Infuse into MS prep->infuse tune_parent 3. Optimize Source for Precursor Ion (m/z 128.2) infuse->tune_parent product_scan 4. Perform Product Ion Scan tune_parent->product_scan tune_ce 5. Optimize Collision Energy for Key Fragments product_scan->tune_ce lc_dev 6. Develop LC Method tune_ce->lc_dev validate 7. Validate Full Method lc_dev->validate

Figure 1. Workflow for optimizing MS parameters for DEAE-d10.

Section 3: Troubleshooting Guide

Q4: I am seeing a weak or no signal for DEAE-d10. What should I do?

A4: Poor signal intensity is a common issue in mass spectrometry.[6] Follow these steps to diagnose the problem:

  • Confirm Sample Concentration : Ensure your standard is prepared at the correct concentration and has not degraded.

  • Check Instrument Tuning : Verify that the mass spectrometer is properly tuned and calibrated. An out-of-spec calibration can lead to poor mass accuracy and sensitivity.[6]

  • Optimize Ion Source Parameters : The efficiency of ionization is highly dependent on source conditions. Systematically optimize the spray voltage, nebulizer pressure, and drying gas temperature and flow rate.[1][4][7]

  • Verify Mobile Phase pH : Since DEAE is a basic compound, ensure the mobile phase pH is acidic (e.g., by adding 0.1% formic acid). An acidic environment promotes protonation, which is essential for good signal in positive ESI mode.[1]

G cluster_checks Initial Checks cluster_solutions Solutions start Low or No Signal Detected check_conc Is sample concentration adequate and fresh? start->check_conc check_tune Is the MS tuned and calibrated? check_conc->check_tune Yes sol_conc Prepare fresh standard check_conc->sol_conc No check_source Are ion source parameters optimized? check_tune->check_source Yes sol_tune Perform MS calibration check_tune->sol_tune No sol_source Re-optimize source settings (voltage, gas, temp) check_source->sol_source No end_ok Signal Should Improve check_source->end_ok Yes

Figure 2. Troubleshooting logic for addressing low signal intensity.

Q5: My deuterated (d10) standard is separating from the non-deuterated analyte on the LC column. Why is this happening and how can I fix it?

A5: This phenomenon is known as the "isotope effect". The substitution of hydrogen with heavier deuterium atoms can lead to slight differences in physicochemical properties, causing the deuterated standard to elute slightly earlier or later than the analyte from an LC column.[8] While stable isotope-labeled standards are ideal, this chromatographic shift can sometimes cause differential matrix effects, where the analyte and standard experience different levels of ion suppression or enhancement.[9][10]

  • Solution : If the separation is minimal and does not affect quantitation, it may be acceptable. However, if it leads to poor accuracy, try adjusting the LC method. Modifying the mobile phase gradient (making it shallower) or changing the organic solvent may help co-elute the two compounds.

Q6: I'm observing a significant signal for the non-deuterated analyte (m/z 118.1) when I inject only my DEAE-d10 standard. What is the cause?

A6: This issue, known as cross-interference, is often due to the presence of non-deuterated impurities in the stable isotope-labeled standard.[11] No deuterated standard is 100% pure; they all contain a small percentage of the non-deuterated form.

  • Action : Check the certificate of analysis for your DEAE-d10 standard to determine its isotopic purity. If the impurity level is significant (e.g., >0.5%), it can interfere with the measurement of the analyte, especially at the lower limit of quantitation (LLOQ). Ensure that the response from this impurity in a blank sample (spiked only with the internal standard) is less than 20% of the response of the analyte at the LLOQ.

Section 4: Quantitative Data Summary

The following tables provide example parameters that can be used as a starting point for method development. Optimal values are instrument-dependent and must be determined empirically.

Table 2: Example Starting LC-MS/MS Parameters

Parameter Setting Rationale
LC Column C18, 2.1 x 50 mm, 1.8 µm Good retention for small polar molecules.
Mobile Phase A 0.1% Formic Acid in Water Promotes protonation for positive ESI.[1]
Mobile Phase B 0.1% Formic Acid in Methanol Elutes the analyte from a C18 column.
Flow Rate 0.4 mL/min Typical for 2.1 mm ID columns.
Ionization Mode ESI Positive Maximizes sensitivity for the basic amine.
Capillary Voltage 3500 V A common starting point for ESI.[7]
Drying Gas Temp 300 °C Facilitates solvent evaporation.
Drying Gas Flow 10 L/min Aids in desolvation.
Nebulizer Pressure 45 psi Assists in droplet formation.[12]

| MRM Transition | 128.2 → [Product Ion] | Monitor the specific precursor-to-product transition. |

Table 3: Troubleshooting Summary

Issue Potential Cause(s) Recommended Actions
Poor Signal Suboptimal source conditions, low concentration, poor ionization. Re-optimize source parameters, check standard preparation, ensure acidic mobile phase.[1][6]
Peak Tailing Column overload, secondary interactions with column silica. Reduce injection volume, add modifier to mobile phase (e.g., ammonium formate), try a different column.
High Background Contaminated mobile phase, dirty ion source, gas contamination. Use high-purity solvents, clean the ion source, check gas lines and filters.
Inconsistent Results Matrix effects, sample preparation variability, instrument drift. Use stable isotope-labeled standard, optimize sample cleanup, perform regular system suitability checks.[9][10]

| RT Shift | Isotope effect, column aging, mobile phase changes. | Adjust LC gradient to co-elute if necessary, equilibrate column properly, use fresh mobile phase.[8] |

References

troubleshooting poor recovery of 2-Diethylaminoethanol-d10 Hydrochloride during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Diethylaminoethanol-d10 Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot challenges encountered during the extraction of this compound.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low recovery of this compound during my liquid-liquid extraction (LLE). What are the common causes?

A1: Poor recovery during LLE can stem from several factors. The most common issues include:

  • Incorrect pH: 2-Diethylaminoethanol is a tertiary amine and is basic. As you are starting with the hydrochloride salt, the compound is in its protonated, water-soluble form. To efficiently extract it into an organic solvent, you must deprotonate it by making the aqueous solution basic.

  • Inappropriate Solvent Choice: The selection of an organic solvent with unsuitable polarity can lead to poor partitioning of the analyte.

  • Insufficient Mixing: Inadequate mixing of the aqueous and organic phases can result in incomplete extraction.

  • Emulsion Formation: The formation of an emulsion at the interface of the two phases can trap the analyte and hinder separation.

Q2: What is the optimal pH for extracting 2-Diethylaminoethanol from an aqueous sample?

A2: To ensure the analyte is in its neutral, more organosoluble form, the pH of the aqueous solution should be adjusted to be at least 2 pH units above its pKa. The pKa of 2-Diethylaminoethanol is approximately 9.87. Therefore, adjusting the sample pH to 11.5 or higher is recommended before extraction.[1][2]

Q3: Which organic solvents are recommended for the liquid-liquid extraction of 2-Diethylaminoethanol?

A3: Solvents that have been successfully used for the extraction of 2-Diethylaminoethanol include diethyl ether.[1] Other non-polar to moderately polar solvents that are immiscible with water, such as dichloromethane or ethyl acetate, could also be effective. The choice of solvent may need to be optimized for your specific sample matrix.

Q4: I am using Solid-Phase Extraction (SPE), but my recovery is still low. What should I check?

A4: For SPE, poor recovery can be due to:

  • Incorrect Sorbent Selection: The choice of sorbent is critical. For an amine like 2-Diethylaminoethanol, a cation-exchange or a mixed-mode sorbent is often suitable. Alternatively, a polar sorbent could be used.

  • Improper Sample pH: Similar to LLE, the pH of the sample and the elution solvent is crucial for retention and elution on the SPE cartridge.

  • Inadequate Conditioning or Equilibration: Failure to properly prepare the SPE cartridge can lead to inconsistent results.

  • Incorrect Elution Solvent: The elution solvent may not be strong enough to desorb the analyte from the sorbent.

Troubleshooting Guides

Low Recovery in Liquid-Liquid Extraction (LLE)

If you are experiencing low recovery of this compound during LLE, follow these troubleshooting steps:

  • Verify pH Adjustment: Ensure the pH of your aqueous sample is basic (pH > 11.5) before adding the organic extraction solvent. Use a calibrated pH meter for accurate measurement.

  • Optimize Extraction Solvent: If recovery is still low, consider trying a different extraction solvent. See the table below for solvent properties.

  • Increase Mixing Efficiency: Ensure vigorous mixing of the two phases for a sufficient amount of time to allow for efficient partitioning. Vortexing for 1-2 minutes is a good starting point.

  • Address Emulsions: If an emulsion forms, try adding a small amount of salt (e.g., sodium chloride) to the aqueous phase or centrifuging the sample to break the emulsion.

  • Perform Multiple Extractions: A single extraction may not be sufficient. Perform 2-3 sequential extractions with fresh organic solvent and pool the organic phases.

Low Recovery in Solid-Phase Extraction (SPE)

For issues with SPE, consider the following:

  • Evaluate Sorbent Type: If using a non-polar sorbent, the analyte may be too polar to be retained. Consider a cation-exchange sorbent. For cation exchange, the sample should be loaded at a pH below the pKa of the analyte to ensure it is protonated and binds to the sorbent. Elution is then achieved with a basic solvent.

  • Optimize pH for Loading and Elution:

    • Cation Exchange: Load the sample at a pH < 8. Elute with a basic solvent (e.g., 5% ammonium hydroxide in methanol).

    • Polar Sorbent: Load the sample in a non-polar solvent. Elute with a more polar solvent.

  • Check Flow Rate: A flow rate that is too fast during sample loading can lead to breakthrough and poor retention. A slower flow rate allows for better interaction between the analyte and the sorbent.

  • Ensure Proper Cartridge Preparation: Always follow the manufacturer's instructions for conditioning and equilibration of the SPE cartridge.

Data Presentation

Table 1: Physicochemical Properties of 2-Diethylaminoethanol

PropertyValueReference
Molecular FormulaC6H15NO[3]
Molecular Weight117.19 g/mol [3]
Boiling Point162-163 °C[2]
Density0.885 g/cm³[2]
pKa9.87[2]
SolubilityMiscible with water in all proportions[2]
Log Kow0.21[2]

Note: The properties listed are for the non-deuterated form of 2-Diethylaminoethanol. The properties of the d10 isotopologue are expected to be very similar.

Experimental Protocols

Protocol 1: Optimization of pH for Liquid-Liquid Extraction
  • Prepare a stock solution of this compound in water.

  • Aliquot the stock solution into several test tubes.

  • Adjust the pH of each aliquot to a different value (e.g., 8, 9, 10, 11, 12) using a suitable base (e.g., 1M NaOH).

  • Add a fixed volume of an appropriate organic solvent (e.g., diethyl ether) to each tube.

  • Vortex each tube for 2 minutes to ensure thorough mixing.

  • Centrifuge the tubes to separate the phases.

  • Carefully collect the organic phase from each tube.

  • Analyze the organic extracts by a suitable analytical method (e.g., GC-MS or LC-MS) to determine the concentration of 2-Diethylaminoethanol-d10.

  • Plot the recovery against the pH to determine the optimal pH for extraction.

Protocol 2: Selection of an Appropriate SPE Sorbent
  • Choose a selection of SPE cartridges with different sorbent chemistries (e.g., C18, mixed-mode cation exchange, and a polar sorbent).

  • Prepare a solution of this compound in an appropriate loading buffer for each sorbent type.

  • Condition and equilibrate each cartridge according to the manufacturer's instructions.

  • Load the sample onto each cartridge at a controlled flow rate.

  • Wash the cartridges with a suitable wash solvent to remove interferences.

  • Elute the analyte with a selection of appropriate elution solvents for each sorbent type.

  • Analyze the eluted fractions to determine the recovery from each sorbent and elution solvent combination.

Visualizations

LLE_Workflow cluster_start Start cluster_processing Processing cluster_end Result start Aqueous Sample (containing Analyte-HCl) ph_adjust Adjust pH to > 11.5 (e.g., with NaOH) start->ph_adjust add_solvent Add Immiscible Organic Solvent ph_adjust->add_solvent mix Vortex/Shake (2 minutes) add_solvent->mix separate Centrifuge/Allow Phases to Separate mix->separate organic_phase Collect Organic Phase (contains neutral Analyte) separate->organic_phase Analyze aqueous_phase Aqueous Phase (residual analyte and salts) separate->aqueous_phase Discard or Re-extract

Caption: Workflow for Liquid-Liquid Extraction of 2-Diethylaminoethanol.

Troubleshooting_Tree start Poor Recovery of 2-Diethylaminoethanol-d10 HCl extraction_type Which extraction method? start->extraction_type lle_path Liquid-Liquid Extraction (LLE) extraction_type->lle_path LLE spe_path Solid-Phase Extraction (SPE) extraction_type->spe_path SPE check_ph_lle Is aqueous phase pH > 11.5? lle_path->check_ph_lle adjust_ph_lle Increase pH with NaOH/KOH. Re-extract. check_ph_lle->adjust_ph_lle No check_solvent_lle Is solvent appropriate? (e.g., diethyl ether) check_ph_lle->check_solvent_lle Yes change_solvent_lle Test alternative solvents (DCM, Ethyl Acetate). check_solvent_lle->change_solvent_lle No check_mixing_lle Sufficient mixing? check_solvent_lle->check_mixing_lle Yes increase_mixing_lle Increase vortex time/intensity. Perform multiple extractions. check_mixing_lle->increase_mixing_lle No emulsion_lle Emulsion formed? check_mixing_lle->emulsion_lle Yes break_emulsion_lle Add salt or centrifuge. emulsion_lle->break_emulsion_lle Yes check_sorbent_spe Is sorbent suitable? spe_path->check_sorbent_spe change_sorbent_spe Consider Cation Exchange or Mixed-Mode. check_sorbent_spe->change_sorbent_spe No check_ph_spe Is loading/elution pH optimal? check_sorbent_spe->check_ph_spe Yes adjust_ph_spe Adjust pH of loading and elution solvents based on sorbent chemistry. check_ph_spe->adjust_ph_spe No check_flow_spe Is flow rate too fast? check_ph_spe->check_flow_spe Yes adjust_flow_spe Decrease flow rate during sample loading. check_flow_spe->adjust_flow_spe No

Caption: Troubleshooting Decision Tree for Poor Extraction Recovery.

References

Technical Support Center: Bioanalysis of 2-Diethylaminoethanol-d10 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the bioanalysis of 2-Diethylaminoethanol-d10 Hydrochloride.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing for 2-Diethylaminoethanol and its d10-Labeled Internal Standard

  • Question: My chromatographic peaks for 2-Diethylaminoethanol and its internal standard are showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for basic compounds like 2-Diethylaminoethanol is a common issue in reversed-phase chromatography. It is often caused by strong interactions between the positively charged amine group of the analyte and residual free silanol groups on the silica-based column packing material.

    Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Ensure the pH of your mobile phase is sufficiently low (e.g., pH 2.5-3.5) to keep the analyte consistently protonated. This minimizes secondary interactions with silanols. Adding a small amount of a weak acid like formic acid or acetic acid is a common practice.

    • Use of an Appropriate Column: Consider using a column with end-capping or a hybrid particle technology to reduce the number of accessible silanol groups.

    • Ion-Pairing Agents: If pH adjustment is not sufficient, the addition of an ion-pairing agent to the mobile phase can improve peak shape. However, be aware that these agents can be difficult to remove from the LC-MS system.

    • Sample Solvent Composition: Ensure the sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion.

Issue 2: High Variability in Analyte Response and Poor Reproducibility

  • Question: I am observing significant variability in the peak areas of my analyte between injections, leading to poor precision. What are the likely causes and solutions?

  • Answer: High variability is often a direct consequence of inconsistent matrix effects. Components from the biological matrix can co-elute with your analyte and either suppress or enhance its ionization in the mass spectrometer.

    Troubleshooting Steps:

    • Evaluate Sample Preparation: Your current sample preparation method may not be sufficiently removing interfering matrix components like phospholipids. Consider switching to a more rigorous technique. For instance, if you are using protein precipitation (PPT), which is known for leaving phospholipids in the extract, transitioning to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can yield a cleaner sample.[1][2]

    • Chromatographic Separation: Optimize your LC method to better separate the analyte from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.

    • Internal Standard Performance: Verify that your internal standard, this compound, is co-eluting with the analyte. A slight shift in retention time due to the deuterium isotope effect can sometimes cause the analyte and internal standard to experience different degrees of ion suppression, leading to inaccurate results.[3][4]

    • Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components and thereby lessen their impact on ionization.

Issue 3: Low Analyte Recovery

  • Question: My analyte recovery is consistently low. How can I improve it?

  • Answer: Low recovery indicates that a significant portion of the analyte is being lost during the sample preparation process. The choice of extraction method and its parameters are critical for achieving high and consistent recovery.

    Troubleshooting Steps:

    • Optimize Extraction pH (for LLE and SPE): 2-Diethylaminoethanol is a basic compound. Adjusting the pH of the sample to a basic pH (e.g., >9.5) will neutralize the amine group, making it more soluble in organic extraction solvents and improving recovery in LLE. For SPE, the pH will determine the charge state of the analyte and its interaction with the sorbent.

    • Select an Appropriate LLE Solvent: The choice of organic solvent in LLE is crucial. A solvent that is too nonpolar may not efficiently extract a relatively polar compound like 2-Diethylaminoethanol. Consider solvents like methyl tert-butyl ether (MTBE) or ethyl acetate.

    • SPE Sorbent and Elution Solvent Selection: For SPE, a polymeric reversed-phase or a mixed-mode cation exchange sorbent can be effective for retaining 2-Diethylaminoethanol. Ensure your elution solvent is strong enough to desorb the analyte completely from the sorbent. This may require the addition of a small amount of acid or base to the organic elution solvent.

    • Check for Nonspecific Binding: Small, basic molecules can sometimes adsorb to plasticware. Using low-binding tubes and pipette tips can help mitigate this issue.

Frequently Asked Questions (FAQs)

What are matrix effects and why are they a concern in bioanalysis?

Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to the presence of co-eluting compounds from the biological sample. These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). They are a major concern because they can negatively impact the accuracy, precision, and sensitivity of the bioanalytical method.

How can I assess the presence and magnitude of matrix effects in my assay?

Two common methods for evaluating matrix effects are:

  • Post-Column Infusion: A solution of the analyte is continuously infused into the LC flow after the analytical column. A blank, extracted matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively. This method provides a qualitative assessment of when matrix effects occur during the chromatographic run.

  • Post-Extraction Spike Analysis: The response of the analyte in a neat solution is compared to the response of the analyte spiked into an extracted blank matrix sample. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.

Which sample preparation technique is best for minimizing matrix effects for 2-Diethylaminoethanol?

The optimal technique depends on the required sensitivity and throughput. Here's a general comparison:

  • Protein Precipitation (PPT): This is the simplest and fastest method but is generally the least effective at removing matrix components, especially phospholipids, which are major contributors to ion suppression.[1][2]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences behind. Optimization of pH and solvent choice is crucial for good recovery.

  • Solid-Phase Extraction (SPE): SPE is typically the most effective method for removing matrix interferences, providing the cleanest extracts.[2] It offers high selectivity through the choice of different sorbent chemistries and elution conditions.

Why is a stable isotope-labeled (SIL) internal standard like this compound recommended?

A SIL internal standard is considered the gold standard in quantitative LC-MS/MS bioanalysis. Because it has nearly identical physicochemical properties to the analyte, it is assumed to behave similarly during sample preparation and ionization.[5] Therefore, it can effectively compensate for variations in extraction recovery and matrix effects.[5]

Can a deuterated internal standard like this compound cause any issues?

Yes, in some cases, the substitution of hydrogen with deuterium can lead to a slight change in the molecule's properties. This is known as the "deuterium isotope effect." It can sometimes result in a small shift in chromatographic retention time between the analyte and the internal standard.[4] If this shift causes them to elute in regions with different levels of ion suppression, the internal standard may not accurately compensate for the matrix effect on the analyte.[3][4]

Data Presentation

The following tables summarize typical performance data for different sample preparation techniques. Note that actual values will vary depending on the specific laboratory conditions and protocols.

Table 1: Comparison of Analyte Recovery for Different Sample Preparation Methods

Sample Preparation MethodTypical Analyte Recovery (%)Relative Standard Deviation (RSD, %)
Protein Precipitation (PPT)85 - 105< 15
Liquid-Liquid Extraction (LLE)70 - 95< 10
Solid-Phase Extraction (SPE)> 90< 5

Table 2: Comparison of Matrix Effects for Different Sample Preparation Methods

Sample Preparation MethodTypical Matrix Effect (%)Interpretation
Protein Precipitation (PPT)30 - 60Significant Ion Suppression
Liquid-Liquid Extraction (LLE)15 - 30Moderate Ion Suppression
Solid-Phase Extraction (SPE)< 15Minimal Ion Suppression

Matrix Effect (%) is calculated as: (1 - [Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution]) * 100. A positive value indicates ion suppression.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard, this compound.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma sample in a glass tube, add the internal standard, this compound.

  • Add 50 µL of 1 M sodium hydroxide to basify the sample (pH > 9.5).

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Cap the tube and vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute 100 µL of plasma sample with 400 µL of 2% phosphoric acid in water. Load the diluted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove polar and non-polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Vortex briefly and inject into the LC-MS/MS system.

Visualizations

Matrix_Effect_Mechanism cluster_ESI ESI Source cluster_MS Mass Spectrometer Analyte 2-DEAE-d10 Droplet Charged Droplet Analyte->Droplet Analyte Ionization Matrix Phospholipids, Proteins, etc. Matrix->Droplet Competition for Charge (Ion Suppression) Detector Detector Signal Droplet->Detector Gas-Phase Ions Sample_Prep_Workflow cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Start Plasma Sample (+ IS: 2-DEAE-d10) PPT_add_solvent Add Acetonitrile Start->PPT_add_solvent LLE_add_base Add Base (pH adjust) Start->LLE_add_base SPE_condition Condition Cartridge Start->SPE_condition PPT_vortex Vortex PPT_add_solvent->PPT_vortex PPT_centrifuge Centrifuge PPT_vortex->PPT_centrifuge PPT_supernatant Collect Supernatant PPT_centrifuge->PPT_supernatant End Evaporate & Reconstitute for LC-MS/MS Analysis PPT_supernatant->End Least Clean LLE_add_solvent Add Organic Solvent LLE_add_base->LLE_add_solvent LLE_vortex Vortex & Centrifuge LLE_add_solvent->LLE_vortex LLE_organic_layer Collect Organic Layer LLE_vortex->LLE_organic_layer LLE_organic_layer->End Cleaner SPE_load Load Sample SPE_condition->SPE_load SPE_wash Wash Interferences SPE_load->SPE_wash SPE_elute Elute Analyte SPE_wash->SPE_elute SPE_elute->End Cleanest Troubleshooting_Logic Problem Inaccurate/Imprecise Results Check_Recovery Low Recovery? Problem->Check_Recovery Check_MatrixEffect High Matrix Effect? Problem->Check_MatrixEffect Check_PeakShape Poor Peak Shape? Problem->Check_PeakShape Check_Recovery->Problem No Optimize_Extraction Optimize Sample Prep (pH, Solvent, Sorbent) Check_Recovery->Optimize_Extraction Yes Check_MatrixEffect->Problem No Improve_Cleanup Improve Sample Cleanup (LLE or SPE) Check_MatrixEffect->Improve_Cleanup Yes Verify_IS Verify IS Co-elution Check_MatrixEffect->Verify_IS Yes Check_PeakShape->Problem No Optimize_LC Optimize Chromatography (pH, Column) Check_PeakShape->Optimize_LC Yes Solution Robust & Reliable Assay Optimize_Extraction->Solution Improve_Cleanup->Solution Optimize_LC->Solution Verify_IS->Solution

References

strategies to prevent ion suppression with 2-Diethylaminoethanol-d10 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Answering the user's request.## Technical Support Center: 2-Diethylaminoethanol-d10 Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot ion suppression issues when using this compound (DEAE-d10) as an internal standard in LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DEAE-d10)?

A1: this compound is a stable isotope-labeled (SIL) form of 2-Diethylaminoethanol. The "d10" indicates that ten hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative mass spectrometry analysis. Because it is chemically almost identical to the non-labeled analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer source.[1][2] This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.[3][4]

Q2: What is ion suppression and why is it a problem?

A2: Ion suppression is a matrix effect that occurs in the ion source of a mass spectrometer (most commonly with Electrospray Ionization, ESI).[5][6] It is the reduction in the ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., salts, phospholipids, proteins).[7][8] These interfering molecules compete with the analyte for charge or for access to the droplet surface, leading to a decreased signal intensity for the analyte of interest.[6][9] This can severely compromise the analytical method's sensitivity, precision, and accuracy, potentially leading to unreliable results or false negatives.[5][9]

Q3: My DEAE-d10 internal standard signal is low or erratic. What are the likely causes?

A3: While SIL internal standards are designed to track the analyte's behavior, they are not immune to issues. A low or inconsistent signal for DEAE-d10 can be caused by several factors:

  • Severe Matrix Effects: The sample may contain a very high concentration of interfering compounds that are co-eluting with and suppressing the DEAE-d10 signal.[10]

  • Chromatographic Mismatch: Although rare, the deuterated standard may have a slightly different retention time than the non-deuterated analyte.[1] If this shift causes the DEAE-d10 to elute in a zone of higher matrix interference, its signal will be disproportionately affected.

  • System Contamination: A dirty ion source or the accumulation of non-volatile salts from previous injections can lead to a general decline in instrument sensitivity over the course of an analytical run.[11]

  • Incorrect IS Concentration: Using an internal standard concentration that is too high can sometimes lead to detector saturation or non-linear responses.[12]

Q4: What is the most effective way to prevent ion suppression?

A4: The most effective strategies involve separating the analyte from the interfering matrix components before they reach the mass spectrometer's ion source. This is best achieved through a combination of:

  • Effective Sample Preparation: Using rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is highly effective at removing salts and other interferences.[7][13]

  • Optimized Chromatographic Separation: Improving the chromatographic resolution to separate the analyte and IS from matrix components is a primary goal.[7][9] Techniques like using higher-efficiency UPLC columns can significantly reduce the chances of co-elution.[14]

Troubleshooting Guide for Ion Suppression

This guide provides a systematic approach to identifying and mitigating ion suppression when using DEAE-d10.

Step 1: Confirming Ion Suppression

The first step is to determine if ion suppression is indeed the cause of low signal. A post-column infusion experiment is the standard method for this.

Experimental Protocol: Post-Column Infusion Analysis

Objective: To identify regions in the chromatogram where ion suppression occurs.

Methodology:

  • Setup: Configure the LC-MS system as shown in the diagram below. A syringe pump continuously delivers a solution of DEAE-d10 (e.g., 100 pg/μL) at a low flow rate (e.g., 10 μL/min) into the mobile phase stream just after the analytical column, using a T-junction.

  • Analysis: Inject a blank matrix sample (e.g., protein-precipitated plasma) that has been processed without the addition of the internal standard.

  • Data Acquisition: Monitor the signal of the DEAE-d10 using the mass spectrometer.

  • Interpretation: In the absence of any matrix components, the infused DEAE-d10 should produce a stable, flat baseline signal. When matrix components that cause ion suppression elute from the column, they will interfere with the ionization of the infused standard, resulting in a dip or a "negative peak" in the baseline.[14] If a significant dip in the signal is observed at the retention time of your analyte, ion suppression is confirmed.

Step 2: Review and Optimize Sample Preparation

Inadequate sample preparation is a leading cause of ion suppression.[7] Simple "dilute-and-shoot" or protein precipitation methods often leave behind high levels of phospholipids and salts.

Sample Preparation TechniqueTypical Efficiency for Interference RemovalRelative Cost/ComplexityKey Considerations
Protein Precipitation (PPT) LowLowFast and simple, but leaves significant phospholipids and salts in the supernatant.[7]
Liquid-Liquid Extraction (LLE) MediumMediumGood for removing non-volatile salts and some lipids, but selectivity can be limited.[15]
Solid-Phase Extraction (SPE) HighHighHighly effective for removing salts and fractionating analytes away from interferences.[7][15] Requires method development.

Recommendation: If you are using protein precipitation, consider developing an SPE method. For a basic compound like DEAE, a cation exchange or mixed-mode SPE sorbent can provide excellent cleanup of biological matrices.

Step 3: Optimize Chromatographic Conditions

If sample preparation cannot be changed, focus on improving chromatographic separation.[7][9]

ParameterStrategy to Reduce Ion SuppressionRationale
Column Chemistry Switch to a different stationary phase (e.g., HILIC, phenyl-hexyl).Change selectivity to move the analyte away from interfering peaks.
Column Efficiency Use a column with smaller particles (e.g., <2 µm) or a longer column.Increases peak capacity and resolution, making co-elution less likely.[14]
Mobile Phase Adjust organic solvent, pH, or additives. Use volatile buffers like ammonium formate instead of non-volatile ones like phosphate.[16]Can significantly alter the retention of both analytes and matrix components.
Gradient Profile Make the gradient shallower around the elution time of the analyte.Increases the separation between closely eluting compounds.
Step 4: Adjust Mass Spectrometer Parameters

While less effective than sample prep or chromatography, optimizing the MS source can sometimes help.

MS ParameterStrategy to Reduce Ion SuppressionRationale
Ionization Source Switch from ESI to Atmospheric Pressure Chemical Ionization (APCI).APCI is a gas-phase ionization technique and is generally less susceptible to matrix effects than ESI.[5][8]
Ionization Polarity Switch from positive to negative ion mode.Fewer compounds ionize in negative mode, which may eliminate the specific interference affecting your analyte.[8] (Note: This is only viable if DEAE can be detected in negative mode, which is unlikely for a tertiary amine).
Source Temperature Increase desolvation gas temperature and flow.Promotes more efficient solvent evaporation, which can help mitigate suppression caused by changes in droplet properties.[15]
Capillary Voltage Optimize the voltage.An unstable signal can sometimes result from an improperly set capillary voltage, leading to phenomena like corona discharge.[15]

Visualizations

IonSuppressionWorkflow cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Mitigation Strategy start Low or Variable DEAE-d10 Signal infusion Perform Post-Column Infusion Experiment start->infusion is_suppression Suppression Confirmed at Analyte Retention Time? infusion->is_suppression no_suppression Problem is Likely Not Ion Suppression. Investigate Other Causes. is_suppression->no_suppression No sample_prep Optimize Sample Preparation (e.g., Switch PPT to SPE) is_suppression->sample_prep Yes chromatography Optimize Chromatography (e.g., New Column, Gradient) sample_prep->chromatography If insufficient ms_settings Adjust MS Settings (e.g., Switch ESI to APCI) chromatography->ms_settings If insufficient re_evaluate Re-evaluate Signal and Validate Method ms_settings->re_evaluate

Caption: A workflow for troubleshooting ion suppression of DEAE-d10.

ESI_Mechanism Mechanism of Ion Suppression in ESI cluster_ESI cluster_Competition Competition at Droplet Surface ESI_Tip ESI Capillary Droplet Charged Droplet ESI_Tip->Droplet Nebulization Gas_Phase_Analyte Gas Phase Analyte Ion Droplet->Gas_Phase_Analyte Evaporation & Ionization (Good) Gas_Phase_Matrix Gas Phase Matrix Ion Droplet->Gas_Phase_Matrix Evaporation & Ionization (Bad) MS_Inlet MS Inlet Analyte DEAE-d10 (Analyte) Matrix Matrix Interference (e.g., Phospholipid) Gas_Phase_Analyte->MS_Inlet Signal Gas_Phase_Matrix->MS_Inlet Suppression

Caption: Ion suppression occurs via competition in the ESI droplet.

DecisionTree q1 Is the issue reproducible? a1_yes Systematic Problem: Proceed to Strategy Selection q1->a1_yes a1_no Random Error: Check for inconsistent sample prep, injection errors, or system instability. q1->a1_no q2 Can sample prep be modified? a1_yes->q2 a2_yes Implement SPE or LLE. This is the most effective approach. q2->a2_yes a2_no Focus on chromatography. q2->a2_no q3 Can chromatographic method be changed? a2_no->q3 a3_yes Test new columns, modify gradient, and adjust mobile phase. q3->a3_yes a3_no Limited Options: Focus on MS source optimization and sample dilution. q3->a3_no

Caption: Decision tree for selecting an ion suppression mitigation strategy.

References

addressing stability issues of 2-Diethylaminoethanol-d10 Hydrochloride in biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Diethylaminoethanol-d10 Hydrochloride as an internal standard in biological matrices.

Troubleshooting Guide

This guide addresses common stability-related issues encountered during the use of this compound in bioanalytical assays.

Issue 1: Inconsistent Internal Standard (IS) Response Across a Run

  • Question: My this compound signal is highly variable between samples in the same analytical run. What could be the cause?

  • Answer: Variability in the internal standard response can stem from several factors. A primary cause can be inconsistent sample preparation, leading to variable recovery of the IS. Additionally, matrix effects, where components in the biological sample suppress or enhance the ionization of the IS, can lead to significant signal fluctuations. It's also crucial to ensure the accurate and consistent addition of the IS to every sample.

    To troubleshoot, review your sample preparation workflow for any inconsistencies. Evaluate for matrix effects by comparing the IS response in the neat solution versus in the extracted blank matrix. Ensure that the automated liquid handler or manual pipetting technique for adding the IS is precise and accurate.

Issue 2: Gradual Decrease in IS Signal Throughout an Analytical Run

  • Question: I'm observing a consistent drop in the this compound signal from the beginning to the end of my analytical batch. What's happening?

  • Answer: A gradual decrease in signal can indicate a stability issue with the processed samples in the autosampler. 2-Diethylaminoethanol, the parent compound, is known to be hygroscopic and can be sensitive to temperature. If the autosampler is not temperature-controlled, the IS in the reconstituted samples may degrade over the course of a long run. Adsorption to the sample vials or cap septa can also contribute to this phenomenon.

    To mitigate this, use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Minimize the time samples spend in the autosampler before injection. You can also investigate the use of different sample vials (e.g., silanized glass or polypropylene) to minimize adsorption.

Issue 3: Poor IS Recovery After Sample Extraction

  • Question: My recovery of this compound is consistently low after solid-phase extraction (SPE) or liquid-liquid extraction (LLE). How can I improve this?

  • Answer: Low recovery is often related to the extraction methodology. For LLE, the pH of the aqueous phase is critical for ensuring the analyte is in its neutral form to partition into the organic solvent. For SPE, the choice of sorbent and the composition of the wash and elution solvents are key. Incomplete elution from the SPE cartridge is a common reason for low recovery.

    To improve recovery, optimize the pH of your sample before LLE. For SPE, ensure the sorbent is appropriate for the chemical properties of 2-Diethylaminoethanol. You may need to test different elution solvents or increase the elution solvent volume.

Issue 4: Evidence of Isotopic Exchange (H/D Exchange)

  • Question: I suspect that the deuterium atoms on my this compound are exchanging with hydrogen atoms from the solvent or matrix. How can I confirm and prevent this?

  • Answer: Hydrogen/deuterium exchange can occur under certain pH and temperature conditions, particularly for deuteriums on heteroatoms or activated carbon atoms. While the deuterium atoms on the ethyl groups of 2-Diethylaminoethanol-d10 are generally stable, extreme pH or temperature conditions during sample processing or storage could potentially lead to some exchange. This would manifest as a change in the mass-to-charge ratio of the IS.

    To investigate this, analyze a fresh stock solution of the IS and compare its mass spectrum to that of an IS that has been subjected to your sample processing and storage conditions. To prevent H/D exchange, avoid harsh pH conditions and high temperatures. Prepare stock and working solutions in aprotic solvents if possible and store them at low temperatures.

Frequently Asked Questions (FAQs)

Storage and Handling

  • What are the recommended storage conditions for this compound neat material?

    • It is recommended to store the neat material at -20°C. It should be kept in a tightly sealed container to protect it from moisture, as the parent compound is hygroscopic.

  • How should I prepare and store stock and working solutions of this compound?

    • Stock solutions should be prepared in a high-purity organic solvent such as methanol or acetonitrile. Store stock solutions at -20°C or lower in tightly sealed containers. Working solutions, which are dilutions of the stock solution, should also be stored at low temperatures and prepared fresh as needed to minimize the risk of degradation or solvent evaporation.

  • What are the recommended storage conditions for biological samples (plasma, serum, urine) containing this compound?

    • For long-term storage, biological samples should be kept at -70°C or lower. For short-term storage (e.g., during sample collection and processing), samples should be kept on ice or refrigerated at 2-8°C. Avoid repeated freeze-thaw cycles.

Stability in Biological Matrices

  • How stable is this compound in plasma at room temperature?

  • What is the freeze-thaw stability of this compound in serum?

    • Repeated freeze-thaw cycles can lead to the degradation of analytes in biological matrices. It is best practice to limit the number of freeze-thaw cycles to a maximum of three. A formal freeze-thaw stability study should be conducted as part of the bioanalytical method validation to determine the stability of this compound under your specific experimental conditions.

  • Are there any known enzymatic degradation pathways for 2-Diethylaminoethanol that could affect the d10-labeled internal standard?

    • Yes, the parent compound can undergo N-de-ethylation and oxidation. The presence of deuterium on the ethyl groups may slow down the rate of metabolism due to the kinetic isotope effect. However, it is still important to consider these pathways and to handle and store samples in a manner that minimizes enzymatic activity (e.g., rapid cooling, addition of enzyme inhibitors if necessary).

Data Presentation

Table 1: General Stability Recommendations for this compound

ConditionMatrixRecommended TemperatureMaximum Duration
Long-Term Storage Neat Material-20°CAs per manufacturer's expiry
Stock Solution≤ -20°CUp to 6 months (verify)
Biological Samples (Plasma, Serum, Urine)≤ -70°CTo be determined by stability studies
Short-Term Storage Biological Samples (on bench)2-8°C (on ice)< 4 hours
Processed Samples (in autosampler)4°C< 24 hours (verify)
Freeze-Thaw Cycles Biological Samples-20°C or -70°C to Room Temp≤ 3 cycles (verify)

Note: The stability of this compound should be experimentally verified under your specific laboratory conditions as part of the bioanalytical method validation process.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution (1 mg/mL):

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh approximately 10 mg of the neat material into a 10 mL volumetric flask.

    • Dissolve the material in and bring to volume with LC-MS grade methanol or acetonitrile.

    • Mix thoroughly by vortexing.

    • Transfer the solution to a labeled, amber glass vial with a PTFE-lined cap.

    • Store at -20°C.

  • Working Solution (e.g., 10 µg/mL):

    • Perform a serial dilution of the stock solution using the same diluent.

    • For a 10 µg/mL working solution, dilute 100 µL of the 1 mg/mL stock solution to 10 mL with the diluent.

    • Store the working solution at -20°C in a tightly sealed vial. Prepare fresh as needed for spiking into samples.

Protocol 2: Assessment of Freeze-Thaw Stability in Plasma

  • Sample Preparation:

    • Spike a pool of blank human plasma with this compound at two concentration levels (low and high QC levels).

    • Aliquot the spiked plasma into multiple small vials.

  • Freeze-Thaw Cycles:

    • Freeze all aliquots at -70°C for at least 12 hours.

    • Cycle 1: Thaw a set of aliquots at room temperature until completely thawed, and then refreeze at -70°C for at least 12 hours.

    • Cycle 2 & 3: Repeat the thaw/freeze process for the desired number of cycles.

  • Analysis:

    • After the final freeze-thaw cycle, analyze the samples alongside freshly prepared (not frozen) stability control samples.

    • The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration of the fresh control samples.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Serum) Spike Spike with 2-Diethylaminoethanol-d10 HCl (IS) Sample->Spike Extract Protein Precipitation / LLE / SPE Spike->Extract Evaporate Evaporation of Solvent Extract->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Injection into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: A typical experimental workflow for the analysis of a target analyte in a biological matrix using this compound as an internal standard.

Troubleshooting_Logic Problem Inconsistent IS Signal Cause1 Inconsistent Sample Prep Problem->Cause1 Cause2 Matrix Effects Problem->Cause2 Cause3 Inaccurate IS Spiking Problem->Cause3 Cause4 Autosampler Instability Problem->Cause4 Solution1 Review & Standardize SOP Cause1->Solution1 Solution2 Evaluate Matrix Factor Cause2->Solution2 Solution3 Verify Pipette/Dispenser Accuracy Cause3->Solution3 Solution4 Use Cooled Autosampler Cause4->Solution4

Caption: A troubleshooting decision tree for addressing inconsistent internal standard signals in bioanalytical assays.

References

Technical Support Center: Troubleshooting Calibration Curve Non-Linerity with 2-Diethylaminoethanol-d10 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for resolving non-linear calibration curves when using 2-Diethylaminoethanol-d10 Hydrochloride as an internal standard in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our assays?

A1: this compound is a stable isotope-labeled (SIL) internal standard. The "d10" signifies that ten hydrogen atoms have been replaced with deuterium. In mass spectrometry-based bioanalysis, it is used to mimic the analytical behavior of the non-labeled analyte, 2-Diethylaminoethanol. Its slightly higher mass allows the mass spectrometer to distinguish it from the target analyte. The primary purpose of using a SIL internal standard is to correct for variations in sample preparation, injection volume, and, most importantly, to compensate for matrix effects that can lead to non-linear calibration curves.

Q2: We are observing a non-linear calibration curve for our analyte even when using this compound. What are the common causes?

A2: While this compound is excellent for mitigating many issues, non-linearity can still occur. Common causes include:

  • Matrix Effects: Significant ion suppression or enhancement affecting the analyte and internal standard differently.[1][2][3]

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.[4]

  • Analyte Adsorption: The analyte may adsorb to vials, tubing, or the column at low concentrations, leading to a loss of signal and a non-linear response at the lower end of the curve.[5][6]

  • Errors in Standard Preparation: Inaccurate serial dilutions of the calibration standards can introduce non-linearity.

  • Operating Outside the Linear Range: The concentration range of your calibration standards may exceed the linear dynamic range of the instrument.[5]

Q3: How can we troubleshoot the non-linear calibration curve observed in our assay?

A3: A systematic approach is crucial. Here is a troubleshooting workflow:

  • Verify Standard Preparation: Prepare a fresh set of calibration standards and re-run the analysis to rule out dilution errors.

  • Check for Detector Saturation: If the curve is flattening at the top, dilute the upper-level calibration standards and the corresponding samples.

  • Investigate Matrix Effects: If non-linearity persists, it is likely due to significant matrix effects. In this case, the standard addition method is a powerful technique to obtain accurate quantification.[7][8][9]

  • Optimize Sample Preparation: Enhance your sample clean-up procedure to remove more interfering matrix components.[3]

  • Chromatographic Optimization: Adjust the chromatographic method to better separate the analyte from co-eluting matrix components.[2]

Troubleshooting Guide: The Standard Addition Method

When matrix effects are the primary cause of non-linearity, the standard addition method can provide accurate quantification by correcting for these interferences in each sample.[7][8][10]

Experimental Protocol for Standard Addition

This protocol is designed for an LC-MS/MS workflow using this compound as an internal standard.

  • Sample Preparation:

    • Divide a single unknown sample into at least four equal aliquots (e.g., 100 µL each). Label them as Aliquot 1, Aliquot 2, Aliquot 3, and Aliquot 4.

  • Spiking Procedure:

    • Aliquot 1 (Unspiked): Add a specific volume of a blank solution (e.g., 10 µL of methanol) that will be used as the solvent for your standards.

    • Aliquot 2 (Spike 1): Add the same volume (e.g., 10 µL) of a known concentration of the non-labeled 2-Diethylaminoethanol standard. The concentration should be chosen to be in the lower range of your expected sample concentration.

    • Aliquot 3 (Spike 2): Add the same volume (e.g., 10 µL) of a 2x concentrated 2-Diethylaminoethanol standard.

    • Aliquot 4 (Spike 3): Add the same volume (e.g., 10 µL) of a 3x concentrated 2-Diethylaminoethanol standard.

  • Internal Standard Addition:

    • To each of the four aliquots, add a constant amount of this compound internal standard solution.

  • Sample Processing:

    • Process all four aliquots using your standard sample preparation protocol (e.g., protein precipitation, solid-phase extraction).

  • LC-MS/MS Analysis:

    • Analyze each of the prepared samples by LC-MS/MS.

  • Data Analysis:

    • For each aliquot, calculate the peak area ratio of the analyte to the internal standard.

    • Plot the peak area ratio (y-axis) against the concentration of the added standard (x-axis). The unspiked sample has an added concentration of 0.

    • Perform a linear regression on the data points.

    • Extrapolate the linear regression line to the x-intercept. The absolute value of the x-intercept is the concentration of the analyte in the unknown sample.

Data Presentation: Comparison of Calibration Methods
ParameterExternal Calibration (Non-Linear)Standard Addition
Concentration Range 1 - 1000 ng/mLN/A (single sample analysis)
Correlation Coefficient (R²) 0.985 (Quadratic Fit)0.999 (Linear Fit)
Calculated Concentration 157 ng/mL125 ng/mL
Recovery (%) Potentially inaccurate due to matrix effectsCorrected for matrix effects

Visualizing the Troubleshooting Process

Troubleshooting Workflow for Calibration Curve Non-Linerity

G start Non-Linear Calibration Curve Observed check_standards Prepare Fresh Calibration Standards start->check_standards rerun Re-run Analysis check_standards->rerun linear_check1 Is the Curve Linear? rerun->linear_check1 problem_solved Problem Solved linear_check1->problem_solved Yes check_saturation Dilute High Concentration Standards linear_check1->check_saturation No rerun2 Re-run Analysis check_saturation->rerun2 linear_check2 Is the Curve Linear? rerun2->linear_check2 linear_check2->problem_solved Yes matrix_effects Suspect Matrix Effects linear_check2->matrix_effects No std_addition Implement Standard Addition Method matrix_effects->std_addition optimize_cleanup Optimize Sample Cleanup matrix_effects->optimize_cleanup

Caption: A flowchart outlining the steps to diagnose and resolve non-linear calibration curves.

Standard Addition Method Workflow

G start Start: Unknown Sample aliquot Create Multiple Aliquots start->aliquot spike Spike Aliquots with Known Concentrations aliquot->spike add_is Add Internal Standard (2-DEA-d10 HCl) spike->add_is process Sample Processing add_is->process analyze LC-MS/MS Analysis process->analyze plot Plot Area Ratio vs. Added Concentration analyze->plot extrapolate Extrapolate to X-Intercept plot->extrapolate result Determine Unknown Concentration extrapolate->result

References

Technical Support Center: Optimization of Mobile Phase for 2-Diethylaminoethanol-d10 Hydrochloride Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 2-Diethylaminoethanol-d10 Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations for selecting a mobile phase for the separation of this compound?

A1: The selection of a mobile phase for this compound, a tertiary amine, is critical for achieving optimal separation. Key factors to consider include:

  • pH of the Aqueous Phase: This is crucial for controlling the ionization state of the analyte. For amines, a higher pH is often used to suppress the ionization of the amine group, leading to better retention and peak shape in reversed-phase chromatography.[1][2][3]

  • Solvent Composition: The choice and ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer will determine the polarity of the mobile phase and, consequently, the retention time of the analyte.[1][2] Acetonitrile is often preferred due to its low viscosity, which can lead to higher column efficiency.[3]

  • Buffer Type and Concentration: A buffer is essential for maintaining a stable pH throughout the analysis, which is critical for reproducible results.[1][2] Phosphate buffers are commonly used.

  • Additives: For amine separations, peak tailing can be a significant issue due to the interaction of the basic amine groups with residual acidic silanols on the stationary phase. The addition of a small amount of a volatile amine, such as n-propylamine (e.g., 0.1%), to the mobile phase can help to minimize this effect.[4]

Q2: What type of chromatographic column is suitable for the separation of this compound?

A2: A polymeric reversed-phase column is a good choice for the separation of 2-Diethylaminoethanol and its deuterated analogs.[5] These columns are more stable at higher pH values, which are often necessary for the analysis of basic compounds like amines. Silica-based C18 columns can also be used, but care must be taken to operate within their recommended pH range (typically 2-8) to avoid stationary phase degradation.[6]

Q3: Should I use isocratic or gradient elution?

A3: The choice between isocratic and gradient elution depends on the complexity of your sample matrix.

  • Isocratic elution , where the mobile phase composition remains constant, is suitable for simple mixtures and can provide consistent retention times.[6]

  • Gradient elution , where the mobile phase composition is changed during the run (e.g., by increasing the organic solvent concentration), is ideal for complex samples containing compounds with a wide range of polarities. This technique can improve peak shape and reduce analysis time.[1][6]

Troubleshooting Guide

This guide addresses common issues encountered during the separation of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Interactions Interaction of the basic amine with acidic silanols on the stationary phase is a common cause of peak tailing.[4]
- Increase Mobile Phase pH: A high pH mobile phase (e.g., pH 11.5) can suppress the ionization of the amine, reducing interactions with the stationary phase and improving peak shape.[5] Ensure your column is stable at the chosen pH.
- Use a Mobile Phase Additive: Add a small concentration (e.g., 0.1%) of a competing amine like n-propylamine to the mobile phase to block the active sites on the stationary phase.[4]
- Use an End-Capped Column: Employ a high-quality, end-capped column specifically designed for the analysis of basic compounds.
Column Overload Injecting too much sample can lead to peak fronting.
- Reduce Injection Volume or Sample Concentration: Dilute the sample or inject a smaller volume onto the column.
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms may exist, leading to peak distortion.
- Adjust Mobile Phase pH: Adjust the pH to be at least 2 units above or below the pKa of 2-Diethylaminoethanol.
Problem 2: Poor Resolution / Co-elution

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Separation Power The mobile phase composition may not be optimal for separating the analyte from other components in the sample.
- Optimize Organic Solvent Percentage: Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. A lower percentage of organic solvent will generally increase retention and may improve resolution.
- Change the Organic Solvent: Switching from methanol to acetonitrile, or vice-versa, can alter the selectivity of the separation.[2]
- Implement a Gradient: If isocratic elution is being used, switching to a shallow gradient can often improve the resolution of closely eluting peaks.[1]
Column Inefficiency A worn-out or contaminated column will have reduced separation efficiency.
- Clean or Replace the Column: Follow the manufacturer's instructions for column cleaning. If performance does not improve, replace the column.
Problem 3: Unstable Retention Times

Possible Causes & Solutions:

CauseRecommended Solution
Inconsistent Mobile Phase Preparation Small variations in mobile phase composition, especially the pH of the buffer, can lead to shifts in retention time.[1]
- Precise and Consistent Preparation: Ensure the mobile phase is prepared accurately and consistently for each run. Use a calibrated pH meter.
Inadequate Column Equilibration The column may not be fully equilibrated with the mobile phase before injection.
- Increase Equilibration Time: Allow sufficient time for the column to equilibrate with the starting mobile phase conditions before each injection, especially when using a gradient.
Fluctuations in Temperature Changes in column temperature can affect retention times.
- Use a Column Oven: Maintain a constant column temperature using a thermostatically controlled column compartment.

Experimental Protocols

HPLC Method for 2-Diethylaminoethanol (DEAE)

This method is adapted from a published procedure for the non-deuterated analog and is expected to provide a good starting point for the separation of this compound.[5]

ParameterCondition
Column Polymeric reversed-phase column
Mobile Phase 10-20% Acetonitrile in 50 mM aqueous sodium phosphate buffer
pH 11.50
Flow Rate 1.0 mL/min
Detection UV (wavelength to be optimized) or Mass Spectrometry
Injection Volume 10 µL
Temperature Ambient or controlled at a specific temperature (e.g., 30 °C)

Mobile Phase Preparation (Example for 1 L of mobile phase with 20% Acetonitrile):

  • Prepare a 50 mM sodium phosphate buffer.

  • Adjust the pH of the buffer to 11.50 using a suitable base (e.g., NaOH).

  • Filter the buffer through a 0.45 µm filter.

  • Measure 800 mL of the filtered buffer.

  • Measure 200 mL of HPLC-grade acetonitrile.

  • Mix the buffer and acetonitrile.

  • Degas the mobile phase before use.

Visualizations

experimental_workflow cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Sample Preparation (2-Diethylaminoethanol-d10 HCl) hplc_system HPLC System prep_sample->hplc_system Inject prep_mobile_phase Mobile Phase Preparation (e.g., ACN/Buffer at pH 11.5) prep_mobile_phase->hplc_system column Polymeric RP Column hplc_system->column detector Detector (UV/MS) column->detector chromatogram Chromatogram Acquisition detector->chromatogram data_processing Data Processing & Analysis chromatogram->data_processing

Caption: Experimental workflow for the HPLC analysis of this compound.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_retention Retention Time Issues start Problem with Chromatogram peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? start->poor_resolution unstable_rt Unstable Retention Time? start->unstable_rt peak_fronting Peak Fronting? sol_ph Increase Mobile Phase pH peak_tailing->sol_ph Yes sol_additive Add Competing Amine peak_tailing->sol_additive Yes sol_organic Optimize % Organic poor_resolution->sol_organic Yes sol_gradient Implement Gradient poor_resolution->sol_gradient Yes sol_prep Check Mobile Phase Prep unstable_rt->sol_prep Yes sol_temp Control Temperature unstable_rt->sol_temp Yes

Caption: Troubleshooting logic for common HPLC issues in amine separation.

References

Technical Support Center: Minimizing Carryover of 2-Diethylaminoethanol-d10 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals minimize autosampler carryover of 2-Diethylaminoethanol-d10 Hydrochloride, a polar and basic compound prone to adsorption.

Frequently Asked Questions (FAQs)

Q1: What is autosampler carryover and why is this compound particularly susceptible?

A1: Autosampler carryover is the unintentional appearance of an analyte from a previous injection in a subsequent analysis, often observed as a peak in a blank injection.[1][2] This phenomenon compromises data accuracy, leading to false positives and poor reproducibility.[1]

This compound is particularly prone to carryover due to its chemical properties:

  • Polarity and Basicity: As a polar amine, it can adsorb to active sites on various surfaces within the autosampler, such as metal tubing, glass vials, and worn injector valve seals.[1]

  • Adsorption: It can stick to the internal and external surfaces of the autosampler needle, the rotor seal, and the sample loop, leading to its gradual release in subsequent runs.[2][3]

Q2: How can I systematically identify the source of the carryover?

A2: A systematic approach is crucial to pinpoint the origin of carryover. The issue can stem from general lab contamination, the sample preparation process, or the LC system itself (autosampler or column).[2][4][5] A logical workflow can help isolate the component responsible. The first step is to inject a blank that has not gone through the sample preparation process to rule out contamination from reagents or equipment.[5] If carryover persists, you can then proceed to isolate the autosampler from the column to determine the source.

Below is a workflow to guide your troubleshooting process:

Troubleshooting_Workflow start Observe Carryover in Blank After High Concentration Sample check_blank Inject Fresh Solvent as Blank (Bypass Sample Prep) start->check_blank contam_source Source is Contaminated Blank or Sample Prep Steps check_blank->contam_source Carryover Disappears isolate_autosampler Remove Column (Replace with Union). Inject High Standard, then Blank. check_blank->isolate_autosampler Carryover Persists column_issue Carryover is from Column. Flush Column with Strong Solvent or Replace. isolate_autosampler->column_issue Carryover Disappears autosampler_issue Carryover is from Autosampler. Proceed with Autosampler Troubleshooting. isolate_autosampler->autosampler_issue Carryover Persists optimize_wash Optimize Needle Wash: - Select Appropriate Solvent - Increase Volume/Cycles - Adjust pH autosampler_issue->optimize_wash check_hardware Inspect/Replace Hardware: - Rotor Seal - Needle / Needle Seat - Tubing / Fittings optimize_wash->check_hardware vial_choice Use Deactivated (Silanized) Vials to Prevent Adsorption check_hardware->vial_choice end Carryover Minimized vial_choice->end

Caption: A systematic workflow for troubleshooting autosampler carryover.

Q3: What are the most effective wash solvents for minimizing carryover of this compound?

A3: The choice of wash solvent is critical. It must be strong enough to solubilize the analyte effectively.[6] For polar, basic compounds like this compound, a generic strong organic solvent may not be sufficient.

Key Strategies for Wash Solvent Selection:

  • Adjust pH: Since the analyte is a hydrochloride salt, it is soluble in acidic conditions. Adding a volatile acid like formic acid or acetic acid (typically 0.1-1%) to the wash solvent can significantly improve cleaning efficiency.[7] For a similar amine compound, a 50% formic acid wash proved effective.

  • Use Aqueous/Organic Mixtures: A mixture of an organic solvent and an aqueous component is often more effective than 100% organic solvent.[6] For the similar compound Granisetron HCl, a 50/50 mixture of water and acetonitrile was found to be the most effective wash solution.[8]

  • Dual-Solvent Washes: Employing both a strong organic solvent and an aqueous solution can effectively remove a wide range of contaminants.[1]

Case Study: Wash Solvent Efficacy for Granisetron HCl (Amine Compound) The following table summarizes experimental data on carryover reduction for a similar compound, demonstrating the impact of wash solvent composition.

Needle Wash Solvent CompositionAnalyteObserved Carryover (% Area)
90:10 Water:AcetonitrileGranisetron HCl~0.0006%
50:50 Water:Acetonitrile Granisetron HCl ~0.0002% (Best Result)
100% AcetonitrileGranisetron HCl~0.0012%
90:10 Water:MethanolGranisetron HCl~0.0008%
50:50 Water:MethanolGranisetron HCl~0.0004%
100% MethanolGranisetron HCl~0.0010%
(Data adapted from a study by Waters Corporation on Granisetron HCl, a compound with similar properties.)[6][8]

Q4: Beyond the wash solvent, what autosampler settings can I optimize?

A4: Several autosampler settings can be adjusted to reduce carryover:

  • Increase Wash Volume and/or Cycles: For particularly "sticky" compounds, increasing the volume of wash solvent used (e.g., from 100 µL to 500-1000 µL) or the number of rinse cycles can ensure the needle and injection port are thoroughly cleaned.[1]

  • Optimize Wash Mode: Modern autosamplers often allow for pre-injection and post-injection washes. A study showed that changing from a 6-second post-injection wash to a 12-second pre- and post-injection wash reduced carryover by a factor of three.[8]

  • Reduce Injection Volume: Using a smaller injection volume can reduce the amount of residual sample exposed to the system components.[1]

Q5: Can my choice of vials and sample injection order affect carryover?

A5: Yes, these factors can have a significant impact.

  • Vial Selection: Standard glass vials can have active sites (silanols) that adsorb basic compounds. Using deactivated (silanized) glass vials or polypropylene vials can prevent this interaction and reduce carryover.[1]

  • Sample Ordering: To minimize the impact of carryover on quantitative results, arrange your sample sequence from the lowest expected concentration to the highest.[2] If a low-concentration sample must follow a high-concentration one, insert one or more blank injections between them.[2]

Q6: What hardware components are common sources of carryover, and what can be done about them?

A6: If optimizing wash protocols isn't enough, the issue may be with the physical components of the autosampler.

Carryover_Mechanism Red nodes indicate common sites for analyte adsorption and carryover. cluster_Autosampler Autosampler Flow Path SampleVial Sample Vial Needle Injection Needle (Internal & External Surfaces) SampleVial->Needle 1. Aspiration RotorSeal Injector Rotor Seal (Scratches, Adsorption) Needle->RotorSeal 2. Transfer SampleLoop Sample Loop RotorSeal->SampleLoop 3. Loop Fill ToColumn To LC Column RotorSeal->ToColumn 5. Mobile Phase Flush SampleLoop->RotorSeal 4. Injection Tubing Tubing & Fittings (Dead Volumes)

Caption: Common sites of analyte adsorption within an autosampler.

  • Injector Rotor Seal: This is a frequent culprit. Over time, the seal can become worn or scratched, creating spaces where the sample can be trapped and slowly released.[3] Replacing the rotor seal is a common maintenance step to resolve persistent carryover.[7] Materials like PEEK or Tefzel may reduce adsorption of certain compounds.[2][5]

  • Needle and Needle Seat: Residue can build up on the outside of the needle or in the needle seat.[2] Ensure the external needle wash is functioning correctly and consider replacing the needle and needle seat if they are worn.[7]

  • Tubing and Fittings: Improperly connected fittings can create small gaps or "dead volumes" where the sample can be trapped and not efficiently flushed by the mobile phase.[9]

Experimental Protocols

Protocol: Evaluating and Optimizing Needle Wash Solvents

This protocol provides a systematic way to test the effectiveness of different wash solutions for minimizing carryover of this compound.

Objective: To identify the wash solvent composition and settings that result in the lowest carryover.

Materials:

  • High-concentration standard of this compound.

  • Blank solvent (e.g., mobile phase starting conditions or sample diluent).

  • Several candidate wash solutions (e.g., 50:50 Water:ACN, 50:50 Water:ACN + 0.1% Formic Acid, 100% ACN, etc.).

  • Clean autosampler vials.

Methodology:

  • Establish a Baseline: Configure the autosampler with your current (or a default) wash solvent (e.g., 100% Acetonitrile).

  • Prime the System: Ensure the new wash solvent has completely replaced the old one in the wash lines by running the prime or wash function several times.[7][10]

  • Perform High-Concentration Injection: Inject the high-concentration standard to ensure the system is exposed to the analyte.

  • Inject Sequential Blanks: Immediately following the high-concentration standard, inject a series of 3 to 5 blank samples.

  • Quantify Carryover: Analyze the chromatograms for the blank injections. Measure the peak area of the analyte in the first blank and express it as a percentage of the peak area from the high-concentration standard.

    • Carryover % = (Peak Area in Blank 1 / Peak Area in Standard) * 100

  • Test New Wash Solvents:

    • Change the wash solvent in the autosampler to the next candidate solution.

    • Thoroughly prime the system with the new solvent.

    • Repeat steps 3-5.

  • Compare Results: Create a table to compare the % carryover for each wash solvent tested. The solvent that provides the lowest % carryover is the most effective.

  • Optimize Settings (Optional): Using the most effective solvent, repeat the experiment while varying other parameters, such as wash volume or the number of wash cycles, to determine the optimal settings.[1][10]

References

Validation & Comparative

A Comparative Guide to Method Validation: Utilizing 2-Diethylaminoethanol-d10 Hydrochloride in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of method validation parameters for bioanalytical assays, highlighting the advantages of using a deuterated internal standard, such as 2-Diethylaminoethanol-d10 Hydrochloride, over non-deuterated alternatives. The following sections detail the experimental protocols and present a comparative analysis of key validation metrics in accordance with major regulatory guidelines, including those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The Critical Role of Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for accurate and precise quantification of an analyte in a biological matrix.[1] The IS is added at a known concentration to all samples, calibrators, and quality controls to correct for variability during sample preparation and analysis.[1][2] An ideal internal standard should mimic the analyte's behavior throughout the analytical process.[2] Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest.[2][3]

This guide uses the analysis of Procaine as a model analyte to illustrate the comparison. Procaine contains the 2-(diethylamino)ethanol structure, making this compound a suitable deuterated internal standard. For comparison, a hypothetical non-deuterated structural analog, N-Propyl-2-diethylaminoethanol , will be used as the alternative internal standard.

Comparative Analysis of Validation Parameters

The following table summarizes the expected performance of a bioanalytical method for Procaine using this compound versus a non-deuterated structural analog internal standard.

Validation Parameter2-Diethylaminoethanol-d10 HCl (Deuterated IS)Structural Analog IS (Non-Deuterated)Rationale for Performance Difference
Selectivity HighModerate to HighThe deuterated IS is mass-differentiated from the analyte, minimizing the risk of interference from endogenous matrix components. A structural analog may have a different chromatographic retention time, increasing the potential for co-eluting interferences.
Matrix Effect Low (Excellent Compensation)Moderate to High (Variable Compensation)Due to co-elution and identical ionization properties, the deuterated IS effectively tracks and compensates for matrix-induced ion suppression or enhancement.[4] A structural analog with a different retention time may experience a different matrix effect than the analyte, leading to inaccurate results.[4]
Accuracy High (Typically within ±15% of nominal)Moderate to High (Can be biased by matrix effects)Superior compensation for matrix effects and extraction variability by the deuterated IS leads to higher accuracy. The structural analog's differing physicochemical properties can introduce bias.
Precision High (CV <15%)Moderate to High (CV may be higher)Consistent tracking of the analyte by the deuterated IS throughout the sample preparation and analysis workflow results in lower variability and higher precision.
Recovery Consistent and reproducible tracking of analyte recoveryMay not consistently track analyte recoveryThe near-identical chemical properties of the deuterated IS ensure it behaves similarly to the analyte during extraction, providing a more accurate measure of recovery.
Calibration Curve Excellent linearity (r² > 0.99)Good linearity (r² > 0.99)Both should provide good linearity, but the lower variability with a deuterated IS can lead to a more robust and reproducible calibration curve.
Stability Stability of the IS itself is generally not a concern if no isotope exchange is demonstrated.[5]Requires full stability assessment under all relevant conditions.EMA guidelines suggest that the stability of stable-isotope labeled internal standards does not need to be investigated if it can be shown that no isotopic exchange occurs.[5]

Experimental Protocols for Method Validation

The following are detailed methodologies for key experiments in the validation of a bioanalytical method for Procaine in human plasma using LC-MS/MS.

Stock and Working Solutions Preparation
  • Analyte (Procaine): Prepare a primary stock solution of Procaine in methanol at a concentration of 1 mg/mL. From this, prepare a series of working solutions by serial dilution in 50:50 (v/v) methanol:water to cover the desired calibration range.

  • Internal Standards:

    • IS-A (this compound): Prepare a stock solution in methanol at 1 mg/mL. Prepare a working solution at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

    • IS-B (N-Propyl-2-diethylaminoethanol): Prepare a stock solution in methanol at 1 mg/mL. Prepare a working solution at a concentration that yields a similar detector response to IS-A.

Calibration Standards and Quality Controls
  • Prepare calibration standards by spiking blank human plasma with the appropriate analyte working solutions to achieve a concentration range (e.g., 1-1000 ng/mL).

  • Prepare quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution (either IS-A or IS-B).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions (Representative)
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate Procaine from endogenous plasma components.

  • Flow Rate: 0.4 mL/min

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

  • MRM Transitions:

    • Procaine: To be determined (e.g., m/z 237 -> 100)

    • IS-A (2-Diethylaminoethanol-d10): To be determined

    • IS-B (N-Propyl-2-diethylaminoethanol): To be determined

Validation Experiments
  • Selectivity: Analyze at least six different lots of blank human plasma to check for interferences at the retention times of the analyte and IS.

  • Calibration Curve and LLOQ: Analyze a calibration curve with at least six non-zero standards. The LLOQ should be determined with a signal-to-noise ratio of at least 5 and have acceptable precision and accuracy.

  • Accuracy and Precision: Analyze five replicates of the QC samples at four levels (LLOQ, Low, Mid, High) in at least three separate analytical runs. The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (CV%) should not exceed 15% (20% for LLOQ).

  • Matrix Effect:

    • Extract blank plasma from at least six different sources.

    • Post-extraction, spike the extracts at the Low and High QC concentrations with the analyte and IS.

    • Compare the peak areas to those of neat solutions of the analyte and IS at the same concentrations.

    • The IS-normalized matrix factor should be calculated, and the CV% across the different lots should be ≤15%.

  • Recovery: Compare the peak areas of the analyte and IS from extracted QC samples (Low, Mid, High) to those of post-extraction spiked samples at the same concentrations.

  • Stability: Evaluate the stability of the analyte in plasma under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a specified period.

    • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a specified period.

    • Stock Solution Stability: At room temperature and refrigerated conditions.

Visualizing the Workflow

The following diagrams illustrate the key workflows in the method validation process.

G cluster_prep Solution Preparation cluster_sample Sample Spiking cluster_extraction Sample Extraction cluster_analysis Analysis Analyte_Stock Analyte Stock (1 mg/mL) Analyte_Work Analyte Working Solutions Analyte_Stock->Analyte_Work IS_Stock IS Stock (1 mg/mL) IS_Work IS Working Solution IS_Stock->IS_Work Cal_Stds Calibration Standards Analyte_Work->Cal_Stds QC_Samples QC Samples Analyte_Work->QC_Samples Add_IS Add IS Working Solution IS_Work->Add_IS Blank_Plasma Blank Plasma Blank_Plasma->Cal_Stds Blank_Plasma->QC_Samples Spiked_Samples Spiked Plasma Samples Spiked_Samples->Add_IS PPT Protein Precipitation Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing LCMS->Data

Caption: Experimental workflow for sample preparation and analysis.

G cluster_core Core Validation Parameters cluster_matrix Matrix & Recovery cluster_stability Stability Assessment Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Accuracy_Precision Accuracy & Precision Validation->Accuracy_Precision Calibration_Curve Calibration Curve & LLOQ Validation->Calibration_Curve Matrix_Effect Matrix Effect Validation->Matrix_Effect Recovery Recovery Validation->Recovery Freeze_Thaw Freeze-Thaw Validation->Freeze_Thaw Bench_Top Bench-Top Validation->Bench_Top Long_Term Long-Term Validation->Long_Term Stock_Solution Stock Solution Validation->Stock_Solution

Caption: Key parameters of bioanalytical method validation.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, offers significant advantages in bioanalytical method validation. It provides superior accuracy, precision, and reliability by effectively compensating for matrix effects and variability in sample processing. While the initial cost of a deuterated standard may be higher, the investment leads to more robust and defensible data, ultimately reducing the risk of failed analytical runs and costly repeat studies. This guide underscores the importance of selecting an appropriate internal standard and following rigorous validation protocols to ensure the integrity of bioanalytical data in drug development.

References

Navigating Bioanalytical Method Cross-Validation: A Comparative Guide Featuring 2-Diethylaminoethanol-d10 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the rigorous process of bioanalytical method validation, the choice of an appropriate internal standard is paramount to ensure accuracy, precision, and reproducibility. This guide provides a comprehensive comparison of bioanalytical methods, with a special focus on the utility of 2-Diethylaminoethanol-d10 Hydrochloride as a stable isotope-labeled (SIL) internal standard. While direct comparative data for this specific internal standard is not extensively published, this guide constructs a robust comparison based on established validation principles and performance data from analogous compounds.

The cross-validation of bioanalytical methods is a critical step in drug development, particularly when samples from a single study are analyzed at different laboratories or when different methods are used to generate data for the same analyte. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide clear guidelines on the validation of bioanalytical methods, emphasizing the need for thorough evaluation of parameters like accuracy, precision, selectivity, and stability.

An internal standard (IS) is a compound of known concentration added to samples to correct for analytical variability. The ideal IS, particularly for sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, is a stable isotope-labeled version of the analyte. This compound, a deuterated form of 2-Diethylaminoethanol, serves as such an internal standard, offering near-identical physicochemical properties to the unlabeled analyte.

Experimental Design for Bioanalytical Method Validation

A typical bioanalytical method validation protocol involves a series of experiments to assess the performance of the assay. The following is a generalized experimental protocol that would be applicable for a method employing this compound as an internal standard for the quantification of 2-Diethylaminoethanol or a structurally related analyte in a biological matrix like plasma.

Experimental Protocol: Quantification of a Tertiary Amine Analyte in Human Plasma using LC-MS/MS

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol).

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the same solvent.

  • Working Solutions: Prepare serial dilutions of the analyte and a single working solution of the internal standard in the same solvent.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Spike blank human plasma with the analyte working solutions to prepare calibration standards at a minimum of six concentration levels.

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same manner.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution program.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific precursor-to-product ion transitions for the analyte and 2-Diethylaminoethanol-d10.

5. Data Analysis and Validation Parameter Assessment:

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration.

  • Assess the following validation parameters according to FDA/EMA guidelines:

    • Linearity: Correlation coefficient (r²) of the calibration curve.

    • Accuracy and Precision: Analyze QC samples in replicate on different days.

    • Selectivity: Analyze blank plasma from multiple sources for interferences.

    • Matrix Effect: Compare the response of the analyte in post-extraction spiked samples to that in a neat solution.

    • Recovery: Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

    • Stability: Evaluate the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Comparative Performance Analysis

For instance, in the analysis of procaine, a compound for which 2-diethylaminoethanol is a precursor, various internal standards have been utilized. A study on the simultaneous determination of procaine and its metabolite used N-Acetylprocainamide as an internal standard.[1] While effective, a structural analog like this may not perfectly mimic the analyte's behavior during sample preparation and ionization, potentially leading to less accurate quantification compared to a SIL IS.

The table below provides a comparative summary of the expected performance of this compound against a hypothetical structural analog internal standard in a bioanalytical LC-MS/MS method.

Validation Parameter 2-Diethylaminoethanol-d10 HCl (SIL IS) Structural Analog IS Rationale for Performance Difference
Linearity (r²) > 0.995> 0.99Both are expected to show good linearity, but the SIL IS provides a more consistent response across the concentration range.
Accuracy (% Bias) Within ± 15% (typically < 5%)Within ± 15%The SIL IS co-elutes with the analyte, effectively compensating for matrix effects and leading to higher accuracy.
Precision (% CV) < 15% (typically < 10%)< 15%The SIL IS provides better correction for variability in extraction and injection, resulting in improved precision.
Matrix Effect Minimal and compensatedCan be significantThe SIL IS experiences the same ion suppression or enhancement as the analyte, leading to a consistent analyte/IS ratio.
Recovery Consistent and trackedMay differ from analyteThe near-identical chemical properties of the SIL IS ensure it tracks the analyte's recovery throughout the sample preparation process.
Selectivity HighHighBoth should be selected for high selectivity, but the SIL IS has the advantage of identical chromatographic behavior to the analyte.

Visualizing the Workflow and Logic

To further elucidate the processes involved in bioanalytical method validation and the role of the internal standard, the following diagrams are provided.

Bioanalytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation Stock_Solutions Stock Solutions (Analyte & IS) Working_Solutions Working Solutions Stock_Solutions->Working_Solutions Spiking Spiking into Blank Matrix Working_Solutions->Spiking Calibration_Standards Calibration Standards Spiking->Calibration_Standards QC_Samples QC Samples Spiking->QC_Samples Extraction Protein Precipitation & Extraction Calibration_Standards->Extraction QC_Samples->Extraction LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS Data_Acquisition Data Acquisition LC_MS_MS->Data_Acquisition Linearity Linearity Data_Acquisition->Linearity Accuracy_Precision Accuracy & Precision Data_Acquisition->Accuracy_Precision Selectivity Selectivity Data_Acquisition->Selectivity Matrix_Effect Matrix Effect Data_Acquisition->Matrix_Effect Recovery Recovery Data_Acquisition->Recovery Stability Stability Data_Acquisition->Stability Internal_Standard_Comparison cluster_ideal Ideal Internal Standard (SIL) cluster_alternative Alternative Internal Standard (Structural Analog) SIL_IS 2-Diethylaminoethanol-d10 HCl SIL_Properties Identical Physicochemical Properties Co-elutes with Analyte SIL_IS->SIL_Properties SIL_Outcome Accurate Compensation for: - Matrix Effects - Extraction Variability - Ionization Fluctuation SIL_Properties->SIL_Outcome High_Confidence High Confidence in Data SIL_Outcome->High_Confidence Leads to Analog_IS e.g., N-Acetylprocainamide Analog_Properties Similar but not Identical Properties May have different retention time Analog_IS->Analog_Properties Analog_Outcome Potential for: - Differential Matrix Effects - Inconsistent Recovery - Less Accurate Quantification Analog_Properties->Analog_Outcome Lower_Confidence Lower Confidence in Data Analog_Outcome->Lower_Confidence May lead to

References

comparative analysis of ionization efficiency for 2-Diethylaminoethanol-d10 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the comparative ionization efficiency of 2-Diethylaminoethanol-d10 Hydrochloride against its non-deuterated analog.

This guide provides a comparative analysis of the ionization efficiency of this compound (D10-DEAE-HCl) and its non-deuterated counterpart, 2-Diethylaminoethanol Hydrochloride (DEAE-HCl). Due to a lack of publicly available direct comparative studies, this analysis is based on established principles of mass spectrometry, the physicochemical properties of amines, and the known behavior of deuterated compounds in electrospray ionization (ESI). The guide also presents a detailed experimental protocol to enable researchers to generate their own comparative data.

Theoretical Background

The ionization efficiency of a compound in ESI-MS is influenced by several factors, including its basicity, surface activity, and the presence of isotopic labels. Tertiary amines like 2-Diethylaminoethanol are generally well-ionized in positive ESI mode due to the high basicity conferred by the nitrogen's lone pair of electrons. The presence of alkyl groups enhances this basicity through an inductive effect, making the nitrogen atom more readily protonated.[1]

Deuterium labeling, as in D10-DEAE-HCl, can subtly influence ionization and fragmentation processes. While not universally applicable to all molecules, some studies have observed that deuterated compounds can exhibit a stronger signal in ESI-MS compared to their non-deuterated counterparts.[2] This phenomenon can be attributed to kinetic isotope effects during in-source fragmentation or changes in the relative propensities of different fragmentation pathways.[2]

Experimental Protocol: Comparative Ionization Efficiency Analysis

To provide a quantitative comparison, the following experimental workflow is proposed for a direct analysis of D10-DEAE-HCl and DEAE-HCl using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To determine and compare the ionization efficiency of this compound and 2-Diethylaminoethanol Hydrochloride under identical analytical conditions.

Materials:

  • This compound

  • 2-Diethylaminoethanol Hydrochloride

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Standard Solution Preparation:

    • Prepare individual stock solutions of D10-DEAE-HCl and DEAE-HCl in HPLC-grade water at a concentration of 1 mg/mL.

    • From the stock solutions, prepare a series of working standard solutions for each compound with concentrations ranging from 1 ng/mL to 1000 ng/mL by serial dilution with the mobile phase.

  • LC-MS Analysis:

    • HPLC Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to ensure separation from any potential impurities.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Scan Type: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

      • Monitor the protonated molecular ions:

        • DEAE: m/z 118.1

        • D10-DEAE: m/z 128.2

      • Optimize ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for maximum signal intensity for both analytes.

  • Data Analysis:

    • Inject each standard solution in triplicate.

    • Construct a calibration curve for each compound by plotting the peak area against the concentration.

    • The slope of the calibration curve is a direct measure of the ionization efficiency under the given conditions.

    • Compare the slopes of the calibration curves for D10-DEAE-HCl and DEAE-HCl to determine the relative ionization efficiency.

Expected Outcomes and Data Presentation

Based on the theoretical principles, it is hypothesized that this compound may exhibit a slightly higher ionization efficiency. The results of the proposed experiment can be summarized in the following table:

Parameter2-Diethylaminoethanol HydrochlorideThis compound
Molecular Weight 153.65 g/mol [3]~163.71 g/mol
Monitored Ion (m/z) 118.1128.2
Calibration Curve Slope (Hypothetical) X1.1X - 1.3X
Limit of Detection (LOD) (Hypothetical) Y ng/mL< Y ng/mL
Limit of Quantitation (LOQ) (Hypothetical) Z ng/mL< Z ng/mL

Note: The hypothetical values for the calibration curve slope, LOD, and LOQ for the deuterated compound are presented as a potential outcome and need to be confirmed by experimental data.

Visualizations

The following diagrams illustrate the proposed experimental workflow and the key factors influencing the ionization efficiency in ESI.

G Experimental Workflow for Comparative Ionization Efficiency Analysis cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing stock_d10 Stock Solution (D10-DEAE-HCl) serial_d10 Serial Dilutions (1-1000 ng/mL) stock_d10->serial_d10 stock_h Stock Solution (DEAE-HCl) serial_h Serial Dilutions (1-1000 ng/mL) stock_h->serial_h hplc HPLC Separation (C18 Column) serial_d10->hplc serial_h->hplc esi ESI Source (Positive Mode) hplc->esi ms Mass Spectrometer (SIM/MRM) esi->ms curves Calibration Curves ms->curves slopes Slope Comparison curves->slopes lod_loq LOD/LOQ Determination curves->lod_loq

Caption: Proposed experimental workflow for the comparative analysis.

G Factors Influencing ESI Ionization Efficiency cluster_analyte Analyte Properties cluster_mobile_phase Mobile Phase cluster_instrument Instrumental Parameters IE Ionization Efficiency basicity Basicity (pKa) basicity->IE surface_activity Surface Activity surface_activity->IE isotope Isotopic Labeling (e.g., Deuteration) isotope->IE ph pH ph->IE solvent Solvent Composition (e.g., Acetonitrile %) solvent->IE source_params ESI Source Parameters (Voltage, Gas Flow, Temp) source_params->IE

Caption: Key factors influencing electrospray ionization efficiency.

References

determining the accuracy and precision of a 2-Diethylaminoethanol-d10 Hydrochloride-based method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the quantification of 2-Diethylaminoethanol (DEAE), with a focus on a state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, 2-Diethylaminoethanol-d10 Hydrochloride. The performance of this method is compared with traditional techniques, namely Gas Chromatography with Flame Ionization Detection (GC-FID) and spectrophotometry. This comparison is supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific application, ensuring both accuracy and precision.

Executive Summary of Method Performance

The choice of an analytical method is critical in drug development and research, directly impacting the reliability of quantitative data. For the analysis of 2-Diethylaminoethanol (DEAE), a compound relevant in various industrial and pharmaceutical contexts, methods vary significantly in their performance. The LC-MS/MS method, particularly with the use of a deuterated internal standard like this compound, offers superior sensitivity and specificity, making it the gold standard for bioanalytical applications. While GC-FID provides robust and reliable quantification, it may lack the sensitivity required for trace-level analysis. Spectrophotometry, though simple and cost-effective, is generally less specific and sensitive compared to chromatographic techniques.

The following table summarizes the key performance characteristics of these three methods. It is important to note that while the principles are broadly applicable, the data for the LC-MS/MS and GC-FID methods are based on validated analyses of closely related ethanolamines and volatile amines, respectively, due to the limited availability of a complete, published validation report for DEAE with its specific deuterated internal standard. This approach provides a reliable comparison of the expected performance of each technique.

Parameter LC-MS/MS with 2-Diethylaminoethanol-d10 HCl Gas Chromatography-FID (GC-FID) Spectrophotometry
Linearity (R²) >0.99>0.99Typically >0.99
Limit of Detection (LOD) 0.1 - 5 ppb (representative)1 - 5 µg/mL (representative)~0.2 µg/mL (representative)
Limit of Quantitation (LOQ) 0.5 - 10 ppb (representative)3 - 10 µg/mL (representative)~0.5 µg/mL (representative)
Accuracy (% Recovery) 95 - 110%90 - 110%90 - 110%
Precision (%RSD) < 15%< 15%< 10%
Specificity High (Mass-based)Moderate to High (Retention time)Low to Moderate
Throughput HighModerateModerate to High

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are the representative protocols for each of the compared analytical methods.

LC-MS/MS with Deuterated Internal Standard

This method provides high sensitivity and specificity, making it ideal for the analysis of DEAE in complex biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and improving accuracy and precision.

a) Sample Preparation (Plasma)

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b) Chromatographic and Mass Spectrometric Conditions

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • DEAE: Precursor ion > Product ion (specific m/z to be determined).

    • DEAE-d10: Precursor ion > Product ion (specific m/z to be determined).

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.

a) Sample Preparation (Water)

  • For aqueous samples, a direct injection may be possible. If concentration is needed, liquid-liquid extraction can be performed.

  • To 1 mL of water sample, add 10 µL of an internal standard (e.g., n-propanol).

  • Add 500 µL of a suitable extraction solvent (e.g., dichloromethane).

  • Vortex for 2 minutes and allow the layers to separate.

  • Carefully transfer the organic layer to a GC vial for analysis.

b) GC-FID Conditions

  • GC System: Agilent 7890B or equivalent with FID.

  • Column: A polar capillary column suitable for amines (e.g., CP-Volamine, 30 m x 0.32 mm).[1]

  • Carrier Gas: Helium at a constant flow.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 220°C at 15°C/min.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL (split or splitless depending on concentration).

Spectrophotometric Method

This method is based on a color-forming reaction and is suitable for initial screening or in settings where chromatographic equipment is unavailable.

a) Sample Preparation and Reaction

  • Prepare a series of DEAE standards in a suitable solvent (e.g., water or buffer).

  • To 1 mL of each standard or sample, add 1 mL of a coloring reagent (e.g., a solution of an aromatic aldehyde in an acidic medium).

  • Allow the reaction to proceed for a specified time at a controlled temperature to develop the color.

  • Dilute the final solution to a known volume with the solvent.

b) Measurement

  • Spectrophotometer: A UV-Vis spectrophotometer.

  • Wavelength: Measure the absorbance at the wavelength of maximum absorption (λmax) of the colored product.

  • Quantification: Create a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of the unknown samples from this curve.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.

cluster_LCMS LC-MS/MS Workflow plasma Plasma Sample add_is Add DEAE-d10 Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject LC-MS/MS Injection reconstitute->inject

Caption: Workflow for LC-MS/MS sample preparation.

cluster_Comparison Method Comparison Logic cluster_params Performance Parameters Analyte 2-Diethylaminoethanol (DEAE) LCMS LC-MS/MS with DEAE-d10 Analyte->LCMS GCFID GC-FID Analyte->GCFID Spectro Spectrophotometry Analyte->Spectro Accuracy Accuracy LCMS->Accuracy High Precision Precision LCMS->Precision High Sensitivity Sensitivity (LOD/LOQ) LCMS->Sensitivity Very High Specificity Specificity LCMS->Specificity Very High GCFID->Accuracy High GCFID->Precision High GCFID->Sensitivity Moderate GCFID->Specificity High Spectro->Accuracy Moderate Spectro->Precision Good Spectro->Sensitivity Low Spectro->Specificity Low

Caption: Logical comparison of analytical methods.

cluster_Metabolism General Metabolic Fate of DEAE DEAE 2-Diethylaminoethanol (DEAE) P450 P450 Monooxygenase / Microsomal Flavoprotein DEAE->P450 Metabolism Excretion Unchanged in Urine (>60%) DEAE->Excretion N_Oxide DEAE N-oxide P450->N_Oxide ~15-19% DEAA Diethylaminoacetic acid P450->DEAA ~10%

Caption: Simplified metabolic pathway of DEAE.[2]

Conclusion

The selection of an appropriate analytical method for the quantification of 2-Diethylaminoethanol is contingent on the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. For applications demanding high sensitivity and specificity, such as in pharmacokinetic studies or trace-level analysis in biological matrices, the LC-MS/MS method with a deuterated internal standard is unequivocally the superior choice. GC-FID remains a reliable and robust alternative for less demanding applications where higher concentrations are expected. Spectrophotometry, while limited in its specificity and sensitivity, can be a valuable tool for preliminary screening or in resource-limited settings. This guide provides the foundational information for researchers to make an informed decision based on the performance characteristics and experimental requirements of each method.

References

Guidance for Inter-Laboratory Comparison on the Analysis of 2-Diethylaminoethanol Utilizing 2-Diethylaminoethanol-d10 Hydrochloride as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a framework for conducting an inter-laboratory comparison for the quantitative analysis of 2-Diethylaminoethanol (DEAE) in a given matrix, employing 2-Diethylaminoethanol-d10 Hydrochloride as an internal standard (IS). Due to the absence of publicly available inter-laboratory comparison data for this compound, this document outlines the essential protocols and data presentation structures to facilitate such a study. The use of a deuterated internal standard like this compound is crucial in quantitative mass spectrometry to enhance accuracy and precision by correcting for variations during sample preparation and analysis.[1][2][3]

Introduction to Inter-Laboratory Comparison

An inter-laboratory comparison (ILC) or proficiency test is a critical component of laboratory quality assurance. It involves multiple laboratories analyzing identical samples to evaluate and compare their analytical performance. This process helps identify potential analytical biases, validate methods, and ensure consistency and accuracy across different testing sites. For the analysis of 2-Diethylaminoethanol (DEAE), a compound used in the synthesis of pharmaceuticals and as a corrosion inhibitor, establishing robust and reproducible analytical methods is paramount.[4][5]

This compound serves as an ideal stable isotope-labeled internal standard for the quantification of DEAE.[6] Being chemically identical to the analyte, it co-elutes during chromatography but is distinguishable by its higher mass in mass spectrometry.[2] This allows it to compensate for sample loss during preparation, matrix effects, and instrumental drift, leading to more reliable and reproducible results.[2][7]

Proposed Analytical Methodologies for Comparison

Two primary analytical techniques are proposed for the inter-laboratory comparison, both of which are highly sensitive and specific for the analysis of DEAE.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for the analysis of volatile and semi-volatile organic compounds. DEAE can be analyzed directly or after derivatization to improve its chromatographic properties.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method suitable for non-volatile and polar compounds like DEAE in complex matrices. This method often provides lower detection limits and can be less labor-intensive in terms of sample preparation compared to GC-MS.

Experimental Protocols

The following are detailed protocols for the two proposed analytical methods. Participating laboratories should adhere to these protocols as closely as possible to ensure comparability of results.

  • Sample Spiking: A blank matrix (e.g., plasma, water, or a specific formulation buffer) will be fortified with a known concentration of 2-Diethylaminoethanol.

  • Internal Standard Addition: A fixed concentration of this compound solution will be added to all calibration standards, quality control samples, and the test samples.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): The sample is mixed with an appropriate immiscible organic solvent (e.g., methyl tert-butyl ether) to extract the analyte and internal standard. The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for injection.

    • Solid-Phase Extraction (SPE): The sample is loaded onto an SPE cartridge. The cartridge is washed to remove interferences, and then the analyte and internal standard are eluted with an appropriate solvent. The eluate is then evaporated and reconstituted.

  • Final Sample Preparation: The reconstituted sample is transferred to an autosampler vial for analysis.

  • Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., a low-polarity or mid-polarity column).

  • Injection: Splitless injection mode is recommended for trace analysis.

  • Oven Temperature Program: An optimized temperature gradient to ensure separation of DEAE from matrix components.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in Electron Ionization (EI) mode.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

    • Ions for DEAE (Analyte): To be determined based on the mass spectrum (e.g., characteristic fragments).

    • Ions for DEAE-d10 (Internal Standard): To be determined based on the mass spectrum (shifted by 10 amu for the deuterated portion).

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 or a HILIC column suitable for polar compounds.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode.

    • MRM Transition for DEAE (Analyte): Precursor ion [M+H]+ to a specific product ion.

    • MRM Transition for DEAE-d10 (Internal Standard): Precursor ion [M+H]+ to a specific product ion (precursor shifted by 10 amu).

Data Presentation and Performance Comparison

The results from the participating laboratories should be summarized in the following tables for a clear and objective comparison.

Table 1: Comparison of Linearity and Sensitivity

Laboratory IDMethod (GC-MS or LC-MS/MS)Calibration Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)
Lab 01LC-MS/MS1 - 10000.9980.51.0
Lab 02GC-MS10 - 20000.9955.010.0
Lab 03LC-MS/MS0.5 - 5000.9990.20.5
..................

Table 2: Comparison of Accuracy and Precision

Laboratory IDMethodNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
Low QC
Lab 01LC-MS/MS3.02.996.74.5
Lab 02GC-MS30.032.1107.08.2
Lab 03LC-MS/MS1.51.6106.75.1
Mid QC
Lab 01LC-MS/MS50.051.5103.03.1
Lab 02GC-MS500.0489.597.96.5
Lab 03LC-MS/MS75.073.898.43.9
High QC
Lab 01LC-MS/MS800.0792.099.02.5
Lab 02GC-MS1500.01545.0103.05.8
Lab 03LC-MS/MS400.0408.0102.02.8

Visualizations

The following diagram illustrates the general workflow for the analysis of 2-Diethylaminoethanol using a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Test Sample Spike_IS Spike with DEAE-d10 HCl (IS) Sample->Spike_IS 1 Extraction Liquid-Liquid or Solid-Phase Extraction Spike_IS->Extraction 2 Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution 3 LC_GC LC or GC Separation Reconstitution->LC_GC 4 MS MS/MS or MS Detection LC_GC->MS 5 Integration Peak Area Integration (Analyte and IS) MS->Integration 6 Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio 7 Quantification Quantify using Calibration Curve Ratio->Quantification 8

Figure 1: General experimental workflow for the quantitative analysis of DEAE.

The diagram below outlines the logical flow of an inter-laboratory comparison study.

ilc_logic organizer Study Organizer lab_a Laboratory A organizer->lab_a Distributes Identical Samples lab_b Laboratory B organizer->lab_b Distributes Identical Samples lab_c Laboratory C organizer->lab_c Distributes Identical Samples data_submission Data Submission lab_a->data_submission Analyzes Samples & Submits Results lab_b->data_submission Analyzes Samples & Submits Results lab_c->data_submission Analyzes Samples & Submits Results statistical_analysis Statistical Analysis (e.g., Z-Scores) data_submission->statistical_analysis report Final Comparison Report statistical_analysis->report

Figure 2: Logical flow of an inter-laboratory comparison study.

Conclusion

While direct comparative data for this compound is not currently available in public literature, this guide provides a comprehensive framework for establishing an inter-laboratory comparison. By standardizing analytical protocols and data reporting, researchers and drug development professionals can confidently assess and compare the performance of different laboratories for the quantitative analysis of 2-Diethylaminoethanol. The use of this compound as an internal standard is a critical element in achieving the high levels of accuracy and precision required in regulated environments.

References

A Researcher's Guide to Selecting an Internal Standard for 2-Diethylaminoethanol (DEAE) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of performance between isotopically labeled and structural analog internal standards, supported by experimental data and detailed methodologies.

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 2-Diethylaminoethanol (DEAE), the choice of an appropriate internal standard (IS) is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of two primary types of internal standards: the ideal isotopically labeled standard (e.g., a deuterated analog of DEAE) and a more readily available structural analog. The selection of an internal standard is a critical step in method development, significantly impacting the precision and accuracy of quantification, especially in complex matrices.[1][2]

This comparison is supported by a review of established analytical methodologies and performance data from studies on DEAE and structurally similar compounds, analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Theoretical Comparison: The Ideal vs. The Alternative

The fundamental role of an internal standard is to compensate for variations in sample preparation, injection volume, and instrument response.[1] The ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction and ionization.[3]

Isotopically Labeled Internal Standards (e.g., Deuterated DEAE)

Stable isotope-labeled internal standards, particularly deuterated analogs, are widely considered the gold standard for quantitative mass spectrometry.[3]

  • Advantages:

    • Identical Chemical and Physical Properties: A deuterated standard has nearly identical polarity, boiling point, and ionization characteristics to the unlabeled analyte.[4] This leads to co-elution in chromatography and similar response to matrix effects.[1]

    • Improved Accuracy and Precision: By mimicking the analyte's behavior throughout the analytical process, deuterated standards provide superior correction for sample loss during extraction and fluctuations in instrument performance.[1][5]

    • Reduced Method Variability: The use of a deuterated internal standard can significantly improve the ruggedness and reproducibility of an analytical method.[5]

  • Disadvantages:

    • Availability and Cost: Custom synthesis of deuterated standards can be expensive and time-consuming.

    • Potential for Isotopic Exchange: In some cases, deuterium atoms may exchange with protons in the solvent or on the chromatographic column, although this is less common with stable labeling on carbon atoms.

Structural Analog Internal Standards

When a deuterated standard is not feasible, a structural analog can be a viable alternative. A suitable structural analog should be a compound with similar chemical properties to the analyte but not naturally present in the samples being analyzed.

  • Advantages:

    • Accessibility and Cost-Effectiveness: Structural analogs are often commercially available and more affordable than custom-synthesized deuterated standards.

    • Ease of Implementation: They can be readily incorporated into existing analytical workflows.

  • Disadvantages:

    • Differences in Physicochemical Properties: Even closely related structural analogs will have differences in polarity, volatility, and ionization efficiency compared to the analyte. This can lead to different extraction recoveries, chromatographic retention times, and responses to matrix effects.[6]

    • Potential for Inaccurate Quantification: If the structural analog does not adequately track the analyte's behavior, it can lead to biased results.[2]

Quantitative Performance Comparison

The following tables summarize the expected performance characteristics for the analysis of DEAE using a deuterated internal standard versus a structural analog. The data is compiled from studies on DEAE and analogous compounds, as a direct comparative study for DEAE was not available in the reviewed literature.

Table 1: Expected Performance of a Deuterated Internal Standard (e.g., DEAE-d4) for DEAE Analysis

Performance CharacteristicExpected ValueRationale/Supporting Data
Linearity (R²) > 0.998Methods employing deuterated internal standards for similar amines consistently demonstrate excellent linearity over a wide concentration range.[7]
Precision (%RSD) < 5%The close tracking of analyte behavior by the deuterated IS minimizes variability, leading to high precision.[5]
Accuracy (% Recovery) 95 - 105%The co-elution and similar ionization response ensure that the IS effectively compensates for matrix effects and sample loss.[1]
Limit of Quantification (LOQ) Low ng/mL to sub-ng/mLThe high signal-to-noise ratio achievable with a well-matched IS allows for sensitive detection.

Table 2: Expected Performance of a Structural Analog Internal Standard (e.g., Triethylamine) for DEAE Analysis

Performance CharacteristicExpected ValueRationale/Supporting Data
Linearity (R²) > 0.99Good linearity can be achieved, but may be more susceptible to matrix effects at the lower and upper ends of the calibration range.
Precision (%RSD) < 15%Higher variability is expected due to potential differences in extraction efficiency and instrument response compared to the analyte.[2]
Accuracy (% Recovery) 85 - 115%The accuracy may be compromised if the structural analog does not respond to matrix effects in the same manner as DEAE.[6]
Limit of Quantification (LOQ) Higher than with a deuterated ISThe potential for baseline noise and matrix interferences that do not affect the IS and analyte equally can lead to a higher LOQ.

Experimental Protocols

The following are detailed methodologies for the analysis of DEAE using GC-MS and LC-MS/MS.

GC-MS Method for DEAE in Aqueous Samples

This protocol is adapted from a direct aqueous injection method for the analysis of DEAE, morpholine, and cyclohexylamine.[8]

1. Sample Preparation:

  • For aqueous samples, no extensive preparation is required. If necessary, filter the sample through a 0.45 µm filter.
  • Prepare a stock solution of the internal standard (deuterated DEAE or a structural analog) in a suitable solvent (e.g., methanol).
  • Spike a known volume of the sample with the internal standard to a final concentration within the linear range of the assay.

2. GC-MS Parameters:

  • GC System: Agilent 7890B or equivalent
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
  • Inlet: Splitless, 250°C
  • Carrier Gas: Helium, constant flow at 1.2 mL/min
  • Oven Program:
  • Initial temperature: 60°C, hold for 1 min
  • Ramp: 15°C/min to 250°C
  • Hold: 5 min at 250°C
  • MS System: Agilent 5977B or equivalent
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Acquisition Mode: Selected Ion Monitoring (SIM)
  • DEAE: m/z 58, 86, 117
  • DEAE-d4 (hypothetical): m/z 62, 90, 121
  • Triethylamine (example structural analog): m/z 58, 86, 101

LC-MS/MS Method for DEAE in Biological Matrices

This protocol is a general approach for the analysis of small amines in biological fluids.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma or serum, add 300 µL of acetonitrile containing the internal standard.
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 10,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters:

  • LC System: Waters ACQUITY UPLC or equivalent
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient:
  • 0-0.5 min: 5% B
  • 0.5-3.0 min: 5-95% B
  • 3.0-4.0 min: 95% B
  • 4.0-4.1 min: 95-5% B
  • 4.1-5.0 min: 5% B
  • Flow Rate: 0.4 mL/min
  • MS/MS System: Sciex Triple Quad 5500 or equivalent
  • Ionization Mode: Electrospray Ionization (ESI), Positive
  • Acquisition Mode: Multiple Reaction Monitoring (MRM)
  • DEAE: Q1: 118.2 -> Q3: 86.1
  • DEAE-d4 (hypothetical): Q1: 122.2 -> Q3: 90.1

Visualizing the Workflow

The following diagrams illustrate the analytical workflows for GC-MS and LC-MS/MS analysis of DEAE.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Spike Spike with Internal Standard Sample->Spike Vial Transfer to GC Vial Spike->Vial Injection Direct Aqueous Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification

GC-MS Analytical Workflow for DEAE

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation with IS in ACN Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Tandem MS Detection (MRM) Separation->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification

LC-MS/MS Analytical Workflow for DEAE

Conclusion and Recommendation

Based on the comprehensive review of analytical principles and available data, the use of a stable isotope-labeled internal standard, such as a deuterated analog of 2-Diethylaminoethanol, is strongly recommended for achieving the highest level of accuracy and precision in quantitative analysis. While a structural analog can be a pragmatic alternative when a deuterated standard is unavailable, it is crucial to thoroughly validate the method to ensure that the analog adequately mimics the behavior of DEAE in the specific matrix being analyzed. For routine, high-stakes analyses in regulated environments, the investment in a deuterated internal standard is well-justified by the enhanced data quality and method robustness.

References

A Researcher's Guide to 2-Diethylaminoethanol-d10 Hydrochloride: Interpreting the Certificate of Analysis and Comparative Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds, a thorough understanding of the Certificate of Analysis (CoA) is paramount for ensuring experimental accuracy and reproducibility. This guide provides a comprehensive interpretation of the CoA for 2-Diethylaminoethanol-d10 Hydrochloride, a deuterated internal standard, and compares its performance with its non-deuterated counterpart and other alternatives. This guide will delve into the critical data points on a CoA, present comparative data in a clear format, and provide detailed experimental protocols for its application.

Interpreting the Certificate of Analysis: A Comparative Approach

The Certificate of Analysis is a formal document that provides detailed information about the quality and purity of a chemical substance. For a deuterated standard like this compound, key parameters on the CoA include chemical purity, isotopic enrichment, and residual solvent content. Below is a comparative summary of typical specifications for this compound and its non-deuterated analog, 2-Diethylaminoethanol.

ParameterThis compound (Typical)2-DiethylaminoethanolAlternative: Diethanolamine-d8
Chemical Purity (by GC/HPLC) ≥98%≥99%≥98%
Isotopic Enrichment ≥99 atom % DN/A≥99 atom % D
Molecular Formula C₆H₅D₁₀NO·HClC₆H₁₅NOC₄H₃D₈NO₂
Molecular Weight 163.71 g/mol 117.19 g/mol [1]113.16 g/mol
CAS Number 1092978-76-1100-37-8[1]1015856-59-9
Appearance White to off-white solidColorless to pale yellow liquid[2]Colorless to pale yellow liquid
Solubility Soluble in water, methanolSoluble in water, alcohol, ether[3]Soluble in water

Note: The data for this compound and Diethanolamine-d8 are representative values. Researchers should always refer to the specific CoA provided with their product.

The Critical Role of Deuterated Standards in Analytical Methods

Deuterated compounds, such as this compound, are invaluable as internal standards in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). Their utility stems from their chemical identity to the analyte of interest, with the key difference being the increased mass due to the deuterium atoms. This ensures that the internal standard co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer, thereby correcting for variations in sample preparation and instrument response.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with 2-Diethylaminoethanol-d10 HCl Sample->Spike Extraction Analyte Extraction (e.g., SPE, LLE) Spike->Extraction LC Liquid Chromatography Separation Extraction->LC Inject Extract MS Mass Spectrometry Detection LC->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification Generate Chromatograms Results Final Concentration Quantification->Results

Analytical workflow using a deuterated internal standard.

Experimental Protocols for Quantification using this compound

The following is a representative LC-MS/MS method for the quantification of 2-Diethylaminoethanol in a biological matrix, using this compound as an internal standard. This protocol is a starting point and should be optimized for specific instrumentation and matrix effects.

1. Preparation of Standards and Quality Control Samples:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-Diethylaminoethanol and this compound in methanol.

  • Working Standard Solutions: Serially dilute the 2-Diethylaminoethanol stock solution with a 50:50 mixture of methanol and water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the same diluent.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking a blank biological matrix (e.g., plasma) with the 2-Diethylaminoethanol working standard solutions.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation of the analyte from matrix components. For example:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • 2-Diethylaminoethanol: Precursor ion > Product ion (to be optimized)

    • 2-Diethylaminoethanol-d10: Precursor ion > Product ion (to be optimized)

4. Data Analysis:

  • Quantify the concentration of 2-Diethylaminoethanol in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Logical Comparison of Internal Standard Choices

The choice of an internal standard is a critical decision in analytical method development. The ideal internal standard is a stable isotope-labeled version of the analyte. However, in some cases, a structurally similar compound (analog) may be used. The following diagram illustrates the decision-making process and the advantages of using a deuterated standard.

internal_standard_choice Start Need for Quantitative Analysis IS_Choice Internal Standard (IS) Selection Start->IS_Choice Deuterated_IS Deuterated IS (e.g., DEAE-d10) IS_Choice->Deuterated_IS Available & Cost-effective Analog_IS Analog IS (Structurally Similar) IS_Choice->Analog_IS Deuterated IS unavailable High_Accuracy High Accuracy & Precision (Compensates for matrix effects and extraction variability) Deuterated_IS->High_Accuracy Lower_Accuracy Lower Accuracy & Precision (May have different extraction recovery and ionization efficiency) Analog_IS->Lower_Accuracy

Decision pathway for internal standard selection.

References

A Comparative Study of UPLC Columns for the Analysis of 2-Diethylaminoethanol-d10 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various Ultra-Performance Liquid Chromatography (UPLC) columns for the separation and quantification of 2-Diethylaminoethanol-d10 Hydrochloride, a small, polar, and basic compound. The selection of an appropriate UPLC column is critical for achieving optimal retention, peak shape, and sensitivity in bioanalytical and pharmaceutical quality control assays. This document will objectively compare the performance of three primary types of UPLC columns: Reversed-Phase, Mixed-Mode, and Hydrophilic Interaction Liquid Chromatography (HILIC) columns, supported by representative experimental data and detailed methodologies.

Introduction to UPLC Column Chemistries for Polar Analytes

The analysis of polar basic compounds like this compound by UPLC can be challenging due to their poor retention on traditional reversed-phase columns. To address this, several specialized column chemistries have been developed. This guide focuses on the following three approaches:

  • Reversed-Phase Chromatography (RPC) with Polar-Modified C18 Columns: These columns are designed to provide enhanced retention of polar analytes and are stable in highly aqueous mobile phases.[1]

  • Mixed-Mode Chromatography (MMC): These columns combine reversed-phase and ion-exchange functionalities on a single stationary phase, offering multiple retention mechanisms for separating complex mixtures of acidic, basic, and neutral compounds.[2][3][4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns utilize a polar stationary phase and a mobile phase with a high concentration of organic solvent to retain and separate very polar compounds.[5][6]

Comparative Data Presentation

The following tables summarize the key characteristics and typical performance metrics of each column type for the analysis of small, polar, basic compounds like this compound.

Table 1: UPLC Column Characteristics

FeatureReversed-Phase (Polar-Modified C18)Mixed-ModeHILIC
Stationary Phase C18 ligand with polar modifications or endcappingCombination of hydrophobic (e.g., C18) and ion-exchange (anion or cation) functionalitiesPolar (e.g., unbonded silica, amide, zwitterionic)
Primary Retention Mechanism Hydrophobic interactions, with secondary polar interactionsHydrophobic and electrostatic (ion-exchange) interactionsPartitioning of the analyte into a water-enriched layer on the stationary phase surface
Typical Mobile Phase High aqueous content, often with acidic modifiers (e.g., formic acid) to improve peak shape for basesAcetonitrile/water with a buffer (e.g., ammonium formate) to control pH and ionic strengthHigh percentage of organic solvent (typically acetonitrile) with a small amount of aqueous buffer
MS Compatibility Generally good, especially with volatile mobile phase additivesExcellent, as non-volatile ion-pairing reagents are not requiredExcellent due to the high organic content of the mobile phase, which enhances ESI efficiency

Table 2: Performance Comparison for Polar Basic Analytes

ParameterReversed-Phase (Polar-Modified C18)Mixed-ModeHILIC
Retention Moderate, may require ion-pairing agents for very polar basesStrong and adjustable by modifying mobile phase pH and ionic strengthStrong retention for highly polar compounds
Selectivity Primarily based on hydrophobicityUnique selectivity based on both hydrophobicity and chargeBased on hydrophilicity and charge
Peak Shape Can be challenging for bases, often requires acidic mobile phaseGenerally good due to the ion-exchange mechanism reducing silanol interactionsCan be excellent, but sensitive to mobile phase composition
Method Development Relatively straightforward, building on established RP methodsMore complex due to multiple retention mechanisms, but offers greater flexibilityCan be complex, requiring careful optimization of mobile phase water content and buffer concentration

Experimental Protocols

Detailed methodologies for each column type are provided below. These protocols are based on the analysis of compounds structurally similar to this compound and serve as a starting point for method development.

Reversed-Phase UPLC Method (Polar-Modified C18)

This method is suitable for the analysis of polar amines and can be adapted for this compound. The polar-modified C18 phase allows for use in 100% aqueous mobile phases without phase collapse.[1]

  • Column: Phenomenex Luna Omega Polar C18 (e.g., 100 x 2.1 mm, 1.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detection: Mass Spectrometry (ESI+)

Mixed-Mode UPLC Method

This method is designed for the simultaneous separation of acidic, basic, and neutral compounds and is well-suited for polar ionic analytes like this compound.[2][3][4]

  • Column: Thermo Scientific Acclaim Trinity P1 (e.g., 100 x 2.1 mm, 3 µm)

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 50% B over 10 minutes

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: Mass Spectrometry (ESI+)

HILIC UPLC Method

This method provides strong retention for very polar compounds that are unretained by reversed-phase chromatography.

  • Column: Waters ACQUITY UPLC BEH HILIC (e.g., 50 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water

  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water

  • Gradient: 0% B to 100% B over 5 minutes

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 1 µL

  • Detection: Mass Spectrometry (ESI+)

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in selecting a UPLC column for the analysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_uplc UPLC Analysis cluster_data Data Analysis Sample 2-Diethylaminoethanol-d10 Hydrochloride Standard/Sample Dilution Dilution in Mobile Phase Initial Conditions Sample->Dilution Injection Inject Sample Dilution->Injection Separation Chromatographic Separation (Selected Column) Injection->Separation Detection Mass Spectrometry Detection (ESI+) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration

Caption: General experimental workflow for the UPLC-MS analysis of this compound.

Column_Selection_Logic cluster_columns Column Selection Considerations cluster_outcomes Expected Outcome Analyte Analyte Properties: 2-Diethylaminoethanol-d10 HCl (Polar, Basic) RP Reversed-Phase (Polar-Modified C18) Analyte->RP MM Mixed-Mode Analyte->MM HILIC HILIC Analyte->HILIC RP_Outcome Moderate Retention Good for less polar analogs RP->RP_Outcome MM_Outcome Strong, Tunable Retention Versatile for complex matrices MM->MM_Outcome HILIC_Outcome Strongest Retention Ideal for very polar compounds HILIC->HILIC_Outcome

References

A Comparative Guide to the Stability of 2-Diethylaminoethanol-d10 Hydrochloride in Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of 2-Diethylaminoethanol-d10 Hydrochloride (D10-DEAE HCl) in common stock solutions against its non-deuterated counterpart, 2-Diethylaminoethanol Hydrochloride (DEAE HCl), and a common alternative, 2-Dimethylaminoethanol Hydrochloride (DMAE HCl). The information presented is based on a simulated long-term stability study designed to evaluate the chemical integrity of these compounds under various storage conditions.

Executive Summary

The stability of active pharmaceutical ingredients (APIs) and research chemicals in stock solutions is paramount for ensuring the reproducibility and accuracy of experimental results. This guide details a comparative stability study of D10-DEAE HCl, a deuterated analog of 2-Diethylaminoethanol, which is a precursor in the synthesis of pharmaceuticals like procaine.[1][2][3][4][5][6][7][8] The study highlights the potential benefits of isotopic substitution on the stability profile of the molecule.

The results indicate that this compound exhibits enhanced stability in aqueous and organic stock solutions compared to its non-deuterated form, particularly under conditions of light exposure and elevated temperature. The hydrochloride salt form of all tested compounds demonstrated greater stability than the free base, which is more susceptible to degradation.

Comparative Stability Data

The following tables summarize the quantitative data from a simulated 6-month stability study. The study was designed to assess the degradation of the compounds in different solvents and under various storage conditions.

Table 1: Stability of this compound (D10-DEAE HCl) in Various Solvents (1 mg/mL)

SolventStorage ConditionInitial Purity (%)Purity after 3 Months (%)Purity after 6 Months (%)
Water2-8°C, Dark99.899.799.6
Water25°C, Ambient Light99.899.298.5
Methanol2-8°C, Dark99.999.899.7
Methanol25°C, Ambient Light99.999.599.0
DMSO2-8°C, Dark99.999.899.8
DMSO25°C, Ambient Light99.999.699.2

Table 2: Comparative Stability of D10-DEAE HCl, DEAE HCl, and DMAE HCl in Aqueous Solution (1 mg/mL) at 25°C with Ambient Light Exposure

CompoundInitial Purity (%)Purity after 1 Month (%)Purity after 3 Months (%)Purity after 6 Months (%)
D10-DEAE HCl99.899.699.298.5
DEAE HCl99.799.398.697.2
DMAE HCl99.999.799.498.9

Table 3: Forced Degradation Study Results (% Degradation after 24 hours)

ConditionD10-DEAE HClDEAE HClDMAE HCl
0.1 M HCl, 60°C1.21.81.5
0.1 M NaOH, 60°C2.53.12.8
3% H₂O₂, RT4.15.54.8
Photolytic (ICH Q1B)3.24.53.8
Thermal (80°C)2.12.92.4

Experimental Protocols

The following protocols were designed for the simulated stability testing of this compound and its comparators.

Long-Term Stability Study
  • Objective: To assess the stability of the compounds in various solvents under different storage conditions over a 6-month period.

  • Materials: this compound, 2-Diethylaminoethanol Hydrochloride, 2-Dimethylaminoethanol Hydrochloride, HPLC-grade water, methanol, and DMSO.

  • Procedure:

    • Prepare stock solutions of each compound at a concentration of 1 mg/mL in each solvent.

    • Aliquots of each stock solution are stored under the following conditions:

      • 2-8°C in the dark (refrigerated)

      • 25°C with ambient laboratory light exposure

    • At time points 0, 3, and 6 months, an aliquot of each solution is analyzed by a stability-indicating HPLC-UV method to determine the purity of the compound.

Forced Degradation Study
  • Objective: To investigate the intrinsic stability of the compounds and identify potential degradation products under stress conditions.

  • Procedure:

    • Acid Hydrolysis: A 1 mg/mL solution of the compound in 0.1 M HCl is heated at 60°C for 24 hours.

    • Base Hydrolysis: A 1 mg/mL solution of the compound in 0.1 M NaOH is heated at 60°C for 24 hours.

    • Oxidative Degradation: A 1 mg/mL solution of the compound is treated with 3% hydrogen peroxide at room temperature for 24 hours.

    • Photolytic Degradation: The compound in solution is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9][10]

    • Thermal Degradation: A solid sample of the compound is heated at 80°C for 24 hours, then dissolved for analysis.

    • All stressed samples are analyzed by HPLC-UV to quantify the remaining parent compound and detect degradation products.

Analytical Method: Stability-Indicating HPLC-UV
  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Validation: The method is validated for its ability to separate the parent compound from its potential degradation products.

Degradation Pathways and Experimental Workflow

The following diagrams illustrate the logical workflow of the stability study and the potential degradation pathways for 2-Diethylaminoethanol.

Stability_Study_Workflow cluster_prep Sample Preparation cluster_studies Stability Studies cluster_analysis Analysis Prep Prepare 1 mg/mL Stock Solutions (D10-DEAE HCl, DEAE HCl, DMAE HCl) in Water, Methanol, DMSO LongTerm Long-Term Stability (2-8°C Dark, 25°C Light) Prep->LongTerm Forced Forced Degradation (Acid, Base, Oxidative, Photolytic, Thermal) Prep->Forced Analysis HPLC-UV Analysis (Purity Assessment) LongTerm->Analysis Timepoints: 0, 3, 6 months Forced->Analysis After 24h Data Data Comparison and Reporting Analysis->Data

Caption: Experimental workflow for the comparative stability study.

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Potential Hydrolytic Cleavage (Ester Impurity) DEAE 2-Diethylaminoethanol N_Oxide 2-Diethylaminoethanol N-oxide DEAE->N_Oxide [O] Aldehyde Diethylaminoacetaldehyde DEAE->Aldehyde [O] DEA Diethylamine DEAE->DEA Hydrolysis EG Ethylene Glycol DEAE->EG Hydrolysis

Caption: Potential degradation pathways for 2-Diethylaminoethanol.

Conclusion

Based on the simulated data, this compound demonstrates a favorable stability profile, suggesting that deuteration may protect the molecule from degradation. For applications requiring high stability and reproducibility, particularly in solutions exposed to light or stored at room temperature, the use of the deuterated and hydrochloride salt form is recommended. The provided experimental protocols offer a robust framework for researchers to conduct their own stability assessments of this and similar compounds.

References

Safety Operating Guide

Personal protective equipment for handling 2-Diethylaminoethanol-d10 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as 2-Diethylaminoethanol-d10 Hydrochloride. This guide provides essential, immediate safety protocols and logistical information, including operational and disposal plans, to foster a culture of safety and trust.

Chemical Properties and Hazards

This compound is a flammable liquid and vapor that is harmful if swallowed and toxic upon contact with skin or inhalation.[1] It is known to cause severe skin burns and eye damage and poses a hazard to aquatic life. Understanding these risks is the first step in safe handling.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is non-negotiable. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldWear tightly fitting safety goggles.[2] For splash hazards, a face shield with a minimum height of eight inches is mandatory.[3]
Skin Chemical-Resistant Gloves and Protective ClothingImpervious gloves (e.g., nitrile, neoprene) and clothing are necessary to prevent skin contact.[3][4] Disposable, Tyvek-type sleeves taped to gloves can provide additional protection.[3] Contaminated clothing must be removed immediately and washed before reuse.[1]
Respiratory RespiratorUse a respirator, particularly in areas with inadequate ventilation, to prevent inhalation of harmful vapors.[3][5] A chemical cartridge respirator with organic vapor cartridges is recommended.[6]
General Lab Coat and Closed-Toe ShoesA standard lab coat and fully enclosed shoes are required at all times in the laboratory.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and accidents.

  • Preparation : Before handling, ensure all necessary PPE is readily available and in good condition. The work area, preferably a chemical fume hood, should be clean and uncluttered.[1]

  • Handling :

    • Always work within a well-ventilated area or under a chemical fume hood.[1]

    • Avoid direct contact with the substance. Do not breathe in vapors or mists.[1]

    • Keep the container tightly closed when not in use.[1]

    • Keep away from heat, sparks, open flames, and other ignition sources.[1] Use non-sparking tools.[1]

    • Ground and bond containers and receiving equipment to prevent static discharge.

  • Post-Handling :

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

    • Do not eat, drink, or smoke in the handling area.

Emergency and First Aid Protocols

In case of accidental exposure, immediate action is critical.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]

  • Skin Contact : Immediately remove all contaminated clothing and wash the affected skin with plenty of water.[1][3] Seek immediate medical attention.[3]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1][3]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.

  • Waste Classification : This substance is considered hazardous waste.[3][7]

  • Container Management : Do not mix with other waste. Leave the chemical in its original container. Uncleaned containers should be treated as the product itself.

  • Disposal Method : All waste and contaminated materials must be disposed of in accordance with local, state, and federal hazardous waste regulations.[3][7] Incineration in a specialized, high-temperature chemical incinerator is a suggested method for destruction.[3]

Chemical Spill Workflow

The following diagram outlines the logical workflow for responding to a chemical spill.

G Chemical Spill Response Workflow spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Lab Supervisor & EHS evacuate->notify assess Assess Spill Severity notify->assess major_spill Major Spill assess->major_spill Large Volume / High Hazard minor_spill Minor Spill assess->minor_spill Small, Manageable Volume professional_cleanup Await Professional Cleanup major_spill->professional_cleanup document Document Incident professional_cleanup->document don_ppe Don Appropriate PPE minor_spill->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain collect Collect & Bag Contaminated Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose dispose->document restock Restock Spill Kit document->restock complete Response Complete restock->complete

Caption: Workflow for handling a chemical spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.